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19(R)-hydroxy Prostaglandin E2

Cat. No.: B13902188
M. Wt: 368.5 g/mol
InChI Key: WTJYDBMHYPQFNJ-UHFFFAOYSA-N
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Description

19(R)-hydroxy Prostaglandin E2 is a useful research compound. Its molecular formula is C20H32O6 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O6 B13902188 19(R)-hydroxy Prostaglandin E2

Properties

IUPAC Name

7-[2-(3,7-dihydroxyoct-1-enyl)-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJYDBMHYPQFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) is a prominent prostanoid found in high concentrations in human seminal fluid. Unlike its parent compound, PGE2, which interacts with a broad range of prostanoid receptors, 19(R)-hydroxy PGE2 exhibits selectivity for the EP2 receptor subtype, suggesting a specialized physiological role.[1] This technical guide provides a comprehensive overview of the biosynthetic pathway of 19(R)-hydroxy PGE2, detailing the enzymatic cascade, relevant quantitative data, experimental methodologies for its study, and its primary signaling pathway. This information is critical for researchers investigating its biological functions and for professionals in drug development exploring its therapeutic potential.

Core Biosynthetic Pathway

The biosynthesis of 19(R)-hydroxy PGE2 is a multi-step enzymatic process that begins with the liberation of arachidonic acid from the cell membrane. The pathway proceeds through the formation of the intermediate prostaglandin H2 (PGH2), which is then hydroxylated and isomerized to yield the final product. This process predominantly occurs in the epithelial cells of the seminal vesicles and vas deferens.[2]

The key enzymes involved in this pathway are:

  • Phospholipase A2 (PLA2): Initiates the pathway by hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.

  • Prostaglandin H Synthase-2 (PGHS-2 or COX-2): A bifunctional enzyme that first catalyzes the dioxygenation of arachidonic acid to prostaglandin G2 (PGG2) (cyclooxygenase activity) and then reduces PGG2 to PGH2 (peroxidase activity).

  • PGH 19-Hydroxylase (CYP4F8): A cytochrome P450 enzyme that specifically catalyzes the hydroxylation of PGH2 at the 19th carbon position to form 19-hydroxy PGH2.[3]

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): An isomerase that converts 19-hydroxy PGH2 to 19(R)-hydroxy PGE2.

The co-localization of COX-2, CYP4F8, and mPGES-1 in the epithelial cells of seminal vesicles provides the structural basis for the efficient sequential synthesis of 19(R)-hydroxy PGE2.[2]

Diagram of the Biosynthetic Pathway

Biosynthetic Pathway of 19(R)-hydroxy PGE2 cluster_membrane Cell Membrane cluster_cytosol Cytosol / Endoplasmic Reticulum Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 19_hydroxy_PGH2 19-hydroxy PGH2 PGH2->19_hydroxy_PGH2 CYP4F8 19R_hydroxy_PGE2 19(R)-hydroxy PGE2 19_hydroxy_PGH2->19R_hydroxy_PGE2 mPGES-1

Biosynthetic pathway of 19(R)-hydroxy PGE2.

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the 19(R)-hydroxy PGE2 biosynthetic pathway. Data has been compiled from studies on recombinant human and ovine enzymes.

Table 1: Kinetic Parameters of Prostaglandin H Synthase-2 (COX-2)

SubstrateEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Arachidonic AcidOvine5.3-9.5 x 105

Data extracted from studies on ovine PGHS-2.[4]

Table 2: Kinetic Parameters of PGH 19-Hydroxylase (CYP4F8)

SubstrateEnzyme SourceKm (µM)Vmax (pmol min-1 pmol P450-1)
U-44069 (PGH2 analogue)Recombinant Human~7~260

Data obtained using a stable PGH2 analogue, U-44069.[3]

Table 3: Kinetic Parameters of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

SubstrateEnzyme SourceKm (µM)Vmax (µmol min-1 mg-1)kcat/Km (mM-1s-1)
PGH2Human-170310

Kinetic parameters for the conversion of PGH2 to PGE2.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the biosynthesis and activity of 19(R)-hydroxy PGE2.

In Vitro Biosynthesis of 19(R)-hydroxy PGE2 using Seminal Vesicle Microsomes

This protocol is adapted from studies on prostaglandin synthesis in seminal vesicle microsomes.[5]

  • Preparation of Microsomes:

    • Obtain fresh human or primate seminal vesicle tissue.

    • Homogenize the tissue in ice-cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA and 0.1 mM dithiothreitol).

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.

    • Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • In Vitro Reaction:

    • In a reaction tube, combine the microsomal preparation (typically 0.1-1.0 mg/mL of protein) with cofactors. For CYP450-dependent reactions, include an NADPH-generating system (e.g., 1 mM NADPH, 5 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase). For the mPGES-1 reaction, include 2.5 mM reduced glutathione.[6]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate, arachidonic acid (e.g., 30-100 µM) or PGH2 (e.g., 10 µM).

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stopping solution (e.g., 2 volumes of ice-cold ethanol (B145695) or by acidifying to pH 3-4 with citric acid).

  • Extraction and Analysis:

    • Extract the prostaglandins (B1171923) from the reaction mixture using a solid-phase extraction (SPE) column (e.g., C18).

    • Elute the prostaglandins and analyze the products by LC-MS/MS for the identification and quantification of 19(R)-hydroxy PGE2.

LC-MS/MS Quantification of 19(R)-hydroxy PGE2

This protocol provides a general framework for the analysis of prostaglandins by liquid chromatography-tandem mass spectrometry.[7][8]

  • Sample Preparation:

    • To the extracted and dried sample, add an internal standard (e.g., deuterated 19(R)-hydroxy PGE2).

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography:

    • Use a reverse-phase column (e.g., C18, 2.1 x 100 mm, 2.6 µm).

    • Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile (B52724) with 0.1% formic acid.

    • A typical gradient might be: 0-2 min, 20% B; 2-15 min, 20-95% B; 15-18 min, 95% B; 18-18.1 min, 95-20% B; 18.1-25 min, 20% B. The flow rate is typically 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • Optimize the ESI parameters (e.g., spray voltage, source temperature, gas flows).

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for 19(R)-hydroxy PGE2 and its internal standard. The exact mass transitions would need to be determined empirically but would be based on the fragmentation of the deprotonated molecule [M-H]-.

Diagram of an Experimental Workflow for Studying 19(R)-hydroxy PGE2 Biosynthesis

Experimental Workflow Tissue Seminal Vesicle Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction Centrifugation->Microsomes Reaction In Vitro Reaction (Substrates + Cofactors) Microsomes->Reaction Extraction Solid Phase Extraction Reaction->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of 19(R)-hydroxy PGE2 Analysis->Quantification

Workflow for in vitro biosynthesis and analysis.

Signaling Pathway of 19(R)-hydroxy PGE2

19(R)-hydroxy PGE2 is a selective agonist for the prostaglandin EP2 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the EP2 receptor by 19(R)-hydroxy PGE2 initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[9]

The key steps in the EP2 receptor signaling pathway are:

  • Ligand Binding: 19(R)-hydroxy PGE2 binds to the extracellular domain of the EP2 receptor.

  • G-protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • Downstream Effectors: cAMP acts as a second messenger and activates downstream effectors, most notably Protein Kinase A (PKA). PKA then phosphorylates various cellular proteins, leading to a cellular response. Another potential effector is the Exchange protein activated by cAMP (Epac).[10]

Diagram of the 19(R)-hydroxy PGE2 Signaling Pathway

19(R)-hydroxy PGE2 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand 19(R)-hydroxy PGE2 Receptor EP2 Receptor Ligand->Receptor Binds G_protein Gs Protein (α, β, γ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates substrates

EP2 receptor signaling cascade.

Experimental Protocols for Studying Signaling

EP2 Receptor Binding Assay

This protocol provides a general method for a competitive radioligand binding assay to determine the affinity of 19(R)-hydroxy PGE2 for the EP2 receptor.

  • Membrane Preparation:

    • Prepare cell membranes from a cell line recombinantly expressing the human EP2 receptor.

    • Homogenize the cells in a suitable buffer and pellet the membranes by ultracentrifugation.

    • Resuspend the membranes in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled EP2 antagonist (e.g., [3H]-PGE2, noting its non-selective nature, or a more specific radiolabeled antagonist if available).

    • Add increasing concentrations of unlabeled 19(R)-hydroxy PGE2 (the competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled EP2 agonist or antagonist.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 19(R)-hydroxy PGE2.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of EP2 receptor activation by 19(R)-hydroxy PGE2.[11][12][13]

  • Cell Culture and Treatment:

    • Plate cells expressing the EP2 receptor in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of 19(R)-hydroxy PGE2 for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA, HTRF) or a reporter gene assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the 19(R)-hydroxy PGE2 concentration.

    • Determine the EC50 value, which represents the concentration of 19(R)-hydroxy PGE2 that produces 50% of the maximal response.

Conclusion

The biosynthesis of 19(R)-hydroxy PGE2 is a well-defined enzymatic pathway that is highly localized to the male reproductive tract. Its selective agonism at the EP2 receptor points towards specific physiological functions that are distinct from those of PGE2. The technical information and experimental protocols provided in this guide offer a foundation for further research into the biological significance of 19(R)-hydroxy PGE2 and for the exploration of its potential as a therapeutic target in drug development. Further elucidation of the precise kinetics of CYP4F8 with PGH2 and the downstream targets of the EP2 signaling cascade will be critical areas for future investigation.

References

Unveiling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH-PGE2) is a naturally occurring prostaglandin found in significant quantities in primate seminal plasma.[1] As a potent and selective agonist of the Prostaglandin E2 receptor subtype 2 (EP2), it plays a crucial role in various physiological processes, most notably smooth muscle relaxation.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanism of action of 19(R)-OH-PGE2, detailing its receptor interaction, downstream signaling cascades, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of prostanoids and the development of novel therapeutics targeting the EP2 receptor.

Core Mechanism of Action: Selective EP2 Receptor Agonism

The biological effects of 19(R)-OH-PGE2 are primarily mediated through its selective binding to and activation of the EP2 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4] The EP2 receptor is one of four subtypes of receptors for Prostaglandin E2 (PGE2), each with distinct signaling pathways and physiological roles. While PGE2 can bind to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), 19(R)-OH-PGE2 exhibits a pronounced selectivity for the EP2 receptor.[5]

Quantitative Data on Receptor Interaction
ParameterValueTissue/SystemReference
EC_50_ 200 nMCat Tracheal Rings[1][2][3][4]

This table summarizes the key quantitative data available for the functional activity of 19(R)-hydroxy Prostaglandin E2.

Signaling Pathways of this compound

Activation of the EP2 receptor by 19(R)-OH-PGE2 initiates a canonical G_s_ signaling cascade, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP is the central event that triggers downstream cellular responses.

Signaling Pathway of this compound Ligand 19(R)-OH-PGE2 Receptor EP2 Receptor Ligand->Receptor G_Protein Gαs Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Exchange Protein Activated by cAMP (Epac) cAMP->Epac activates Downstream_PKA Downstream PKA Targets PKA->Downstream_PKA Downstream_Epac Downstream Epac Targets Epac->Downstream_Epac Response Cellular Response (e.g., Smooth Muscle Relaxation) Downstream_PKA->Response Downstream_Epac->Response

Caption: General signaling pathway of 19(R)-OH-PGE2 via the EP2 receptor.

Downstream Effectors: PKA and Epac

The primary downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac).[6][7][8][9][10] Both PKA and Epac can act independently or synergistically to regulate various cellular processes.[7][10] In the context of smooth muscle relaxation, both pathways are believed to play a role, although the precise contribution of each is still under investigation.[6][8]

  • PKA Pathway: Upon activation by cAMP, PKA phosphorylates a variety of downstream target proteins. In smooth muscle cells, this can lead to the phosphorylation of myosin light chain kinase (MLCK), reducing its activity and thereby promoting relaxation. PKA can also phosphorylate ion channels, leading to changes in membrane potential that favor relaxation.[8]

  • Epac Pathway: Epac proteins act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activation of the Epac-Rap1 pathway has been implicated in the inhibition of RhoA activity, a key regulator of smooth muscle contraction.[9] By down-regulating RhoA, Epac contributes to vasorelaxation.[9]

Experimental Protocols

Detailed, replicable protocols are essential for the study of 19(R)-OH-PGE2. The following sections provide generalized methodologies for key experiments.

Radioligand Binding Assay for EP2 Receptor

This assay is used to determine the binding affinity of 19(R)-OH-PGE2 to the EP2 receptor.

Radioligand Binding Assay Workflow Prep Prepare Membranes (from cells expressing EP2) Incubate Incubate Membranes with: - [3H]-PGE2 (Radioligand) - Varying concentrations of  19(R)-OH-PGE2 (Competitor) Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC50 and Ki) Quantify->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human EP2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[11]

  • Binding Assay:

    • In a multi-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of a radiolabeled ligand that binds to the EP2 receptor (e.g., [³H]-PGE2).

    • Add increasing concentrations of unlabeled 19(R)-OH-PGE2 (the competitor).

    • For non-specific binding control wells, add a high concentration of an unlabeled EP2 agonist.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[2][11][12][13][14]

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[2][12]

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of 19(R)-OH-PGE2.

    • Plot the specific binding as a function of the log concentration of 19(R)-OH-PGE2 to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC_50_ (the concentration of 19(R)-OH-PGE2 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i_ (inhibition constant) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[11]

cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP following EP2 receptor activation by 19(R)-OH-PGE2.

cAMP Measurement Assay Workflow Culture Culture Cells (expressing EP2 receptor) Stimulate Stimulate Cells with Varying Concentrations of 19(R)-OH-PGE2 Culture->Stimulate Lyse Lyse Cells Stimulate->Lyse Measure Measure cAMP Levels (e.g., LANCE, HTRF, EIA) Lyse->Measure Analyze Data Analysis (Determine EC50) Measure->Analyze

Caption: Workflow for a cell-based cAMP measurement assay.

Methodology:

  • Cell Culture:

    • Plate cells expressing the EP2 receptor in a multi-well plate and grow to a suitable confluency.[15][16][17]

  • Cell Stimulation:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[16]

    • Add varying concentrations of 19(R)-OH-PGE2 to the wells and incubate for a specific time at 37°C.[15][16][17]

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as LANCE (Lanthanide-based luminescence resonance energy transfer), HTRF (Homogeneous Time-Resolved Fluorescence), or an Enzyme Immunoassay (EIA).[15][16][17][18][19]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of 19(R)-OH-PGE2 to generate a dose-response curve.

    • Fit the data to a sigmoidal dose-response model to determine the EC_50_ (the concentration of 19(R)-OH-PGE2 that produces 50% of the maximal response).

Organ Bath Assay for Smooth Muscle Relaxation

This ex vivo assay directly measures the functional effect of 19(R)-OH-PGE2 on smooth muscle contractility.

Organ Bath Assay Workflow Dissect Dissect Smooth Muscle Tissue (e.g., Trachea, Aorta) Mount Mount Tissue in Organ Bath (in physiological salt solution) Dissect->Mount Equilibrate Equilibrate Tissue (under tension) Mount->Equilibrate Contract Induce Contraction (e.g., with Histamine, KCl) Equilibrate->Contract Relax Add Cumulative Concentrations of 19(R)-OH-PGE2 and Measure Relaxation Contract->Relax Analyze Data Analysis (Determine EC50 and Emax) Relax->Analyze

Caption: Workflow for an organ bath smooth muscle relaxation assay.

Methodology:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., guinea pig, rat) and dissect the desired smooth muscle tissue (e.g., trachea, aorta) in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[20][21][22][23][24]

    • Prepare tissue strips or rings of appropriate dimensions.

  • Mounting and Equilibration:

    • Mount the tissue strips in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).[20][21][22]

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period, with periodic washing.

  • Contraction and Relaxation Measurement:

    • Induce a stable contraction in the tissue using a contractile agent (e.g., histamine, carbachol, high potassium solution).

    • Once a stable plateau of contraction is reached, add cumulative concentrations of 19(R)-OH-PGE2 to the organ bath.

    • Record the changes in tension after each addition, allowing the response to stabilize before adding the next concentration.

  • Data Analysis:

    • Express the relaxation at each concentration of 19(R)-OH-PGE2 as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation as a function of the log concentration of 19(R)-OH-PGE2 to generate a concentration-response curve.

    • Fit the data to a sigmoidal concentration-response model to determine the EC_50_ and the maximum relaxation (E_max_).

Physiological and Pathophysiological Roles

The selective activation of the EP2 receptor by 19(R)-OH-PGE2 suggests its involvement in a range of physiological and pathophysiological processes.

  • Reproductive Physiology: The high concentration of 19(R)-OH-PGE2 in seminal plasma points to a significant role in reproductive processes.[1] PGE2, in general, is known to be involved in ovulation, fertilization, and embryo implantation.[25][26][27] The smooth muscle relaxant properties of 19(R)-OH-PGE2 may facilitate sperm transport and function within the female reproductive tract.[28]

  • Ocular Hypotension: Prostaglandins (B1171923), including PGE2, are known to reduce intraocular pressure.[29][30][31][32] The selective EP2 agonist activity of 19(R)-OH-PGE2 suggests its potential as a therapeutic agent for glaucoma by increasing the outflow of aqueous humor.[33]

  • Inflammation: The role of the EP2 receptor in inflammation is complex, with both pro- and anti-inflammatory effects reported depending on the context.[34] As a selective EP2 agonist, 19(R)-OH-PGE2 could potentially modulate inflammatory responses.

  • Other Potential Roles: Given the widespread distribution of EP2 receptors, 19(R)-OH-PGE2 may also have roles in the cardiovascular, renal, and central nervous systems.[35][36]

Conclusion

This compound is a highly selective and potent agonist of the EP2 receptor. Its mechanism of action is centered on the activation of the G_s_-adenylyl cyclase-cAMP signaling pathway, leading to the activation of PKA and Epac and subsequent downstream cellular responses, most notably smooth muscle relaxation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this important signaling molecule. A deeper understanding of the quantitative aspects of its receptor interaction and the full spectrum of its physiological roles will be crucial for harnessing its therapeutic potential in areas such as reproductive health, ophthalmology, and inflammatory diseases. Further research is warranted to fully elucidate the intricate molecular choreography directed by 19(R)-OH-PGE2.

References

The Biological Landscape of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2), a naturally occurring eicosanoid. Found primarily in the seminal fluid of primates, this molecule exhibits potent activity as a smooth muscle relaxant through its selective agonism of the Prostaglandin E2 receptor subtype 2 (EP2). This document delves into its known physiological roles, the intricacies of its signaling pathway, and available quantitative data. Furthermore, this guide addresses the current, more limited understanding of a related compound, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), highlighting the significant focus of existing research on its (S)-enantiomer. Detailed experimental workflows and signaling pathway diagrams are provided to facilitate further research and drug development efforts in areas such as reproductive physiology, inflammation, and smooth muscle-related disorders.

Introduction to 19(R)-hydroxy Prostaglandin E2

This compound is a hydroxylated metabolite of Prostaglandin E2 (PGE2). It is notably present in the semen of primates, including humans.[1] Its primary recognized biological function is as a potent relaxant of smooth muscle tissue.[1] This activity is mediated through its specific interaction with the EP2 receptor, a G-protein coupled receptor.[1] The selective agonism of 19(R)-OH PGE2 for the EP2 receptor makes it a molecule of interest for therapeutic applications targeting smooth muscle contractility and other EP2-mediated physiological processes.

Core Biological Functions and Quantitative Data

The principal and most well-documented biological function of this compound is its ability to induce smooth muscle relaxation.[1] This effect has been quantified in ex vivo studies, providing valuable data for its characterization.

Biological Function Experimental Model Quantitative Data (EC50) Reference
Smooth Muscle RelaxationCat Tracheal Rings200 nM[1]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Beyond its effects on smooth muscle, the presence of 19(R)-OH PGE2 in seminal plasma suggests potential roles in reproductive physiology. Its metabolite, 19(R)-hydroxy-Prostaglandin A2, which is formed via non-enzymatic dehydration, is also found in semen and is suggested to have anti-inflammatory and vasodilatory properties.[2]

Signaling Pathway of this compound

As a selective agonist of the EP2 receptor, 19(R)-OH PGE2 initiates a well-characterized intracellular signaling cascade. The EP2 receptor is coupled to a stimulatory G-protein (Gs).

3.1. Gs-Protein-cAMP-PKA Pathway

Upon binding of 19(R)-OH PGE2 to the EP2 receptor, the associated Gs protein is activated. This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane PGE2 19(R)-hydroxy Prostaglandin E2 EP2 EP2 Receptor PGE2->EP2 Binds Gs Gs Protein EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Response Cellular Response (e.g., Smooth Muscle Relaxation) Gene->Response Leads to

Caption: 19(R)-OH PGE2 activates the EP2 receptor/Gs/cAMP/PKA signaling cascade.

3.2. β-Arrestin Pathway

In addition to the canonical Gs-protein pathway, EP2 receptor activation can also engage β-arrestin-mediated signaling. This can lead to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.

Experimental Protocols and Workflows

While specific, detailed protocols for studying this compound are not abundantly available in the literature, the following workflows represent standard methodologies for investigating the activity of prostaglandin receptor agonists.

4.1. General Workflow for Assessing Smooth Muscle Relaxation

This workflow outlines the key steps in an ex vivo organ bath experiment to quantify the relaxant effects of 19(R)-OH PGE2 on smooth muscle tissue.

Organ_Bath_Workflow A Tissue Isolation (e.g., Tracheal Rings) B Mounting in Organ Bath (Physiological Salt Solution, 37°C, Aeration) A->B C Equilibration and Pre-contraction (e.g., with acetylcholine (B1216132) or histamine) B->C D Cumulative Addition of This compound C->D E Measurement of Isometric Tension D->E F Data Analysis (Concentration-Response Curve, EC50 Calculation) E->F

Caption: Experimental workflow for assessing smooth muscle relaxation in an organ bath.

4.2. Workflow for Quantifying Intracellular cAMP Levels

To investigate the direct impact of 19(R)-OH PGE2 on its primary signaling pathway, intracellular cAMP levels can be measured using commercially available assay kits, such as ELISA or HTRF assays.[3][4]

cAMP_Assay_Workflow A Cell Culture (Expressing EP2 Receptors) B Cell Stimulation with This compound (Time and Dose-Response) A->B C Cell Lysis and Sample Preparation B->C D cAMP Quantification (ELISA, HTRF, or other immunoassay) C->D E Data Analysis and Normalization D->E

References

A Technical Guide to 19(R)-hydroxy Prostaglandin E2 in Primate Semen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Prostaglandins (B1171923) are found in exceptionally high concentrations in the seminal plasma of primates, many orders of magnitude higher than elsewhere in the body.[1] Among these, 19-hydroxyprostaglandin E2 (19-OH PGE2), along with its counterpart 19-OH PGE1, has been identified as a major and novel component, unique to seminal fluid.[1][2][3][4] Synthesized primarily within the seminal vesicles, these compounds are not contributed by the testis or epididymis.[5][6] Emerging research points to the critical role of 19-OH PGE2 in male fertility and immunoregulation within the female reproductive tract. This document provides an in-depth technical overview of the biosynthesis, physiological roles, signaling pathways, and analytical methodologies related to 19-OH PGE2 in primate semen.

Biosynthesis and Biochemical Profile

The production of 19-OH PGE2 is a multi-step enzymatic process originating from arachidonic acid and occurring within the seminal vesicles.[6][7]

  • Arachidonic Acid Release: Phospholipase A2 releases arachidonic acid from membrane phospholipids.[8][9]

  • Cyclooxygenase (COX) Pathway: Arachidonic acid is converted into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2).[5][9][10]

  • PGE2 Synthesis: PGH2 is then isomerized to PGE2 by specific PGE synthases (PGES).[8][11]

  • 19-Hydroxylation: The final, defining step is the 19-hydroxylation of PGE2. This reaction is catalyzed by a specific cytochrome P-450-dependent enzyme, Prostaglandin 19-hydroxylase, located in the microsomal fraction of the seminal vesicles of humans and monkeys (Macaca fascicularis).[7] This enzymatic step requires NADPH as a cofactor and incorporates atmospheric oxygen into the substrate.[7]

G cluster_0 Seminal Vesicle Microsomes PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase (PGES) OH_PGE2 19(R)-hydroxy Prostaglandin E2 PGE2->OH_PGE2 Prostaglandin 19-hydroxylase (Cytochrome P-450) + NADPH, O2

Diagram 1: Biosynthesis pathway of 19(R)-hydroxy PGE2.

Quantitative Data on Seminal Prostaglandins

The concentration of 19-OH PGE in seminal plasma is a critical parameter associated with male fertility. Studies have shown significant variations between fertile and infertile populations.

Table 1: Concentration of Prostaglandins in Human Seminal Fluid

Group Prostaglandin Mean Concentration (μg/mL) Range (μg/mL) Citation(s)
Fertile Men 19-hydroxy PGE 245.7 N/A [12]
Fertile Men PGE 67.1 N/A [12]
Fertile Men (Proven Fertility) 19-hydroxy PGE (E1+E2) N/A 90 - 260 [13]
Fertile Men (Proven Fertility) PGE (E1+E2) N/A 30 - 200 [13]
Infertile Men 19-hydroxy PGE Significantly Lower than Fertile N/A [14][15]

| Infertile Men | PGE | Significantly Lower than Fertile | N/A |[14][15] |

Table 2: Correlation of Seminal 19-OH PGE Levels with Sperm Parameters

19-OH PGE Level Effect on Sperm Concentration Effect on Sperm Motility Potential Mechanism Citation(s)
Low Significantly Reduced Significantly Reduced Decreased adenylcyclase and testicular androgen activity. [16]
Normal Optimal Optimal Supports motility, potentially via ATP content. [14]

| High | Significantly Reduced | Significantly Reduced | Inhibition of testicular DNA synthesis or decreased receptor sensitivity. |[16] |

Physiological Roles of 19-OH PGE2

19-OH PGE2 and related prostaglandins in semen exert powerful biological effects crucial for successful reproduction.

Immunomodulation

Semen introduces foreign antigens into the female reproductive tract, risking an immune attack on spermatozoa. Seminal prostaglandins, including 19-OH PGE, are potent immunomodulators that create a tolerant environment.[1]

  • Cytokine Balance Shift: They stimulate the release of anti-inflammatory cytokine IL-10 while inhibiting the pro-inflammatory IL-12 from antigen-presenting cells.[1]

  • T-Cell Suppression: Through a cAMP-mediated pathway, they directly inhibit T-cell clonal proliferation and bias the immune response towards a T-helper-2 (Th2) pattern, which is less aggressive towards sperm.[1]

  • Induction of Tolerance: This altered cytokine milieu helps induce tolerance to sperm antigens, which is critical for sperm survival.[1]

  • Pathogen Advantage: This localized immunosuppression can inadvertently benefit sexually transmitted viruses like HIV and HPV by dampening the initial cell-mediated immune response.[1]

Influence on Male Fertility and Sperm Function

There is a strong correlation between the concentration of 19-OH PGE and male fertility status.[5][14] Both excessively high and low levels are associated with poor semen parameters.[16] The primary role appears to be in supporting sperm motility, with evidence suggesting a mechanism involving the maintenance of spermatozoal ATP content.[14]

Effects on the Female Reproductive Tract

Studies in primates have demonstrated that 19-OH PGE has uterine stimulatory actions, which may play a role in sperm transport and fertility in humans.[15]

Signaling Pathways

PGE2 and its derivatives mediate their diverse biological effects by binding to four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[8][17] These receptors are coupled to different intracellular signaling cascades.

  • EP2 and EP4 Receptors (Stimulatory): These receptors couple to a Gs protein, which activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This pathway is central to the immunomodulatory effects of PGE2.[1][17]

  • EP1 Receptor (Calcium Mobilization): This receptor couples to a Gq protein, activating Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentration.[11]

  • EP3 Receptor (Inhibitory): This receptor couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11]

G cluster_EP1 Calcium Pathway cluster_EP3 Inhibitory Pathway cluster_EP24 Stimulatory (cAMP) Pathway PGE2 19-OH PGE2 EP1 EP1 Receptor (Gq) PGE2->EP1 Binds EP3 EP3 Receptor (Gi) PGE2->EP3 Binds EP24 EP2 / EP4 Receptors (Gs) PGE2->EP24 Binds PLC Phospholipase C (PLC) EP1->PLC Activates Ca ↑ Intracellular Ca2+ PLC->Ca Leads to AC_inhib Adenylyl Cyclase EP3->AC_inhib Inhibits cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Reduces AC_stim Adenylyl Cyclase EP24->AC_stim Activates cAMP_stim ↑ cAMP AC_stim->cAMP_stim Produces PKA Protein Kinase A (PKA) cAMP_stim->PKA Activates Response Cellular Response (e.g., Immunomodulation) PKA->Response Phosphorylates

Diagram 2: Signaling pathways of 19(R)-hydroxy PGE2 via EP receptors.

Experimental Protocols for Analysis

Accurate quantification of 19-OH PGE2 in seminal plasma is essential for research and clinical assessment. Gas chromatography and liquid chromatography, both typically coupled with mass spectrometry, are the definitive methods.

General Analytical Workflow

The analysis of prostaglandins from a complex biological matrix like semen involves several key steps from sample collection to final detection.

G cluster_analysis Collect Semen Collection (& Immediate Freezing) Spike Spike with Deuterated Internal Standard Collect->Spike Extract Extraction (e.g., Solid Phase Extraction) Spike->Extract Deriv Derivatization (for GC-MS) (Oximation, Methylation, Silylation) Extract->Deriv GC-MS Path LCMS LC-MS/MS Extract->LCMS LC-MS/MS Path GCMS GC-MS Deriv->GCMS Analyze Instrumental Analysis Quant Data Processing & Quantification Analyze->Quant

Diagram 3: General experimental workflow for prostaglandin analysis.
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous detection of multiple prostaglandins.[18] The following is a generalized protocol adapted for seminal plasma.

  • Sample Preparation and Extraction:

    • Thaw frozen seminal plasma sample on ice.

    • To a 500 µL aliquot, add an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent auto-oxidation.

    • Add a known amount of a deuterated internal standard (e.g., d4-PGE2) to correct for sample loss during processing and for matrix effects.

    • Acidify the sample (e.g., with citric acid) to protonate the prostaglandins.

    • Perform solid-phase extraction (SPE) using a C18 cartridge.[19]

      • Condition the cartridge with methanol (B129727) followed by acidified water.

      • Load the sample.

      • Wash the cartridge with a low-polarity solvent (e.g., water/hexane) to remove interfering substances.

      • Elute the prostaglandins with a more polar solvent like ethyl acetate (B1210297) or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Injection Volume: 5 - 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative ion mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion for 19-OH PGE2 and its characteristic product ion after collision-induced dissociation, ensuring high specificity.

      • MRM Transitions: Specific mass-to-charge (m/z) transitions for the analyte (19-OH PGE2) and the internal standard (d4-PGE2) must be determined and optimized.

  • Quantification:

    • Generate a calibration curve by processing standards of known 19-OH PGE2 concentrations (ranging from pg/mL to ng/mL) in a blank matrix.[20]

    • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration.[20]

    • Calculate the concentration of 19-OH PGE2 in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was the foundational technique for identifying 19-OH PGEs in semen.[3][4] It requires chemical derivatization to make the prostaglandins volatile.

  • Extraction: Follow the same extraction procedure as for LC-MS/MS (Step 1 above).

  • Derivatization: [13]

    • Oximation: Convert the ketone groups to oximes using a reagent like methoxylamine hydrochloride. This protects the ketone and prevents enolization.

    • Methylation: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or a similar reagent.

    • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This step is crucial for making the molecule volatile for gas chromatography.

  • GC-MS Conditions:

    • Gas Chromatography (GC):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate the different prostaglandin derivatives.

    • Mass Spectrometry (MS):

      • Ionization: Electron Ionization (EI).

      • Analysis Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. The mass spectrum of the 19-OH PGE2 derivative provides a unique fragmentation pattern for confident identification.

Conclusion and Future Directions

This compound is a key, and perhaps primate-specific, component of seminal fluid, playing a dual role in immunomodulation and the direct support of sperm function. Its concentration serves as a potential biomarker for male fertility, with deviations from the normal range correlating with poor semen quality. The intricate signaling pathways it activates highlight potential targets for therapeutic intervention in both fertility and immunology. Future research should focus on elucidating the precise molecular mechanisms linking 19-OH PGE2 to sperm ATP metabolism, further characterizing the expression and regulation of its EP receptors in both male and female reproductive tissues, and exploring its potential role as a therapeutic agent for certain types of male infertility.

References

An In-depth Technical Guide to 19(R)-hydroxy Prostaglandin E2: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2) is a naturally occurring eicosanoid, a class of lipid signaling molecules derived from arachidonic acid. It is notably found in high concentrations in primate semen.[1][2] As a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2), 19(R)-OH PGE2 plays a significant role in various physiological processes, particularly smooth muscle relaxation.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, purification, and biological activity of 19(R)-hydroxy Prostaglandin E2, with a focus on its interaction with the EP2 receptor and the downstream signaling pathways.

Chemical Structure and Properties

This compound is a derivative of Prostaglandin E2 with a hydroxyl group at the R-position of the 19th carbon. Its chemical structure and key properties are summarized below.

Structure:

  • IUPAC Name: (5Z,11α,13E,15S,19R)-11,15,19-Trihydroxy-9-oxoprosta-5,13-dien-1-oic acid

Chemical Properties:

PropertyValueReference
Molecular Formula C₂₀H₃₂O₆[3]
Molecular Weight 368.5 g/mol [3]
CAS Number 64625-54-3[3]
Physical State Solid[4]
Solubility A solution in ethanol[3]

Synthesis and Purification

Synthesis
  • Corey Lactone Formation: Synthesis of a suitable protected Corey lactone derivative, a common intermediate in prostaglandin synthesis.

  • Side Chain Introduction: Introduction of the α- and ω-chains using reactions such as Wittig or Horner-Wadsworth-Emmons reactions. The ω-chain would need to be synthesized with the 19-hydroxy group already incorporated or in a protected form.

  • Stereochemical Control: Careful control of stereochemistry at multiple chiral centers is crucial throughout the synthesis.

  • Deprotection: Final deprotection steps to yield the target molecule.

A plausible biosynthetic route involves the hydroxylation of Prostaglandin E2 by a specific cytochrome P450 enzyme, prostaglandin 19-hydroxylase, which has been identified in the microsomes of seminal vesicles.[6]

Purification

Purification of this compound from either a synthetic reaction mixture or a biological source like seminal fluid typically involves chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the separation and identification of prostaglandins (B1171923).[7][8]

A general procedure for the extraction and purification of 19-hydroxyprostaglandins from seminal fluid involves the following steps:

  • Sample Preparation: Immediate centrifugation of fresh seminal fluid to separate the seminal plasma.[8]

  • Extraction: Solid-phase extraction (SPE) can be used to isolate prostaglandins from the plasma.

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for separating different prostaglandins based on their polarity.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides high resolution and definitive identification based on mass spectra.[1][8]

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist for the EP2 receptor.[3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, most notably smooth muscle relaxation.[9]

EP2_Signaling_Pathway PGE2 PGE2 EP2 EP2 PGE2->EP2 Binds Gs Gs EP2->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA_inactive cAMP->PKA_inactive Activates PKA_active PKA_active PKA_inactive->PKA_active Response Response PKA_active->Response Phosphorylates Targets

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays.

ParameterValueAssay SystemReference
EC₅₀ 200 nMRelaxation of cat tracheal rings[3]
Binding Affinity (Ki) Not explicitly reported for 19(R)-OH PGE2. For comparison, the Ki of PGE2 for the human EP2 receptor is ~13 nM.Recombinant human EP2 receptor binding assay[10]

Experimental Protocols

EP2 Receptor-Mediated cAMP Accumulation Assay

This protocol is adapted from studies on EP2 receptor signaling.[9]

Objective: To determine the ability of this compound to stimulate cAMP production in cells expressing the EP2 receptor.

Materials:

  • HEK293 cells stably expressing the human EP2 receptor (HEK-EP2 cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Opti-MEM

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP assay kit (e.g., TR-FRET based)

  • 6-well plates

Procedure:

  • Cell Culture: Culture HEK-EP2 cells in DMEM supplemented with 10% FBS and 250 µg/mL geneticin.

  • Cell Seeding: Seed approximately 5 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: 16 hours prior to the experiment, replace the culture medium with Opti-MEM.

  • IBMX Pre-treatment: 25 minutes before agonist stimulation, treat the cells with 0.1 mg/mL IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Agonist Stimulation: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture HEK-EP2 cells B Seed cells in 6-well plates A->B C Serum starve overnight B->C D Pre-treat with IBMX C->D E Stimulate with 19(R)-OH PGE2 D->E F Lyse cells E->F G Measure cAMP levels F->G H Plot dose-response curve G->H I Calculate EC50 H->I

Conclusion

This compound is a key endogenous lipid mediator with high selectivity for the EP2 receptor. Its potent smooth muscle relaxant properties and well-defined signaling pathway through Gs-cAMP-PKA make it an important molecule for research in areas such as reproductive biology and pharmacology. Further elucidation of its specific synthetic pathways and a broader characterization of its binding kinetics will provide deeper insights into its physiological roles and potential as a therapeutic target.

References

Enzymatic Synthesis of 19(R)-hydroxy Prostaglandin E2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic synthesis of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2), a significant metabolite of PGE2 found in primates.[1] 19(R)-OH PGE2 is a potent and selective agonist for the EP2 receptor, playing a role in smooth muscle relaxation.[1] This document outlines the multi-step enzymatic cascade, details the requisite enzymes, provides integrated experimental protocols for synthesis and purification, and presents the associated signaling pathway. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, including inflammation.[2] Its metabolism gives rise to a variety of derivatives with distinct biological activities. Among these, 19(R)-hydroxy Prostaglandin E2 is of particular interest due to its selective agonism at the EP2 receptor, suggesting a nuanced role in cellular signaling.[1] The enzymatic synthesis of this molecule is a three-step process involving the sequential action of Prostaglandin H Synthase-2 (PGHS-2), Cytochrome P450 4F8 (CYP4F8), and microsomal Prostaglandin E Synthase-1 (mPGES-1). Understanding the intricacies of this biosynthetic pathway is crucial for researchers investigating its physiological relevance and for professionals in drug development exploring novel therapeutic targets.

The Enzymatic Synthesis Pathway

The biosynthesis of 19(R)-hydroxy PGE2 from arachidonic acid is a coordinated enzymatic cascade:

  • Arachidonic Acid to Prostaglandin H2 (PGH2): Prostaglandin H Synthase-2 (PGHS-2), also known as Cyclooxygenase-2 (COX-2), catalyzes the conversion of arachidonic acid to the unstable intermediate, PGH2.[3][4] This reaction involves a cyclooxygenase and a peroxidase activity.[4]

  • PGH2 to 19-hydroxy PGH2: The cytochrome P450 enzyme, CYP4F8, acts as a PGH 19-hydroxylase, specifically catalyzing the hydroxylation of PGH2 at the 19th carbon position to form 19-hydroxy PGH2.[5][6]

  • 19-hydroxy PGH2 to 19(R)-hydroxy PGE2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) then isomerizes 19-hydroxy PGH2 to the final product, 19(R)-hydroxy PGE2.[5][6]

These three enzymes, PGHS-2, CYP4F8, and mPGES-1, have been shown to be co-localized in the epithelial cells of seminal vesicles and vas deferens, the primary sites of 19-hydroxy-PGE compound synthesis in humans.[6][7]

Quantitative Data

The following tables summarize the known kinetic parameters for the key enzymes involved in the synthesis of 19(R)-hydroxy PGE2.

EnzymeSubstrateKmVmaxSource OrganismNotes
CYP4F8 U-44069 (PGH2 analogue)~7 µM~260 pmol/min/pmol P450HumanData for a stable PGH2 analogue.[5]
mPGES-1 PGH214 µM170 µmol/min/mgHumanVmax determined with purified recombinant enzyme.[5][8]
mPGES-1 Glutathione (B108866) (Cofactor)0.75 mM-Human[5]
ProductPuritySource
19(R)-hydroxy PGE2 ≥98%Commercially available standard[2]

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the required enzymes and a proposed protocol for the coupled enzymatic synthesis of 19(R)-hydroxy PGE2.

Enzyme Expression and Purification

4.1.1. Recombinant Human Prostaglandin H Synthase-2 (PGHS-2)

  • Expression System: Pichia pastoris is a suitable expression system for functional hPGHS-2.[7][9]

  • Vector and Tagging: The hPGHS-2 cDNA can be cloned into a Pichia expression vector with a C-terminal polyhistidine tag (e.g., 8xHis) for affinity purification.[9]

  • Expression Conditions: Methanol-induced expression generally yields higher protein amounts compared to constitutive expression.[9]

  • Purification:

    • Harvest P. pastoris cells and lyse them.

    • Isolate the membrane fraction by ultracentrifugation.

    • Solubilize the membrane proteins using a suitable detergent.

    • Purify the His-tagged hPGHS-2 using immobilized metal ion affinity chromatography (IMAC) with a nickel-charged resin.[7]

    • Elute the purified protein. For tag removal, elution can be performed by treatment with bovine carboxypeptidase A if a suitable C-terminal tag is used.[9]

    • Further purification can be achieved by anion exchange chromatography.[7] Expected Yield: Approximately 3 mg of pure, de-tagged hPGHS-2 per liter of yeast culture.[9]

4.1.2. Recombinant Human Cytochrome P450 4F8 (CYP4F8)

  • Expression System: Saccharomyces cerevisiae (yeast) has been successfully used for the expression of recombinant CYP4F8.[5]

  • Purification:

    • Prepare microsomes from the yeast cells expressing CYP4F8.

    • Solubilize the microsomal proteins.

    • Purification can be achieved using a combination of chromatographic techniques, such as ion-exchange and hydrophobic interaction chromatography. (Note: Specific purification protocols for CYP4F8 are not extensively detailed in the public domain and may require optimization).

4.1.3. Recombinant Human Microsomal Prostaglandin E Synthase-1 (mPGES-1)

  • Expression Systems: Escherichia coli and baculovirus-infected Sf9 insect cells are both effective for expressing recombinant human mPGES-1.[1][2][5][8]

  • Vector and Tagging: The mPGES-1 cDNA can be cloned into an appropriate expression vector with a polyhistidine tag to facilitate purification.[8]

  • Expression and Purification (E. coli):

    • Transform E. coli with the mPGES-1 expression vector.

    • Induce protein expression (e.g., with IPTG).

    • Lyse the cells and solubilize the membrane fraction with a detergent like Triton X-100.[8]

    • Purify the His-tagged mPGES-1 using a combination of hydroxyapatite (B223615) and immobilized metal affinity chromatography.[8]

  • Expression and Purification (Baculovirus/Sf9):

    • Generate a recombinant baculovirus containing the mPGES-1 gene.

    • Infect Sf9 cells with the baculovirus.

    • Harvest the cells and solubilize the membrane fraction with a detergent like diheptanoylphosphatidylcholine.[5]

    • Purify the enzyme using hydroxyapatite column chromatography in the presence of octylglucoside.[5]

Coupled Enzymatic Synthesis of 19(R)-hydroxy PGE2

This proposed protocol integrates the three enzymatic steps in a sequential manner.

  • Step 1: Synthesis of PGH2 from Arachidonic Acid

    • To a reaction vessel, add a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0) containing hematin (B1673048) (as a cofactor for PGHS-2) and the purified recombinant hPGHS-2.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a short duration (e.g., 2-5 minutes) as PGH2 is unstable.

    • Immediately proceed to the next step.

  • Step 2: 19-hydroxylation of PGH2

    • To the reaction mixture containing the newly synthesized PGH2, add the purified recombinant CYP4F8 and an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C. The reaction time will need to be optimized.

  • Step 3: Isomerization to 19(R)-hydroxy PGE2

    • Following the 19-hydroxylation step, add purified recombinant mPGES-1 and glutathione (GSH) to the reaction mixture.[5]

    • Continue the incubation at 37°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate) and acidifying the mixture to pH 3-4.

    • Extract the lipid-soluble products with the organic solvent.

    • Evaporate the solvent under a stream of nitrogen.

Purification of 19(R)-hydroxy PGE2 by Reverse-Phase HPLC
  • Column: A C18 reverse-phase column is suitable for the separation of prostaglandins.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, with a small amount of an acid like acetic or formic acid (e.g., 0.1%) to improve peak shape.[1]

  • Gradient: A linear gradient, for example, from 20% to 80% acetonitrile, can be used to elute the prostaglandins.[1]

  • Detection: UV detection at a wavelength around 200-210 nm is appropriate for prostaglandins.

  • Fraction Collection: Collect the fractions corresponding to the peak of 19(R)-hydroxy PGE2. The identity of the product should be confirmed by mass spectrometry.

Visualization of Key Pathways

Enzymatic Synthesis Workflow

Enzymatic_Synthesis_of_19R_hydroxy_PGE2 Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 + O2 hydroxy_PGH2 19-hydroxy PGH2 PGH2->hydroxy_PGH2 + O2, + NADPH hydroxy_PGE2 19(R)-hydroxy PGE2 hydroxy_PGH2->hydroxy_PGE2 Isomerization PGHS2 PGHS-2 (COX-2) PGHS2->PGH2 CYP4F8 CYP4F8 CYP4F8->hydroxy_PGH2 mPGES1 mPGES-1 mPGES1->hydroxy_PGE2

Caption: Enzymatic cascade for 19(R)-hydroxy PGE2 synthesis.

19(R)-hydroxy PGE2 Signaling Pathway

PGE2_Signaling_Pathway PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gs Protein EP2->Gs activates PI3K PI3K EP2->PI3K activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (e.g., smooth muscle relaxation) CREB->Gene_Transcription regulates Akt Akt PI3K->Akt activates Cellular_Response Cellular Response Akt->Cellular_Response

Caption: Downstream signaling of the EP2 receptor.

Conclusion

The enzymatic synthesis of this compound is a sophisticated process requiring the coordinated action of three distinct enzymes. This guide provides a foundational understanding of this pathway, offering detailed protocols and visualizations to aid researchers in their study of this unique prostaglandin and its biological functions. Further research is warranted to fully elucidate the kinetic parameters of CYP4F8 with its native substrate and to optimize the yield of the coupled enzymatic synthesis. A deeper understanding of the physiological and pathophysiological roles of 19(R)-hydroxy PGE2 will undoubtedly open new avenues for therapeutic intervention.

References

The Relaxant Effect of 19(R)-hydroxy PGE2 on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) is a naturally occurring eicosanoid found in primate semen, recognized for its potent smooth muscle relaxant properties.[1][2] This technical guide provides an in-depth overview of the current understanding of 19(R)-hydroxy PGE2, focusing on its mechanism of action, signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data from published studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, particularly those targeting smooth muscle physiology and prostaglandin signaling.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds that exert a wide range of physiological effects, including the regulation of smooth muscle tone.[3][4] 19(R)-hydroxy PGE2, a metabolite of Prostaglandin E2 (PGE2), has emerged as a molecule of interest due to its significant and selective smooth muscle relaxant activity.[1][2] Found in high concentrations in the semen of primates, its physiological role is thought to be associated with reproductive processes.[1] Understanding the specific mechanisms by which 19(R)-hydroxy PGE2 induces smooth muscle relaxation is crucial for exploring its therapeutic potential in conditions characterized by smooth muscle hypercontractility, such as asthma, hypertension, and erectile dysfunction.

This guide will delve into the pharmacology of 19(R)-hydroxy PGE2, its interaction with prostanoid receptors, the downstream signaling cascades it activates, and the experimental techniques employed to study these phenomena.

Pharmacology of 19(R)-hydroxy PGE2

Receptor Selectivity

19(R)-hydroxy PGE2 is a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, is coupled to the stimulatory G protein (Gs). This selectivity is a key determinant of its biological activity, as different EP receptor subtypes can mediate opposing effects on smooth muscle tone.

Potency and Efficacy in Smooth Muscle Relaxation

The primary functional effect of 19(R)-hydroxy PGE2 on smooth muscle is relaxation. The potency of this effect has been quantified in various tissue preparations.

Table 1: Potency of 19(R)-hydroxy PGE2 in Smooth Muscle Relaxation

Tissue PreparationSpeciesPotency (EC50)Reference(s)
Tracheal RingsCat200 nM[1][2]

Note: There is a notable lack of publicly available quantitative data on the potency of 19(R)-hydroxy PGE2 across a wider range of smooth muscle types. Further research is required to establish a more comprehensive potency profile.

Signaling Pathway of 19(R)-hydroxy PGE2-Induced Smooth Muscle Relaxation

The relaxant effect of 19(R)-hydroxy PGE2 is mediated through a well-defined intracellular signaling cascade initiated by the activation of the EP2 receptor.

  • Receptor Binding and G-protein Activation: 19(R)-hydroxy PGE2 binds to and activates the EP2 receptor on the surface of smooth muscle cells. This conformational change in the receptor leads to the activation of the associated Gs protein.

  • Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA then phosphorylates several downstream target proteins that contribute to smooth muscle relaxation. A key substrate in this pathway is the Vasodilator-Stimulated Phosphoprotein (VASP).[5] Phosphorylation of VASP is often used as a marker of PKA activation.[5][6]

  • Calcium Sequestration and Reduced Myosin Light Chain Kinase Activity: The activation of PKA leads to a decrease in intracellular calcium concentrations through the promotion of calcium sequestration into the sarcoplasmic reticulum. This reduction in free calcium, along with other PKA-mediated effects, leads to a decrease in the activity of myosin light chain kinase (MLCK).

  • Smooth Muscle Relaxation: Reduced MLCK activity results in the dephosphorylation of the myosin light chain, leading to the dissociation of actin-myosin cross-bridges and subsequent smooth muscle relaxation.

19(R)-hydroxy_PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 19R_PGE2 19(R)-hydroxy PGE2 EP2_R EP2 Receptor 19R_PGE2->EP2_R Binds to Gs Gs Protein EP2_R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates Ca_Seq Increased Ca2+ Sequestration PKA->Ca_Seq pVASP p-VASP VASP->pVASP MLCK_Inhibition Decreased MLCK Activity Ca_Seq->MLCK_Inhibition Relaxation Smooth Muscle Relaxation MLCK_Inhibition->Relaxation

Caption: Signaling pathway of 19(R)-hydroxy PGE2-induced smooth muscle relaxation.

Experimental Protocols

The following section details the key experimental protocols used to characterize the smooth muscle relaxant effects of 19(R)-hydroxy PGE2.

Isolated Organ Bath for Smooth Muscle Tension Studies

This protocol is a standard method for assessing the contractile and relaxant properties of compounds on isolated smooth muscle tissues.

Organ_Bath_Workflow Tissue_Dissection 1. Tissue Dissection (e.g., Tracheal Rings) Mounting 2. Mount Tissue in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) Tissue_Dissection->Mounting Equilibration 3. Equilibration (Apply optimal resting tension) Mounting->Equilibration Contraction 4. Induce Contraction (e.g., with acetylcholine (B1216132) or histamine) Equilibration->Contraction Drug_Addition 5. Cumulative Addition of 19(R)-hydroxy PGE2 Contraction->Drug_Addition Data_Acquisition 6. Record Isometric Tension Drug_Addition->Data_Acquisition Analysis 7. Data Analysis (Generate dose-response curve, calculate EC50) Data_Acquisition->Analysis

Caption: Experimental workflow for isolated organ bath studies.

Methodology:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved ethical guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., trachea, aorta, corpus cavernosum).

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution.

    • Prepare tissue segments of appropriate size (e.g., rings of 2-3 mm for trachea or blood vessels).

  • Mounting:

    • Suspend the tissue segments in a water-jacketed organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically for each tissue type).

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a standard agonist (e.g., KCl, acetylcholine, or histamine).

  • Experimental Procedure:

    • After washing out the viability-testing agent and allowing the tissue to return to baseline, induce a stable submaximal contraction with an appropriate agonist.

    • Once a stable contractile plateau is reached, add cumulative concentrations of 19(R)-hydroxy PGE2 to the organ bath.

    • Record the resulting relaxation of the smooth muscle tissue.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and determine the EC50 value (the concentration of 19(R)-hydroxy PGE2 that produces 50% of the maximal relaxation).

Measurement of Intracellular cAMP Levels

This protocol describes a method to quantify changes in intracellular cAMP in response to 19(R)-hydroxy PGE2 treatment in cultured smooth muscle cells.

Methodology:

  • Cell Culture:

    • Culture primary smooth muscle cells or a suitable cell line in appropriate growth medium until they reach a confluent monolayer.

    • Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.

  • Cell Treatment:

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • Treat the cells with varying concentrations of 19(R)-hydroxy PGE2 for a specified time.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis:

    • Normalize the cAMP levels to the protein concentration of the cell lysate.

    • Plot the cAMP concentration against the concentration of 19(R)-hydroxy PGE2.

Western Blotting for Phosphorylated VASP

This protocol is used to detect the phosphorylation of VASP, a downstream target of PKA, as an indicator of the activation of the cAMP signaling pathway by 19(R)-hydroxy PGE2.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured smooth muscle cells with 19(R)-hydroxy PGE2 as described in the cAMP measurement protocol.

    • Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated VASP (at the PKA-preferred site, Ser157).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensity and normalize to a loading control (e.g., total VASP or β-actin) to determine the relative increase in VASP phosphorylation.

Summary and Future Directions

19(R)-hydroxy PGE2 is a potent and selective EP2 receptor agonist that induces smooth muscle relaxation through the canonical Gs-cAMP-PKA signaling pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogs.

Despite the clear relaxant effects of 19(R)-hydroxy PGE2, further research is needed to:

  • Expand the quantitative dataset: Determine the potency and efficacy of 19(R)-hydroxy PGE2 on a broader range of smooth muscle tissues, including vascular, gastrointestinal, and myometrial smooth muscle.[7][8][9] This will provide a more complete understanding of its potential therapeutic applications.

  • Confirm the full signaling cascade: While the proposed signaling pathway is based on well-established principles of EP2 receptor signaling, further studies are needed to definitively confirm each step specifically for 19(R)-hydroxy PGE2 in various smooth muscle cell types.

  • Investigate in vivo effects: Explore the physiological effects of 19(R)-hydroxy PGE2 in animal models to assess its therapeutic potential and potential side effects.

  • Structure-activity relationship studies: Synthesize and test analogs of 19(R)-hydroxy PGE2 to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of 19(R)-hydroxy PGE2 and related compounds in the treatment of a variety of disorders characterized by smooth muscle dysfunction.

References

The Cellular Choreography of 19(R)-Hydroxy Prostaglandin E2: An In-Depth Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by 19(R)-hydroxy prostaglandin (B15479496) E2 (19(R)-HETE), a selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the EP2 receptor and its downstream signaling cascades.

Introduction

19(R)-hydroxy PGE2 is a metabolite of PGE2 found in primates, including in human seminal plasma.[1] It has been identified as a potent smooth muscle relaxant and, critically, a selective agonist for the EP2 receptor.[1] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including inflammation, neuroprotection, and cancer progression.[2][3] Understanding the precise signaling mechanisms initiated by 19(R)-hydroxy PGE2 is therefore of significant interest for the development of targeted therapeutics. This guide will detail the known interactions of 19(R)-hydroxy PGE2 with the EP2 receptor and the subsequent activation of downstream second messenger and protein kinase pathways.

Receptor Binding and Activation

19(R)-hydroxy PGE2 exhibits a selective affinity for the EP2 receptor. Quantitative data on its binding affinity and functional potency are summarized in the table below.

LigandReceptorSpeciesAssay TypeValueReference
19(R)-hydroxy PGE2EP2RatRadioligand BindingpKi = 6.8IUPHAR/BPS Guide to PHARMACOLOGY
19(R)-hydroxy PGE2EP2HumanRadioligand BindingpKi = 5.9IUPHAR/BPS Guide to PHARMACOLOGY
19(R)-hydroxy PGE2EP2CatTissue RelaxationEC50 = 200 nMWoodward et al., 1993[1]

Table 1: Quantitative Receptor Binding and Functional Potency Data for 19(R)-hydroxy PGE2. pKi represents the negative logarithm of the inhibition constant (Ki), indicating binding affinity. EC50 is the half-maximal effective concentration in a functional assay.

The EP2 Signaling Cascade

The EP2 receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of the EP2 receptor by an agonist such as 19(R)-hydroxy PGE2 initiates a well-defined signaling cascade, leading to changes in gene expression and cellular function.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_19OH_PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor R_19OH_PGE2->EP2 Binds G_protein Gs Protein (α, β, γ) EP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB CRE cAMP Response Element (CRE) pCREB->CRE Binds Gene_Expression Target Gene Expression CRE->Gene_Expression Regulates

Figure 1: The 19(R)-hydroxy PGE2-activated EP2 signaling pathway.

Upon binding of 19(R)-hydroxy PGE2, the EP2 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Active PKA then translocates to the nucleus where it phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 19(R)-hydroxy PGE2 signaling.

Western Blot Analysis of CREB Phosphorylation

This protocol is adapted from studies investigating PGE2-mediated CREB phosphorylation via the EP2 receptor in primary mouse keratinocytes.[4]

Objective: To determine the effect of 19(R)-hydroxy PGE2 on the phosphorylation of CREB at Serine 133.

Materials:

  • Primary mouse keratinocytes (or other suitable cell line expressing EP2 receptors)

  • 19(R)-hydroxy PGE2 (agonist)

  • H-89 (PKA inhibitor, for control experiments)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture primary mouse keratinocytes to 80-90% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of 19(R)-hydroxy PGE2 for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). For inhibitor studies, pre-treat cells with H-89 for 30 minutes before adding 19(R)-hydroxy PGE2.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

  • Densitometry: Quantify the band intensities using image analysis software.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment with 19(R)-hydroxy PGE2 Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pCREB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (anti-total CREB) Detection->Stripping Densitometry Densitometry Stripping->Densitometry

Figure 2: Workflow for Western Blot Analysis of CREB Phosphorylation.
cAMP Accumulation Assay

While a specific study detailing a cAMP assay for 19(R)-hydroxy PGE2 was not identified, the following is a general protocol for a competitive enzyme immunoassay (EIA) to measure cAMP levels in response to an EP2 agonist.

Objective: To quantify the intracellular accumulation of cAMP in response to stimulation with 19(R)-hydroxy PGE2.

Materials:

  • Cells expressing the EP2 receptor

  • 19(R)-hydroxy PGE2

  • Forskolin (B1673556) (positive control)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP EIA kit (commercially available)

  • Cell lysis buffer (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Cell Treatment:

    • Pre-treat cells with a phosphodiesterase inhibitor such as IBMX for 30 minutes to prevent cAMP degradation.

    • Stimulate cells with varying concentrations of 19(R)-hydroxy PGE2 or forskolin for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the EIA kit.

  • cAMP Measurement:

    • Perform the competitive EIA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.

    • After incubation and washing steps, add the substrate and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.

Conclusion

19(R)-hydroxy PGE2 is a valuable tool for studying the specific roles of the EP2 receptor. Its selective activation of the Gs-cAMP-PKA signaling pathway provides a clear mechanism through which it exerts its biological effects. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the downstream consequences of 19(R)-hydroxy PGE2-mediated signaling and to explore its therapeutic potential in various disease contexts. Further research is warranted to fully elucidate the complete signaling network activated by this selective EP2 agonist in different cell types and tissues.

References

Methodological & Application

Application Note: Quantification of 19(R)-hydroxy Prostaglandin E2 in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a naturally occurring metabolite of Prostaglandin E2 (PGE2) found in the semen of primates, including humans.[1] It is a potent smooth muscle relaxant and functions as a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2] Given its specific biological activity and potential role in various physiological processes, a sensitive and specific analytical method is crucial for its accurate quantification in complex biological samples. This application note describes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of 19(R)-OH PGE2. The method utilizes Solid Phase Extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard for accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Cayman Chemical or equivalent)[1]

  • Prostaglandin E2-d4 (PGE2-d4) internal standard (IS)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata-X or equivalent)

  • Phosphate-buffered saline (PBS, pH 7.2)

  • Nitrogen gas for sample evaporation

2. Standard and Internal Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare by dissolving 1 mg of 19(R)-OH PGE2 and PGE2-d4 standards in 1 mL of ethanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards ranging from 0.1 ng/mL to 200 ng/mL.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the PGE2-d4 primary stock solution in methanol.

3. Sample Preparation: Solid Phase Extraction (SPE) This protocol is designed for plasma, serum, or cell culture supernatant.

  • Sample Thawing: Thaw biological samples on ice.

  • Spiking: To a 500 µL aliquot of the sample, add 10 µL of the 50 ng/mL PGE2-d4 internal standard solution.

  • Acidification: Acidify the sample by adding 10 µL of 1% formic acid to adjust the pH to ~3.5.

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of 0.1% formic acid in water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove salts and polar impurities.

    • Wash the cartridge with 2 mL of 15% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation: Dry the eluate under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Method The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      • 0.0 min: 20% B

      • 8.0 min: 95% B

      • 9.0 min: 95% B

      • 9.1 min: 20% B

      • 12.0 min: 20% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Ion Spray Voltage: -4500 V.

    • Source Temperature: 500°C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The quantitative data and MRM transitions for 19(R)-OH PGE2 and the internal standard are summarized in the table below.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
19(R)-OH PGE2 367.2287.2150-25
PGE2-d4 (IS) 355.2275.2150-22

Table 1: MRM parameters for the quantification of 19(R)-OH PGE2.

Results and Discussion

The described LC-MS/MS method provides excellent selectivity and sensitivity for the quantification of 19(R)-OH PGE2. The chromatographic gradient effectively separates the analyte from other endogenous prostaglandins (B1171923) and matrix components. The use of a stable isotope-labeled internal standard (PGE2-d4) compensates for potential matrix effects and variations during the sample preparation process, ensuring high accuracy and reproducibility.[3] The method typically achieves a lower limit of quantification (LLOQ) in the low pg/mL range, making it suitable for analyzing physiological concentrations in various biological matrices.

Conclusion

This application note details a complete and robust LC-MS/MS protocol for the selective and sensitive quantification of this compound. The combination of efficient solid-phase extraction for sample purification and the specificity of tandem mass spectrometry makes this method a powerful tool for researchers in pharmacology, physiology, and drug development investigating the roles of this specific PGE2 metabolite.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Supernatant) Spike Spike with Internal Standard (PGE2-d4) Sample->Spike SPE Solid Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spike->SPE Dry Evaporation to Dryness SPE->Dry Recon Reconstitution Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Acquisition & Processing (Quantification) LCMS->Data G cluster_cell Target Cell AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 PGES PGE Synthase PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 CYP4F8 CYP4F8 PGE2->CYP4F8 19-hydroxylation PGE2_OH 19(R)-hydroxy PGE2 CYP4F8->PGE2_OH EP2 EP2 Receptor PGE2_OH->EP2  Agonist Binding Gs Gαs EP2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Effects Downstream Cellular Effects PKA->Effects

Caption: Simplified signaling pathway of 19(R)-OH PGE2.

References

Application Notes and Protocols: 19(R)-hydroxy Prostaglandin E2 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, a commercially available ELISA kit specifically for the quantitative determination of 19(R)-hydroxy Prostaglandin (B15479496) E2 could not be identified. The following protocol and application notes are a representative example based on standard competitive ELISA procedures for Prostaglandin E2 (PGE2) and are intended to serve as a guideline for researchers. Performance characteristics are hypothetical and should be validated experimentally.

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2) is a naturally occurring metabolite of PGE2 found in primate semen.[1][2] It functions as a potent smooth muscle relaxant and is a selective agonist for the EP2 prostanoid receptor.[1][3] The EP2 receptor, upon activation, couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological and pathological processes, including inflammation and immune modulation.[4][5][6] The quantification of 19(R)-hydroxy PGE2 can provide valuable insights into its role in reproductive biology and as a modulator of inflammatory responses.

This document provides a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of 19(R)-hydroxy PGE2 in biological samples.

Signaling Pathway

The activation of the EP2 receptor by 19(R)-hydroxy PGE2 initiates a signaling cascade that is a branch of the broader Prostaglandin E2 pathway. The ligand-receptor interaction leads to the activation of adenylyl cyclase, which in turn elevates intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

PGE2_Signaling_Pathway Prostaglandin E2 Signaling Pathway via EP Receptors cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytoplasm Cytoplasm PGE2 19(R)-hydroxy PGE2 (Ligand) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 Selective Agonist EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq activates Gs Gs EP2->Gs activates Gi Gi EP3->Gi activates EP4->Gs activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 leads to AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces PKA PKA cAMP->PKA activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit results in

Caption: Prostaglandin E2 signaling via EP receptors.

Principle of the Assay

This kit is a competitive ELISA designed for the quantitative measurement of 19(R)-hydroxy PGE2. A known amount of 19(R)-hydroxy PGE2 conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP) is allowed to compete with the 19(R)-hydroxy PGE2 present in the sample or standard for binding to a limited number of anti-19(R)-hydroxy PGE2 antibody sites coated on a microplate. After incubation, the unbound components are washed away. A substrate solution is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of 19(R)-hydroxy PGE2 in the sample.

Materials and Methods

Kit Contents (Hypothetical)
ComponentQuantity (96 tests)Storage
Antibody-Coated Microplate1 plate (8 wells x 12 strips)4°C
19(R)-hydroxy PGE2 Standard1 vial-20°C
19(R)-hydroxy PGE2-HRP Conjugate1 vial4°C
Standard & Sample Diluent1 bottle (20 mL)4°C
Wash Buffer Concentrate (25X)1 bottle (30 mL)4°C
Substrate Reagent (TMB)1 bottle (10 mL)4°C (Protect from light)
Stop Solution1 bottle (10 mL)4°C
Plate Sealer2 sheetsRoom Temperature
Required Materials Not Provided
  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and pipette tips

  • Tubes for standard dilution

  • Automated plate washer (optional)

  • Vortex mixer

Performance Characteristics (Hypothetical)
ParameterSpecification
Assay Range 31.25 - 2000 pg/mL
Sensitivity 18.75 pg/mL
Specificity 19(R)-hydroxy PGE2
Cross-reactivity PGE2: <1% Other Prostaglandins: <0.01%
Precision Intra-Assay: CV < 10% Inter-Assay: CV < 12%

Experimental Protocol

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer (1X): Dilute the 25X Wash Buffer Concentrate with deionized water. For example, add 30 mL of concentrate to 720 mL of water to make 750 mL of 1X Wash Buffer. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix until dissolved.

  • 19(R)-hydroxy PGE2 Standard: Reconstitute the lyophilized standard with 1 mL of Standard & Sample Diluent to create a stock solution (e.g., 2000 pg/mL). Allow it to sit for 10 minutes and mix gently. Prepare a serial dilution of the standard as shown in the table below.

TubeConcentration (pg/mL)Volume of StandardVolume of Diluent
S12000Stock-
S21000500 µL of S1500 µL
S3500500 µL of S2500 µL
S4250500 µL of S3500 µL
S5125500 µL of S4500 µL
S662.5500 µL of S5500 µL
S731.25500 µL of S6500 µL
Blank0-500 µL
Sample Preparation
  • Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes.[7][8] Collect the serum.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[7][8]

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[9]

  • Storage: Assay samples immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]

Assay Procedure

ELISA_Workflow start Start prep Prepare Reagents (Standards, Samples, Buffers) start->prep add_reagents Add 50 µL of Standard or Sample to wells prep->add_reagents add_conjugate Immediately add 50 µL of 19(R)-hydroxy PGE2-HRP Conjugate add_reagents->add_conjugate incubate1 Seal plate and incubate for 1 hour at 37°C add_conjugate->incubate1 wash1 Aspirate and wash wells 3 times with 1X Wash Buffer incubate1->wash1 add_substrate Add 100 µL of Substrate Reagent to each well wash1->add_substrate incubate2 Incubate for 15-20 minutes at 37°C in the dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution to each well incubate2->add_stop read_plate Read absorbance at 450 nm within 10 minutes add_stop->read_plate calculate Calculate Results read_plate->calculate

Caption: Competitive ELISA workflow for 19(R)-hydroxy PGE2.

  • Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate. It is recommended to run all samples and standards in duplicate.

  • Add Conjugate: Immediately add 50 µL of 19(R)-hydroxy PGE2-HRP Conjugate to each well.

  • Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.

  • Wash: Aspirate the liquid from each well and wash each well with 350 µL of 1X Wash Buffer. Repeat the wash process two more times for a total of three washes. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.

  • Add Substrate: Add 100 µL of Substrate Reagent to each well.

  • Incubate: Incubate the plate for 15-20 minutes at 37°C, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the optical density (OD) of each well within 10 minutes using a microplate reader set to 450 nm.

Data Analysis

  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of 19(R)-hydroxy PGE2 in the samples by interpolating their mean OD values from the standard curve.

  • Correct for dilution by multiplying the interpolated concentration by the dilution factor used for the sample.

Example Standard Curve (Hypothetical Data)
Concentration (pg/mL)Mean OD at 450 nm
0 (Blank)2.45
31.252.10
62.51.75
1251.30
2500.85
5000.50
10000.28
20000.15

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes or soaking time.
Contaminated reagentsUse fresh reagents and sterile technique.
Low signal Inactive reagents (improper storage)Check expiration dates and storage conditions.
Insufficient incubation time/tempEnsure adherence to protocol incubation times and temperatures.
Poor precision (High CV) Pipetting errorsCalibrate pipettes and use consistent technique.
Bubbles in wellsEnsure no bubbles are present before reading the plate.
Poor standard curve Improper standard dilutionPrepare fresh standards and verify dilution calculations.
Inaccurate pipettingUse calibrated pipettes.

References

Application Notes and Protocols for Cell-Based Assays to Determine 19(R)-hydroxy Prostaglandin E2 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-OH PGE2) is a metabolite of Prostaglandin E2 (PGE2) found in primate semen. It is a potent and selective agonist for the Prostaglandin E2 Receptor 2 (EP2), a G-protein coupled receptor (GPCR).[1] The activation of the EP2 receptor is implicated in various physiological processes, making 19(R)-OH PGE2 a valuable tool for studying EP2 signaling and for the development of novel therapeutics targeting this pathway. These application notes provide detailed protocols for cell-based assays to characterize the activity of 19(R)-OH PGE2 and other potential EP2 modulators.

The primary signaling pathway activated by the EP2 receptor involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This increase in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP response element-binding protein (CREB), leading to changes in gene expression.[2][4][5] Therefore, the most direct and reliable method to quantify 19(R)-OH PGE2 activity is to measure the intracellular accumulation of cAMP in cells expressing the EP2 receptor.

Data Presentation

The following table summarizes the known potency of 19(R)-hydroxy PGE2 on its target receptor.

CompoundReceptorAssay SystemPotency (EC50)Reference
19(R)-hydroxy PGE2EP2Cat tracheal rings relaxation200 nM[1][6]

Signaling Pathway of 19(R)-hydroxy PGE2

The binding of 19(R)-hydroxy PGE2 to the EP2 receptor initiates a cascade of intracellular events. The diagram below illustrates the canonical Gs-mediated signaling pathway.

EP2_Signaling_Pathway 19R_OH_PGE2 19(R)-hydroxy PGE2 EP2_Receptor EP2 Receptor 19R_OH_PGE2->EP2_Receptor Binds G_Protein Gs Protein (αβγ) EP2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB_inactive CREB PKA_active->CREB_inactive Phosphorylates CREB_active p-CREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE Binds to Gene_Transcription Gene Transcription CRE->Gene_Transcription Initiates

Caption: 19(R)-hydroxy PGE2 signaling through the EP2 receptor.

Experimental Workflow for cAMP Assay

The general workflow for determining the activity of 19(R)-hydroxy PGE2 by measuring intracellular cAMP levels is depicted below.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture EP2-expressing cells (e.g., HEK293-EP2 or CHO-K1-EP2) Cell_Seeding Seed cells into a 384-well plate Cell_Culture->Cell_Seeding Incubation Incubate overnight Cell_Seeding->Incubation Compound_Addition Add 19(R)-OH PGE2 or test compounds Incubation->Compound_Addition Stimulation Incubate for stimulation (e.g., 30 minutes) Compound_Addition->Stimulation Lysis_Detection Lyse cells and add cAMP detection reagents Stimulation->Lysis_Detection Final_Incubation Incubate for detection (e.g., 1 hour) Lysis_Detection->Final_Incubation Plate_Reading Read plate on an HTRF-compatible or luminescence reader Final_Incubation->Plate_Reading Data_Processing Calculate cAMP concentration from standard curve Plate_Reading->Data_Processing Dose_Response Plot dose-response curve Data_Processing->Dose_Response EC50_Determination Determine EC50 value Dose_Response->EC50_Determination

Caption: General experimental workflow for a cell-based cAMP assay.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.

Materials:

  • Cells: HEK293 or CHO-K1 cells stably expressing the human EP2 receptor.

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B).

  • Assay Plate: White, low-volume 384-well plate.

  • 19(R)-hydroxy PGE2: Stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • HTRF cAMP Assay Kit: (e.g., from Cisbio or Revvity) containing:

    • cAMP standard

    • cAMP-d2 conjugate

    • Anti-cAMP cryptate conjugate

    • Lysis buffer

    • Stimulation buffer (or prepare a similar buffer such as HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Plate Reader: HTRF-compatible plate reader with excitation at 320-340 nm and dual emission detection at 665 nm and 620 nm.

Procedure:

  • Cell Culture and Seeding:

    • Culture the EP2-expressing cells in T175 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in culture medium and perform a cell count.

    • Dilute the cells to the desired seeding density (e.g., 2,000-10,000 cells/well) in culture medium.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of 19(R)-hydroxy PGE2 and any test compounds in stimulation buffer at 2x the final desired concentration.

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Include wells with stimulation buffer only as a negative control and wells with a known EP2 agonist (e.g., Butaprost or PGE2) as a positive control.

  • Cell Stimulation:

    • Incubate the plate at room temperature for 30 minutes.[8][9]

  • Cell Lysis and cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate conjugates in lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.[9][10]

    • Seal the plate and incubate at room temperature for 1 hour, protected from light.[9][10]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Luminescence-Based cAMP Assay (e.g., Promega cAMP-Glo™ Assay)

This protocol offers a sensitive alternative to fluorescence-based methods.

Materials:

  • Cells and Culture Reagents: As described in Protocol 1.

  • Assay Plate: White, opaque 96-well or 384-well plate.

  • 19(R)-hydroxy PGE2: Stock solution and serial dilutions.

  • cAMP-Glo™ Assay Kit (Promega):

    • cAMP-Glo™ Buffer

    • cAMP-Glo™ Substrate

    • Kinase-Glo® Reagent

  • Luminometer: Plate reader capable of measuring luminescence.

Procedure:

  • Cell Seeding and Incubation:

    • Follow the cell seeding and overnight incubation steps as described in Protocol 1, adjusting cell numbers and volumes for the chosen plate format (e.g., 10,000-20,000 cells/well for a 96-well plate).[11]

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of 19(R)-hydroxy PGE2 in stimulation buffer.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate at room temperature for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Prepare the cAMP-Glo™ Lysis Buffer containing the detection solution according to the manufacturer's instructions.

    • Add the lysis/detection solution to each well.

    • Incubate for 20 minutes at room temperature to induce cell lysis and allow for the detection reaction to occur.

  • Kinase Reaction:

    • Add the Kinase-Glo® Reagent to each well. This reagent measures the amount of ATP remaining after the initial reaction, which is inversely proportional to the cAMP produced.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence units are inversely proportional to the cAMP concentration.

    • Generate a standard curve with known concentrations of cAMP.

    • Convert the sample luminescence readings to cAMP concentrations.

    • Plot the dose-response curve and calculate the EC50 as described in Protocol 1.

References

Application Notes and Protocols for In Vitro Use of 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2) is a naturally occurring eicosanoid found in the semen of primates, including humans.[1][2][3] It functions as a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of the EP2 receptor in various physiological and pathophysiological processes. These application notes provide detailed protocols for the in vitro use of 19(R)-hydroxy PGE2, focusing on its preparation, storage, and application in common cell-based assays.

Product Information and Storage

Proper handling and storage of 19(R)-hydroxy PGE2 are critical for maintaining its biological activity.

ParameterRecommendation
Storage Temperature Store at -20°C.
Stability Stable for at least two years when stored as directed.
Formulation Typically supplied as a solution in an organic solvent, such as ethanol (B145695).
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF at concentrations greater than 100 mg/mL. Sparingly soluble in aqueous buffers; for example, its solubility in PBS (pH 7.2) is greater than 5 mg/mL.

Note: It is not recommended to store aqueous solutions of 19(R)-hydroxy PGE2 for more than one day.

Data Presentation: In Vitro Efficacy

The primary in vitro activity of 19(R)-hydroxy PGE2 is its potent agonism at the EP2 receptor, leading to smooth muscle relaxation and activation of downstream signaling pathways.

AssaySystemParameterValue
Smooth Muscle RelaxationCat Tracheal RingsEC50200 nM[1][3]

Signaling Pathway

This compound exerts its effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane EP2 EP2 Receptor G_protein Gs Protein EP2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_protein->AC Stimulates extracellular 19(R)-hydroxy PGE2 extracellular->EP2 Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound in ethanol

  • Anhydrous ethanol or DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, amber microcentrifuge tubes

Protocol:

  • If the compound is supplied in ethanol, it can be used directly for dilution in some cases. To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen gas.

  • Immediately resuspend the dried compound in a desired organic solvent like DMSO or anhydrous ethanol to prepare a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by vortexing.

  • For aqueous working solutions, further dilute the organic stock solution in a sterile aqueous buffer such as PBS (pH 7.2) or cell culture medium immediately before use.

  • Important: Due to the limited stability of prostaglandins (B1171923) in aqueous solutions, prepare fresh dilutions for each experiment and do not store them for more than a day.

In Vitro Smooth Muscle Relaxation Assay

This protocol is a representative method for assessing the relaxant effects of 19(R)-hydroxy PGE2 on pre-contracted smooth muscle tissue.

Smooth_Muscle_Relaxation_Workflow A Isolate Smooth Muscle Tissue (e.g., Tracheal Rings) B Mount Tissue in Organ Bath with Physiological Saline Solution A->B C Equilibrate and Apply Basal Tension B->C D Induce Contraction (e.g., with Carbachol or Histamine) C->D E Add Cumulative Concentrations of 19(R)-hydroxy PGE2 D->E F Record Changes in Muscle Tension E->F G Analyze Data to Determine EC50 F->G

References

Application Notes and Protocols for 19(R)-hydroxy Prostaglandin E2 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of 19(R)-hydroxy Prostaglandin E2 (19(R)-hydroxy PGE2) solutions. Adherence to these recommendations is crucial for maintaining the integrity, stability, and biological activity of this selective EP2 receptor agonist.

Introduction

This compound is a metabolite of Prostaglandin E2 (PGE2) and is a potent and selective agonist for the EP2 receptor, a G-protein coupled receptor that mediates a variety of physiological and pathological processes.[1][2] Its selectivity makes it a valuable tool for studying the specific roles of the EP2 receptor in various biological systems. Proper handling and storage of 19(R)-hydroxy PGE2 solutions are paramount to ensure experimental reproducibility and accuracy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 19(R)-hydroxy PGE2 is presented in the table below.

PropertyValue
Synonyms 19(R)-hydroxy PGE2, 19(R)-OH PGE2
Molecular Formula C₂₀H₃₂O₆
Molecular Weight 368.5 g/mol
Supplied As A solution in ethanol (B145695)
Purity ≥98%

Source: Cayman Chemical Product Information[1][2][3]

Handling and Storage of this compound Solutions

Prostaglandins are sensitive to degradation, and their stability is dependent on the solvent, temperature, and pH. The following are best practices for the handling and storage of 19(R)-hydroxy PGE2 solutions.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling 19(R)-hydroxy PGE2 solutions.

  • Inert Gas: For long-term storage of stock solutions in organic solvents, it is recommended to purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • Avoid Contamination: Use sterile pipette tips and tubes to prevent microbial and chemical contamination.

Storage Conditions

The stability of 19(R)-hydroxy PGE2 is highly dependent on the storage conditions. Below is a summary of recommended storage conditions and stability data.

SolventStorage TemperatureStabilityRecommendations
Ethanol-20°C≥ 2 yearsRecommended for long-term storage.[1][3]
DMSO-20°CData not available for 19(R)-hydroxy PGE2. For PGE2, recommended for short-term storage.Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Buffers (e.g., PBS, pH 7.2)2-8°CNot recommended for more than one day.[3]Prepare fresh for immediate use.

Note: While specific quantitative stability data for 19(R)-hydroxy PGE2 in various solvents over time is limited, the stability of the closely related Prostaglandin E2 (PGE2) provides valuable guidance. The stability of PGE2 in aqueous solutions is pH-dependent, with greater stability at acidic pH.[4]

Preparation of Working Solutions

From an ethanolic stock solution:

  • Solvent Evaporation: To change the solvent from ethanol, gently evaporate the ethanol under a stream of nitrogen.[3]

  • Reconstitution: Immediately add the desired solvent, such as DMSO or an aqueous buffer.[3] For aqueous solutions, it is recommended to dilute the ethanolic stock solution with the aqueous buffer of choice.[3]

Solubility:

  • Ethanol: >100 mg/mL[1]

  • DMSO: >100 mg/mL[1]

  • Dimethylformamide (DMF): >100 mg/mL[1]

  • PBS (pH 7.2): >5 mg/mL[1]

Experimental Protocols

Protocol: Competitive ELISA for Quantification of 19(R)-hydroxy PGE2

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 19(R)-hydroxy PGE2 in biological samples. The principle of this assay is the competition between unlabeled 19(R)-hydroxy PGE2 (in the sample or standard) and a fixed amount of labeled 19(R)-hydroxy PGE2 for a limited number of binding sites on a specific antibody.

Materials:

  • Anti-PGE2 antibody (ensure cross-reactivity with 19(R)-hydroxy PGE2)

  • 19(R)-hydroxy PGE2 standard

  • 19(R)-hydroxy PGE2 tracer (e.g., alkaline phosphatase or HRP conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate for the enzyme (e.g., pNPP for alkaline phosphatase)

  • Stop solution (e.g., 3M NaOH for alkaline phosphatase)

  • 96-well microplate

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with the anti-PGE2 antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the 19(R)-hydroxy PGE2 standards or samples to the appropriate wells, followed by the 19(R)-hydroxy PGE2 tracer. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add the enzyme substrate to each well and incubate in the dark at room temperature until color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the 19(R)-hydroxy PGE2 standards. Use the standard curve to determine the concentration of 19(R)-hydroxy PGE2 in the samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the Prostaglandin E2 signaling pathway and the experimental workflow for the competitive ELISA.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gαs EP2->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Target Gene Expression CREB->Gene regulates

19(R)-hydroxy PGE2 signaling via the EP2 receptor.

ELISA_Workflow Start Start Coat Coat plate with anti-PGE2 antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add standards and samples Wash2->Add_Samples Add_Tracer Add 19(R)-hydroxy PGE2 tracer Add_Samples->Add_Tracer Incubate Incubate (Competitive Binding) Add_Tracer->Incubate Wash3 Wash Incubate->Wash3 Add_Substrate Add substrate Wash3->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop Stop reaction Incubate_Color->Stop Read Read absorbance Stop->Read Analyze Analyze data Read->Analyze End End Analyze->End

Workflow for competitive ELISA of 19(R)-hydroxy PGE2.

References

Application Notes and Protocols for HPLC Separation of 19(R)-hydroxy Prostaglandin E2 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E2 (PGE2) and its metabolites are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The hydroxylated metabolite, 19-hydroxy Prostaglandin E2 (19-OH PGE2), exists as stereoisomers, with the 19(R) isomer being a significant component in human semen.[1] The precise stereochemistry of these molecules can dramatically influence their biological activity and receptor binding. Therefore, the accurate separation and quantification of 19(R)-hydroxy PGE2 isomers are paramount for understanding their specific biological roles and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) separation of 19(R)-hydroxy Prostaglandin E2 isomers. The methodologies described are adapted from established protocols for similar prostaglandins (B1171923) and are intended to provide a robust starting point for researchers in this field.

Signaling Pathway of Prostaglandin E2

Prostaglandin E2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses. The 19(R)-hydroxy metabolite of PGE2 is also known to interact with these receptors, modulating downstream signaling. Understanding this pathway is crucial for contextualizing the importance of isomeric separation.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 19(R)-hydroxy Prostaglandin E2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC Phospholipase C (PLC) EP1->PLC Gq AC_stim Adenylate Cyclase (AC) EP2->AC_stim Gs AC_inhib Adenylate Cyclase (AC) EP3->AC_inhib Gi EP4->AC_stim Gs PI3K PI3K EP4->PI3K β-arrestin IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response1 cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA Protein Kinase A (PKA) cAMP_stim->PKA Cellular_Response2 Cellular Response (e.g., Inflammation, Vasodilation) PKA->Cellular_Response2 cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib Cellular_Response3 Cellular Response (e.g., Inhibition of Neurotransmission) cAMP_inhib->Cellular_Response3 Akt Akt PI3K->Akt Cellular_Response4 Cellular Response (e.g., Gene Expression, Cell Survival) Akt->Cellular_Response4

Caption: Prostaglandin E2 Signaling Pathways.

Experimental Protocols

Sample Preparation from Biological Fluids (e.g., Semen, Plasma)

This protocol outlines a general procedure for the extraction of prostaglandins from biological matrices.

Materials:

  • Biological fluid (e.g., human semen, plasma)

  • Deuterated internal standard (e.g., 19(R)-hydroxy PGE2-d4)

  • Hexane

  • Ethyl acetate (B1210297)

  • Methanol

  • Ammonium acetate buffer (10 mM, pH 8.5)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the biological sample, add the deuterated internal standard to a final concentration of 10 ng/mL.

  • Perform a liquid-liquid extraction by adding 3 mL of a hexane:ethyl acetate solution (1:1, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper organic phase and transfer to a clean tube.

  • Repeat the extraction (steps 2-5) two more times, pooling the organic phases.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the HPLC mobile phase for analysis.

Chiral HPLC Separation of this compound Isomers

This protocol is adapted from a method for the chiral separation of PGE2 enantiomers and is expected to be effective for 19(R)-hydroxy PGE2 isomers.[2] Optimization may be required depending on the specific isomers of interest.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.

  • Chiral Stationary Phase Column: A column such as the Chiracel OJ-RH (150 x 4.6 mm, 5 µm) is recommended for the separation of prostaglandin enantiomers and isomers.[2]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (pH adjusted to 4 with phosphoric acid). A starting composition of 15:20:65 (v/v/v) is recommended.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[2]

  • Detection: UV at 210 nm or by Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • Injection Volume: 10 µL

Procedure:

  • Equilibrate the Chiracel OJ-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample or standard solution.

  • Run the chromatogram for a sufficient time to allow for the elution of all isomers of interest.

  • Identify and quantify the isomers based on their retention times relative to a certified reference standard.

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

HPLC_Workflow Sample Biological Sample (e.g., Semen, Plasma) Spiking Spike with Internal Standard (19(R)-hydroxy PGE2-d4) Sample->Spiking Extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Spiking->Extraction Evaporation Evaporation under Nitrogen Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC Chiral HPLC Analysis Reconstitution->HPLC Data Data Acquisition & Analysis (Quantification of Isomers) HPLC->Data

Caption: HPLC Analysis Workflow.

Data Presentation

The following table presents representative (hypothetical) quantitative data for the chiral HPLC separation of this compound and a potential isomer. Actual retention times and resolution will vary depending on the specific isomers and the exact chromatographic conditions used. The resolution value (R) is calculated according to the USP convention, where a value ≥ 1.5 indicates baseline separation.[2]

AnalyteRetention Time (min)Resolution (R)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound12.5-0.51.5
Isomer X14.21.80.51.5

Discussion and Considerations

  • Method Optimization: The mobile phase composition, flow rate, and column temperature may need to be optimized to achieve the best resolution for specific isomers of 19-hydroxy PGE2. A systematic approach, such as varying the ratio of organic solvents, can be employed.

  • Internal Standards: The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response.

  • Detection Method: While UV detection is suitable for higher concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, which is often necessary for the analysis of prostaglandins in biological samples due to their low endogenous levels.[3]

  • Column Selection: While the Chiracel OJ-RH is a good starting point, other chiral stationary phases may also provide adequate or even superior separation and should be considered during method development.

  • Sample Stability: Prostaglandins can be unstable, particularly in biological matrices. It is important to handle samples promptly, store them at low temperatures (-80°C), and minimize freeze-thaw cycles.[3]

By following these detailed protocols and considering the key aspects of method development, researchers can achieve reliable and reproducible separation and quantification of this compound isomers, enabling further investigation into their biological significance.

References

Application Notes and Protocols for Studying EP2 Receptor Function Using 19(R)-hydroxy PGE2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and exerts a wide range of physiological and pathological effects by signaling through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is a key mediator of inflammation, immune responses, and cancer progression. It is coupled to the Gs alpha subunit (Gαs), and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. 19(R)-hydroxy PGE2 is a naturally occurring metabolite of PGE2 found in primate semen and has been identified as a potent and selective agonist for the EP2 receptor.[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the specific roles of the EP2 receptor in various biological processes.

These application notes provide a comprehensive guide for utilizing 19(R)-hydroxy PGE2 to study EP2 receptor function, including detailed protocols for key experiments and a summary of its pharmacological properties.

Pharmacological Profile of EP2 Receptor Agonists

The selection of an appropriate agonist is critical for studying receptor function. While PGE2 is the endogenous ligand, it is non-selective and activates all four EP receptor subtypes. Butaprost is another commonly used selective EP2 agonist. The following table summarizes the available quantitative data for 19(R)-hydroxy PGE2, PGE2, and Butaprost to aid in experimental design. It is important to note that the potency of these agonists can vary depending on the species and the specific cell or tissue type being studied.

LigandReceptorSpeciesAssay TypeValueUnitReference
19(R)-hydroxy PGE2EP2CatTracheal Ring RelaxationEC50 = 200nM[1][3][4]
PGE2EP2HumanNeutrophil Chemotaxis InhibitionEC50 = 90 ± 24.5nM[5]
ButaprostEP2HumanNeutrophil Chemotaxis InhibitionEC50 = 106.4 ± 63nM[5]
ButaprostEP2MurineRadioligand BindingKi = 2.4µM

Note: There is a current lack of publicly available Ki and EC50 values for 19(R)-hydroxy PGE2 on the human EP2 receptor. Researchers are encouraged to determine these values empirically in their experimental system of choice.

EP2 Receptor Signaling Pathways

Activation of the EP2 receptor by 19(R)-hydroxy PGE2 primarily initiates the Gαs-cAMP signaling cascade. However, evidence also suggests the involvement of alternative, non-canonical pathways. Understanding these pathways is crucial for interpreting experimental results.

Canonical Gs-cAMP-PKA Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, leading to the activation of the associated Gαs protein. Gαs, in turn, stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes containing cAMP response elements (CRE) in their promoters.

Gs_cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 19R_PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor 19R_PGE2->EP2 Binds Gs Gαs EP2->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Modulates

Canonical Gs-cAMP-PKA signaling pathway of the EP2 receptor.
Alternative Signaling Pathways

Emerging evidence suggests that EP2 receptor signaling is more complex than initially thought and can involve PKA-independent pathways.

  • Epac Pathway: cAMP can also directly activate the Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. This can lead to the activation of downstream effectors, including mitogen-activated protein kinases (MAPKs).

  • β-Arrestin Pathway: Like many GPCRs, the EP2 receptor can also signal through β-arrestin-mediated pathways, which can be independent of G-protein coupling and can influence processes such as receptor internalization and MAPK activation.

Alternative_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular EP2 EP2 Receptor cAMP cAMP EP2->cAMP beta_Arrestin β-Arrestin EP2->beta_Arrestin Recruits Epac Epac cAMP->Epac Activates Rap1 Rap1 Epac->Rap1 Activates MAPK_Epac MAPK Signaling Rap1->MAPK_Epac MAPK_beta_Arrestin MAPK Signaling beta_Arrestin->MAPK_beta_Arrestin

Alternative Epac and β-Arrestin signaling pathways of the EP2 receptor.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the function of the EP2 receptor using 19(R)-hydroxy PGE2. It is recommended to use a cell line stably expressing the human EP2 receptor, such as HEK293-hEP2 or CHO-hEP2, for these assays to ensure a robust and specific response.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of 19(R)-hydroxy PGE2 for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [³H]-PGE2.

Materials:

  • HEK293-hEP2 cell membranes

  • [³H]-PGE2

  • 19(R)-hydroxy PGE2

  • PGE2 (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • 96-well microplate

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293-hEP2 cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

    • 50 µL of various concentrations of 19(R)-hydroxy PGE2 (e.g., 0.1 nM to 10 µM).

    • 50 µL of [³H]-PGE2 at a final concentration close to its Kd (e.g., 1-5 nM).

    • 150 µL of HEK293-hEP2 cell membranes (typically 20-50 µg of protein).

    • For total binding, add 50 µL of binding buffer instead of the competing ligand.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of 19(R)-hydroxy PGE2. Determine the IC50 value (the concentration of 19(R)-hydroxy PGE2 that inhibits 50% of the specific binding of [³H]-PGE2) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Prepare_Membranes Prepare HEK293-hEP2 cell membranes Setup_Assay Set up 96-well plate with membranes, [³H]-PGE2, and 19(R)-hydroxy PGE2 Prepare_Membranes->Setup_Assay Incubate Incubate at RT for 60-90 min Setup_Assay->Incubate Filter_and_Wash Filter through GF/B filters and wash Incubate->Filter_and_Wash Scintillation_Count Add scintillation cocktail and count radioactivity Filter_and_Wash->Scintillation_Count Data_Analysis Calculate IC50 and Ki values Scintillation_Count->Data_Analysis

Workflow for the radioligand binding assay.
cAMP Accumulation Assay (HTRF)

This assay measures the functional potency (EC50) of 19(R)-hydroxy PGE2 by quantifying the increase in intracellular cAMP levels upon EP2 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and widely used method for this purpose.

Materials:

  • HEK293-hEP2 cells

  • 19(R)-hydroxy PGE2

  • PGE2 or Butaprost (as positive controls)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white microplate

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Seed HEK293-hEP2 cells in a 384-well white microplate at a density of 5,000-10,000 cells per well in 10 µL of cell culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Agonist Preparation: Prepare serial dilutions of 19(R)-hydroxy PGE2 and control agonists in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

  • Cell Stimulation: Add 5 µL of the agonist dilutions to the respective wells. For the basal control, add 5 µL of stimulation buffer with the PDE inhibitor. Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add 5 µL of cAMP-d2 conjugate solution followed by 5 µL of anti-cAMP cryptate antibody solution (as per the HTRF kit instructions) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the agonist concentration. Determine the EC50 value from the resulting dose-response curve.

cAMP_HTRF_Workflow Seed_Cells Seed HEK293-hEP2 cells in 384-well plate Stimulate_Cells Stimulate cells with 19(R)-hydroxy PGE2 and PDE inhibitor for 30 min Seed_Cells->Stimulate_Cells Lyse_and_Detect Add HTRF reagents (cAMP-d2 and anti-cAMP cryptate) Stimulate_Cells->Lyse_and_Detect Incubate_RT Incubate at RT for 60 min in the dark Lyse_and_Detect->Incubate_RT Read_Plate Read on HTRF plate reader Incubate_RT->Read_Plate Analyze_Data Calculate HTRF ratio and EC50 Read_Plate->Analyze_Data

Workflow for the cAMP HTRF assay.
CREB Phosphorylation Assay (Western Blot)

This assay assesses the activation of a key downstream effector in the canonical EP2 signaling pathway by detecting the phosphorylation of CREB at Serine 133.

Materials:

  • HEK293-hEP2 cells

  • 19(R)-hydroxy PGE2

  • Serum-free cell culture medium

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking Buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate HEK293-hEP2 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with various concentrations of 19(R)-hydroxy PGE2 for different time points (e.g., 5, 15, 30 minutes). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CREB antibody.

  • Data Analysis: Quantify the band intensities and express the level of CREB phosphorylation as the ratio of phospho-CREB to total CREB.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activity downstream of EP2 receptor activation by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.

Materials:

  • HEK293 cells

  • hEP2 expression vector

  • CRE-luciferase reporter vector

  • Control vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • 19(R)-hydroxy PGE2

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection: Co-transfect HEK293 cells with the hEP2 expression vector, the CRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.

  • Cell Treatment: After another 24 hours, treat the cells with various concentrations of 19(R)-hydroxy PGE2 for 4-6 hours.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding the luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50.

Conclusion

19(R)-hydroxy PGE2 is a valuable tool for dissecting the specific roles of the EP2 receptor in health and disease. By employing the detailed protocols and considering the pharmacological properties outlined in these application notes, researchers can effectively investigate the intricacies of EP2 receptor signaling and its downstream consequences. The combination of binding, second messenger, and transcriptional reporter assays will provide a comprehensive understanding of the functional effects of EP2 receptor activation by this selective agonist.

References

Troubleshooting & Optimization

improving stability of 19(R)-hydroxy Prostaglandin E2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH-PGE2) in solution. The following information is designed to address common challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 19(R)-hydroxy Prostaglandin E2?

A1: this compound is typically supplied as a solution in ethanol (B145695).[1][2] For experimental use, stock solutions can be prepared in organic solvents such as ethanol, DMSO, or DMF, in which it is highly soluble (>100 mg/ml).[1] For aqueous buffers like PBS (pH 7.2), the solubility is lower (>5 mg/ml).[1] It is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice.

Q2: What are the optimal storage conditions for this compound solutions?

A2: As a solid, this compound is stable for at least two years when stored at -20°C.[1] Stock solutions in organic solvents such as ethanol or DMSO should also be stored at -20°C and are generally stable for extended periods.[3] For aqueous solutions, it is recommended to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.[4] Avoid repeated freeze-thaw cycles for all solutions.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific stability data for 19(R)-hydroxy PGE2 is limited, data for its parent compound, Prostaglandin E2 (PGE2), provides valuable insight. PGE2 is most stable in acidic conditions (pH 3-4) and becomes increasingly unstable as the pH becomes more alkaline.[4] At a pH of 9, the time for 10% loss of PGE2 is approximately 4.2 hours, which decreases to about 25 minutes at pH 10.[4] Therefore, it is crucial to maintain a slightly acidic to neutral pH for aqueous solutions of 19(R)-OH-PGE2 to minimize degradation.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway for PGE2, and likely for 19(R)-OH-PGE2, in aqueous solutions involves dehydration to form Prostaglandin A2 (PGA2) analogs, which can then isomerize to Prostaglandin B2 (PGB2) analogs.[5] This process is catalyzed by both acidic and basic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of 19(R)-OH-PGE2 in an experiment. 1. Degradation in aqueous buffer: The pH of the buffer may be too high (alkaline), or the solution may have been stored for too long at room temperature. 2. Improper storage: The stock solution may have been subjected to multiple freeze-thaw cycles or stored at an inappropriate temperature. 3. Precipitation: The compound may have precipitated out of the aqueous solution, especially if the final concentration of the organic co-solvent is too low.1. Prepare fresh aqueous solutions before each experiment. Use a buffer with a pH between 6 and 7.4. Minimize the time the compound is in the aqueous solution at room temperature. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store stock solutions at -20°C. 3. Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. If precipitation is observed, gentle warming or brief sonication may help redissolve the compound.[4]
Inconsistent experimental results. 1. Inaccurate concentration of stock solution: This could be due to solvent evaporation or degradation over time. 2. Variability in solution preparation: Inconsistent dilution of the stock solution can lead to different final concentrations.1. Periodically check the concentration of the stock solution using a stability-indicating analytical method like HPLC. Store stock solutions in tightly sealed vials. 2. Use calibrated pipettes and follow a standardized protocol for solution preparation.
Precipitate forms when diluting the organic stock solution with aqueous buffer. Low aqueous solubility: The concentration of 19(R)-OH-PGE2 in the final aqueous solution may exceed its solubility limit.1. Increase the proportion of the organic co-solvent in the final solution, ensuring it does not exceed a concentration that could be toxic to cells (typically <0.1% for DMSO).[3] 2. Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous buffer.

Data Presentation

Table 1: Stability of Prostaglandin E2 in Aqueous Solution at 25°C (as a proxy for 19(R)-hydroxy PGE2)

pHTime for 10% Loss
3-4133 hours
653 hours
842 hours
94.2 hours
100.42 hours (25 min)

Data adapted from the product information sheet for Prostaglandin E2 from Sigma-Aldrich.[4]

Table 2: Recommended Solvents and Storage Conditions

Solvent Recommended Storage Temperature General Stability Notes
Ethanol-20°CHigh solubility (>100 mg/ml). Good long-term stability.[1]
DMSO-20°CHigh solubility (>100 mg/ml). Aliquot to avoid freeze-thaw cycles.[1][3]
Aqueous Buffer (pH 6-7.4)2-8°C (short-term)Lower solubility. Prepare fresh before use. Prone to degradation, especially at alkaline pH.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Ethanol
  • Obtain a vial of this compound. If it is a solid, weigh out the desired amount. If it is provided as a solution in a known solvent, calculate the volume needed.

  • Add the appropriate volume of absolute ethanol to achieve a final concentration of 1 mg/mL.

  • Vortex the solution gently until the compound is fully dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C.

Protocol 2: Stability Testing of this compound in Aqueous Solution using HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of 19(R)-OH-PGE2.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 19(R)-OH-PGE2 in ethanol at 1 mg/mL.

    • Dilute the stock solution with various aqueous buffers (e.g., pH 4, 7, and 9) to a final concentration of 100 µg/mL.

  • Stress Conditions:

    • pH Stress: Incubate the solutions at different pH values at a controlled temperature (e.g., 25°C and 40°C).

    • Thermal Stress: Incubate the solution at pH 7 at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Expose the solution at pH 7 to UV light.

  • Time Points:

    • Collect aliquots of each test solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is commonly used for prostaglandin analysis.[5]

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid.

    • Detection is typically performed using a UV detector.

  • Data Analysis:

    • Calculate the percentage of 19(R)-OH-PGE2 remaining at each time point relative to the initial concentration (time 0).

    • Identify and quantify any degradation products.

Visualizations

PGE2_Degradation_Pathway PGE2 This compound PGA2 19(R)-hydroxy Prostaglandin A2 PGE2->PGA2 Dehydration (Acid or Base Catalyzed) PGB2 19(R)-hydroxy Prostaglandin B2 PGA2->PGB2 Isomerization (Base Catalyzed) Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Ethanol) working Prepare Working Solutions (in aqueous buffers) stock->working ph pH Stress (pH 4, 7, 9) temp Thermal Stress (40°C, 60°C) light Photolytic Stress (UV light) sampling Collect Samples (at various time points) hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data EP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand 19(R)-OH-PGE2 receptor EP2 Receptor ligand->receptor g_protein Gαs receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates atp ATP camp cAMP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response

References

troubleshooting low signal in 19(R)-hydroxy PGE2 immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 19(R)-hydroxy PGE2 immunoassay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for 19(R)-hydroxy PGE2?

A1: Most immunoassays for prostaglandins, including 19(R)-hydroxy PGE2, operate on the principle of a competitive enzyme-linked immunosorbent assay (ELISA). In this setup, the 19(R)-hydroxy PGE2 present in your sample competes with a fixed amount of labeled 19(R)-hydroxy PGE2 (often conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on a specific antibody coated onto a microplate well. Following an incubation period and subsequent washing steps, a substrate is introduced. The enzyme converts the substrate into a colored product. The intensity of this color is inversely proportional to the concentration of 19(R)-hydroxy PGE2 in the sample. A high concentration of 19(R)-hydroxy PGE2 in the sample will result in less labeled prostaglandin (B15479496) binding to the antibody, leading to a weaker signal, and vice versa.[1][2]

Q2: How should I prepare my samples for a 19(R)-hydroxy PGE2 immunoassay?

A2: Proper sample preparation is crucial for accurate results and can vary depending on the sample type. Here are some general guidelines:

  • Cell Culture Supernatants: Centrifuge the samples to remove any cellular debris. The supernatant can then be assayed directly or stored at -80°C.

  • Serum/Plasma: When preparing plasma, use EDTA as an anticoagulant. To prevent the ex vivo synthesis of prostaglandins, it is advisable to add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the samples.[1] Samples often require purification and concentration using solid-phase extraction (SPE).

  • Urine: Urine samples typically require dilution before being used in the assay.

  • Tissue Homogenates: Tissues should be homogenized in an appropriate buffer containing antioxidants to prevent the degradation of 19(R)-hydroxy PGE2. Following homogenization, a purification step, such as SPE, is usually necessary to remove interfering substances.

Q3: My sample values are higher than the highest standard. What should I do?

A3: If your sample readings are outside the range of the standard curve, you will need to dilute your samples with the provided assay buffer and re-run the assay.[1] The final concentration will be the measured concentration multiplied by the dilution factor.

Q4: Can I use reagents from different kits or lots?

A4: No, it is not recommended to mix or substitute reagents from different kits or lots.[1] Doing so can lead to inaccurate results as reagents are often optimized to work together within a specific kit.

Troubleshooting Guide for Low Signal

A low signal in your 19(R)-hydroxy PGE2 immunoassay can be frustrating. The following guide provides potential causes and solutions to help you troubleshoot this issue.

Potential Cause Recommended Solution(s)
Reagent Preparation/Storage - Ensure all reagents were brought to room temperature for at least 30 minutes before use.[3] - Verify that the concentrated wash buffer was diluted correctly. - Check that the 19(R)-hydroxy PGE2 conjugate and standard were stored at the recommended temperature (typically -20°C) and have not undergone multiple freeze-thaw cycles.[4] Aliquoting the conjugate and standard after the first use is recommended.[4]
Assay Procedure - Confirm that the incubation times and temperatures were followed as per the kit protocol. Insufficient incubation can lead to a low signal.[5] - Ensure that the plate was not allowed to dry out at any step. - Verify that the correct volumes of all reagents were added to the wells.[5] - Make sure that the plate was washed thoroughly according to the protocol to remove any unbound reagents. However, ensure no residual wash buffer remains in the wells before adding the substrate.[3]
Standard Curve - Prepare fresh standards for each assay.[1] - Ensure the standard was properly reconstituted and serially diluted. - Use the appropriate curve-fitting software for a competitive ELISA, which typically requires a four-parameter logistic (4-PL) curve fit.[6]
Sample Issues - If you are using purified samples (e.g., via SPE), ensure that the elution solvent was completely evaporated before reconstituting the sample in the assay buffer. Residual organic solvent can interfere with the assay. - The concentration of 19(R)-hydroxy PGE2 in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive assay format if available.
Plate Reader Settings - Verify that the correct wavelength is being used to read the plate (e.g., 450 nm for TMB substrate after adding the stop solution).[4]

Experimental Protocols

Standard Curve Preparation (Example)
  • Reconstitution: Briefly centrifuge the vial of 19(R)-hydroxy PGE2 standard before opening. Reconstitute the standard with the recommended volume of assay buffer to create the stock solution.

  • Serial Dilution: Create a dilution series from the stock solution. For example, to create a standard curve ranging from 1000 pg/mL to 7.8 pg/mL:

    • Label tubes #1 through #8.

    • Add the appropriate volume of assay buffer to tubes #2 through #8.

    • Add the stock solution to tube #1 to achieve a concentration of 1000 pg/mL.

    • Transfer a set volume from tube #1 to tube #2, mix thoroughly, and continue this serial dilution down to tube #8.[3]

    • Use fresh pipette tips for each transfer.

  • Use: Use the freshly prepared standards within 60 minutes.[3]

Solid-Phase Extraction (SPE) for Plasma Samples (General Protocol)
  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 using a suitable acid (e.g., 2N HCl).[3]

  • Column Equilibration: Condition an appropriate SPE column (e.g., a C18 column) by washing with a high-polarity solvent (e.g., methanol) followed by a low-polarity solvent (e.g., water).

  • Sample Application: Apply the acidified plasma sample to the conditioned SPE column.[1]

  • Washing: Wash the column with a low-polarity solvent (e.g., water) followed by a solvent of intermediate polarity (e.g., hexane) to remove interfering substances.[1]

  • Elution: Elute the 19(R)-hydroxy PGE2 from the column using a more non-polar solvent, such as ethyl acetate.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the assay buffer provided with the kit.[1]

Visual Guides

19(R)-hydroxy PGE2 Biosynthesis and Signaling Pathway

PGE2_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES Hydroxy_PGE2 19(R)-hydroxy PGE2 PGE2->Hydroxy_PGE2 Hydroxylase EP_Receptors EP Receptors (EP1-4) Hydroxy_PGE2->EP_Receptors Downstream Downstream Signaling (e.g., cAMP, Ca2+ mobilization) EP_Receptors->Downstream

Caption: Biosynthesis of 19(R)-hydroxy PGE2 and its signaling cascade.

Competitive Immunoassay Workflow

ELISA_Workflow Start Start Add_Sample Add Standards, Samples, and 19(R)-hydroxy PGE2-HRP Conjugate Start->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate

Caption: A typical workflow for a competitive 19(R)-hydroxy PGE2 immunoassay.

Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Low_Signal Low Signal Observed Check_Reagents Reagents Properly Prepared and Stored? Low_Signal->Check_Reagents Check_Procedure Assay Procedure Followed Correctly? Check_Reagents->Check_Procedure Yes Resolved Issue Resolved Check_Reagents->Resolved No, Corrected Check_Standards Standard Curve Prepared Correctly? Check_Procedure->Check_Standards Yes Check_Procedure->Resolved No, Corrected Check_Samples Sample Concentration Above Detection Limit? Check_Standards->Check_Samples Yes Check_Standards->Resolved No, Corrected Check_Reader Plate Reader Settings Correct? Check_Samples->Check_Reader Yes Check_Samples->Resolved No, Corrected Check_Reader->Resolved No, Corrected Contact_Support Contact Technical Support Check_Reader->Contact_Support Yes

Caption: Decision tree for troubleshooting low signal in the immunoassay.

References

optimizing 19(R)-hydroxy Prostaglandin E2 concentration for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH-PGE2). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of 19(R)-OH-PGE2 for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 19(R)-hydroxy Prostaglandin E2 and what is its mechanism of action?

This compound (19(R)-OH-PGE2) is a metabolite of Prostaglandin E2 (PGE2) found in primate semen.[1] It functions as a potent and selective agonist for the Prostaglandin E2 Receptor 2 (EP2), a G-protein coupled receptor.[1][2][3] Upon binding to the EP2 receptor, it typically stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of cellular processes, including smooth muscle relaxation, inflammation, and immune responses.[4]

Q2: What is a good starting concentration for 19(R)-OH-PGE2 in my cell culture experiments?

A definitive starting concentration depends heavily on the cell type and the specific biological question. However, based on its known potency, a good starting point for a dose-response experiment would be to test a range of concentrations around its half-maximal effective concentration (EC50). The reported EC50 for 19(R)-OH-PGE2 in relaxing cat tracheal rings is 200 nM.[1][3] Therefore, a sensible starting range for most cell culture experiments would be from 1 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare and store 19(R)-OH-PGE2 stock solutions?

19(R)-OH-PGE2 is typically supplied as a solution in an organic solvent like ethanol (B145695).[1][5] To prepare a stock solution, it can be further diluted in solvents such as ethanol, DMSO, or DMF.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile organic solvent and then dilute it into your culture medium immediately before use. The final concentration of the organic solvent in the culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[6]

For storage, the product as supplied is stable at -20°C for at least two years.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: What is the stability of 19(R)-OH-PGE2 in cell culture medium?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect or weak response from cells Sub-optimal Concentration: The concentration of 19(R)-OH-PGE2 may be too low for your specific cell type.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).
Low or Absent EP2 Receptor Expression: The cell line you are using may not express the EP2 receptor or may express it at very low levels.Verify EP2 receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry.
Compound Degradation: The 19(R)-OH-PGE2 may have degraded due to improper storage or handling.Ensure the compound has been stored correctly at -20°C and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Toxicity or Death Observed High Concentration of 19(R)-OH-PGE2: The concentration used may be too high, leading to off-target effects or cytotoxicity.Lower the concentration of 19(R)-OH-PGE2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations.
Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium may be too high.Ensure the final solvent concentration is below 0.1%. Include a vehicle control (medium with the same amount of solvent but without 19(R)-OH-PGE2) in your experiments.
High Variability Between Experiments Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses.Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them at the same density for each experiment.
Inconsistent Compound Dosing: Pipetting errors or inconsistent dilution of the stock solution can lead to variability.Prepare a fresh dilution of the stock solution for each experiment and use calibrated pipettes.

Quantitative Data Summary

ParameterValueSource
EC50 200 nM[1][3]
Molecular Weight 368.5 g/mol [1][5]
Purity ≥98%[1][5]
Storage Temperature -20°C[1]
Recommended Starting Concentration Range 1 nM - 1 µMDerived from EC50
Solubility (Ethanol, DMSO, DMF) >100 mg/mL[1]
Solubility (PBS, pH 7.2) >5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of 19(R)-OH-PGE2 Stock and Working Solutions
  • Materials:

    • 19(R)-OH-PGE2 (as supplied in ethanol)

    • Anhydrous ethanol or DMSO (cell culture grade)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

    • Sterile cell culture medium

  • Procedure for 1 mM Stock Solution:

    • If the supplied concentration is known, calculate the volume needed for your desired stock concentration. For example, if supplied at 10 mg/mL in ethanol (Molecular Weight: 368.5 g/mol ), this is approximately 27.1 mM.

    • To prepare a 1 mM stock, dilute the supplied solution accordingly with anhydrous ethanol or DMSO. For instance, to make 100 µL of 1 mM stock from a 27.1 mM supply, mix 3.69 µL of the supplied solution with 96.31 µL of sterile ethanol or DMSO.

    • Aliquot the 1 mM stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Procedure for Working Solutions:

    • Thaw a single aliquot of the 1 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., for a dose-response curve).

    • Ensure the final solvent concentration in the culture medium is below 0.1%. For example, to achieve a 1 µM final concentration from a 1 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium), resulting in a 0.1% solvent concentration.

Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and recover overnight.

  • Treatment:

    • Prepare a series of working solutions of 19(R)-OH-PGE2 in your cell culture medium, ranging from a low to a high concentration (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Include a "no treatment" control and a "vehicle control" (medium with the same final concentration of solvent used for the highest 19(R)-OH-PGE2 concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 19(R)-OH-PGE2 or controls.

  • Incubation:

    • Incubate the cells for a period appropriate for your experimental endpoint (e.g., 24, 48, or 72 hours). This time should be optimized based on the biological process being studied.

  • Assay:

    • Perform your desired assay to measure the cellular response. This could be a cell proliferation assay, a gene expression analysis (RT-qPCR), a protein expression analysis (Western blot or ELISA), or a functional assay relevant to your research.

  • Data Analysis:

    • Plot the cellular response as a function of the 19(R)-OH-PGE2 concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the EC50 for your specific cell type and endpoint.

Visualizations

G 19(R)-OH-PGE2 Signaling Pathway 19(R)-OH-PGE2 19(R)-OH-PGE2 EP2 Receptor EP2 Receptor 19(R)-OH-PGE2->EP2 Receptor Binds to G-protein (Gs) G-protein (Gs) EP2 Receptor->G-protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Signaling pathway of 19(R)-OH-PGE2 via the EP2 receptor.

G Experimental Workflow for Concentration Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Determine Concentration Range Determine Concentration Range Prepare Stock Solution->Determine Concentration Range Prepare Working Solutions Prepare Working Solutions Determine Concentration Range->Prepare Working Solutions Treat Cells Treat Cells Prepare Working Solutions->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Incubate Incubate Treat Cells->Incubate Perform Assay Perform Assay Incubate->Perform Assay Analyze Data Analyze Data Perform Assay->Analyze Data Determine Optimal Concentration Determine Optimal Concentration Analyze Data->Determine Optimal Concentration

Caption: Workflow for optimizing 19(R)-OH-PGE2 concentration.

G Troubleshooting Guide Start Start Problem Issue with Experiment? Start->Problem No_Response No/Weak Response? Problem->No_Response Yes Toxicity Cell Toxicity? Problem->Toxicity No Variability High Variability? Problem->Variability No Check_Concentration Widen concentration range No_Response->Check_Concentration Yes Check_Receptor Verify EP2 receptor expression No_Response->Check_Receptor No Check_Compound Check compound integrity No_Response->Check_Compound No Lower_Concentration Lower concentration Toxicity->Lower_Concentration Yes Check_Solvent Check solvent concentration Toxicity->Check_Solvent No Standardize_Culture Standardize cell culture protocol Variability->Standardize_Culture Yes Standardize_Dosing Ensure consistent dosing Variability->Standardize_Dosing No Success Resolved Check_Concentration->Success Check_Receptor->Success Check_Compound->Success Lower_Concentration->Success Check_Solvent->Success Standardize_Culture->Success Standardize_Dosing->Success

Caption: Troubleshooting decision tree for 19(R)-OH-PGE2 experiments.

References

overcoming solubility issues with 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 19(R)-hydroxy Prostaglandin E2 and what is its primary mechanism of action?

A1: this compound is a metabolite of Prostaglandin E2 (PGE2) found in primate semen.[1] It is a potent smooth muscle relaxant and acts as a selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1] Its effects are primarily mediated through the EP2 receptor signaling pathway, which involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[2][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in a range of organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent, which is then further diluted into an aqueous buffer or cell culture medium. Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695).[1]

Q3: What is the solubility of this compound in common solvents?

A3: The approximate solubility of 19(R)-hydroxy PGE2 in various solvents is summarized in the table below. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.

SolventApproximate Solubility
Dimethylformamide (DMF)>100 mg/mL[1]
Dimethyl Sulfoxide (DMSO)>100 mg/mL[1]
Ethanol>100 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2)>5 mg/mL[1]

Q4: How should I store this compound and its solutions?

A4: 19(R)-hydroxy PGE2 is typically supplied as a solution in an organic solvent, such as ethanol.[1] It is recommended to store the stock solution at -20°C. For aqueous solutions, it is advisable to prepare them fresh for each experiment and avoid long-term storage, as prostaglandins (B1171923) can be unstable in aqueous environments.[5] If storing aqueous solutions for a short period, keep them at 2-8°C and protect them from light. Avoid repeated freeze-thaw cycles of stock solutions.[6]

Troubleshooting Guides

Issue: Precipitation occurs when diluting the 19(R)-hydroxy PGE2 stock solution in aqueous buffer or cell culture media.

Q: I dissolved 19(R)-hydroxy PGE2 in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

A: This is a common issue with hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound's solubility drastically decreases when the organic solvent is diluted in an aqueous solution.[5]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of 19(R)-hydroxy PGE2 in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated organic stock solution directly to a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[5]Perform a serial dilution. First, create an intermediate dilution of the stock solution in the organic solvent. Then, add this intermediate dilution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[5][6]
Low Temperature of Media The solubility of many compounds, including prostaglandins, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or buffers for dilutions.[5]
High Final Organic Solvent Concentration While organic solvents aid initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium below 0.5%, and ideally below 0.1%.[5]
pH of the Aqueous Solution The solubility of prostaglandins can be pH-dependent.For preparing aqueous solutions of prostaglandins where traces of organic solvent are undesirable, prolonged agitation in a 0.1 M phosphate (B84403) buffer can be effective. The solubility of PGE2, a related compound, increases at a pH above 6. Consider the pH of your final solution.

Issue: Inconsistent experimental results or loss of compound activity.

Q: My experimental results with 19(R)-hydroxy PGE2 are variable. Could this be related to its solubility or stability?

A: Yes, inconsistent results can be a consequence of poor solubility or degradation of the compound.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degradation in Aqueous Solution Prostaglandins can be unstable in aqueous solutions, with stability being pH-dependent. For PGE2, degradation is observed at both acidic (pH ≤ 3) and basic (pH ≥ 10) conditions.[7]Prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, keep the compound in an organic solvent at -20°C.
Precipitation After Freezing Aqueous solutions of prostaglandins may precipitate upon freezing.If you must freeze an aqueous solution, upon thawing, gently shake or briefly sonicate the solution to redissolve any precipitate. However, it is best to avoid freezing aqueous solutions.
Adsorption to Labware Lipophilic compounds can adsorb to plastic surfaces, reducing the effective concentration in your experiment.Use low-adhesion microcentrifuge tubes and pipette tips. Rinsing the pipette tip in the final solution can help ensure complete transfer.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is adapted from general procedures for preparing prostaglandin solutions for cell culture.

Materials:

  • This compound (typically supplied in an organic solvent like ethanol)

  • Anhydrous ethanol or DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • If your 19(R)-hydroxy PGE2 is supplied as a solid, dissolve it in anhydrous ethanol or DMSO to a high concentration (e.g., 1-10 mg/mL). Ensure the compound is fully dissolved by gentle vortexing. If starting with a pre-dissolved solution, note the concentration provided by the manufacturer.

  • Create an Intermediate Dilution (Optional but Recommended):

    • To minimize the amount of organic solvent added to your cells, you can make an intermediate dilution of your stock solution in the same organic solvent.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add a small volume of the 19(R)-hydroxy PGE2 stock (or intermediate dilution) dropwise to achieve the desired final concentration.

    • Important: The final concentration of the organic solvent should be kept to a minimum, ideally below 0.1%, to avoid solvent-induced cellular toxicity.[5]

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to adjust the final concentration or the dilution method.

  • Application to Cells:

    • Add the final working solution to your cell cultures. Remember to include a vehicle control (medium with the same final concentration of the organic solvent) in your experimental design.

Protocol 2: General Guidance for Formulation of this compound for In Vivo Studies

Formulation for in vivo administration requires careful consideration of the route of administration, desired dose, and animal model. The following provides general guidance.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

Procedure for Intravenous (i.v.) or Intraperitoneal (i.p.) Injection (Example):

  • Prepare a Concentrated Stock Solution:

    • Dissolve the 19(R)-hydroxy PGE2 in anhydrous ethanol.

  • Evaporate the Solvent:

    • In a sterile, amber glass vial, aliquot the required amount of the ethanolic stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen gas. This step is crucial to remove the organic solvent, which can be toxic when administered in vivo.

  • Reconstitute in Vehicle:

    • Reconstitute the dried 19(R)-hydroxy PGE2 in a sterile vehicle, such as saline, to the desired final concentration for injection.

    • Vortex gently and visually inspect to ensure complete dissolution. Brief sonication in a water bath may aid dissolution, but avoid excessive heating.

  • Administration:

    • Administer the freshly prepared solution to the animals via the desired route. Prepare the solution as close to the time of injection as possible to minimize degradation.

Visualizations

Signaling Pathways

Below is a diagram illustrating the signaling pathway of Prostaglandin E2 (PGE2) through its EP2 receptor, which is the primary target of 19(R)-hydroxy PGE2.

PGE2_EP2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor PGE2->EP2 Binds Gs Gαs EP2->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression CREB->Gene Regulates

Caption: Signaling pathway of 19(R)-hydroxy PGE2 via the EP2 receptor.

Experimental Workflows

The following diagram outlines a general workflow for preparing and using 19(R)-hydroxy PGE2 in a cell-based experiment.

Experimental_Workflow start Start stock_prep Prepare High-Concentration Stock Solution in DMSO/Ethanol start->stock_prep dilution Perform Serial Dilution into Pre-warmed Medium stock_prep->dilution warm_media Pre-warm Cell Culture Medium to 37°C warm_media->dilution check_sol Visually Inspect for Precipitation dilution->check_sol add_to_cells Add Final Solution to Cell Culture check_sol->add_to_cells Clear troubleshoot Troubleshoot: Adjust Concentration or Dilution Method check_sol->troubleshoot Precipitate incubate Incubate and Perform Assay add_to_cells->incubate end End incubate->end troubleshoot->dilution

Caption: Workflow for preparing 19(R)-hydroxy PGE2 for cell-based assays.

References

minimizing degradation of 19(R)-hydroxy PGE2 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-hydroxy Prostaglandin (B15479496) E2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of 19(R)-hydroxy PGE2 during sample preparation, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of 19(R)-hydroxy PGE2 during sample preparation?

A1: The primary factors leading to the degradation of 19(R)-hydroxy PGE2, similar to other E-series prostaglandins (B1171923), are exposure to non-optimal pH, elevated temperatures, light, and enzymatic activity. PGE2 compounds are particularly susceptible to dehydration under basic conditions (pH > 7.4), which converts them into PGA and PGB compounds.[1][2]

Q2: What is the ideal pH range for handling and storing 19(R)-hydroxy PGE2?

A2: To minimize degradation, 19(R)-hydroxy PGE2 should be handled and stored in slightly acidic to neutral conditions (pH 6.0-7.4). Basic solutions (pH >7.4) should be strictly avoided as they catalyze the degradation of PGE2 to Prostaglandin A and B compounds.[1] For extraction from biological samples, acidification to approximately pH 3.5 is a common step prior to solid-phase extraction.

Q3: How should I store my 19(R)-hydroxy PGE2 standard and biological samples?

A3: For long-term storage, 19(R)-hydroxy PGE2 should be stored as a crystalline solid or in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide at -20°C or -80°C.[1][3][4] It should be stable for at least two years under these conditions.[1][5] Aqueous solutions are not recommended for storage longer than one day.[1] Biological samples should be stored at -80°C immediately after collection and processed promptly to minimize degradation.[6][7] Avoid repeated freeze-thaw cycles.[6][8][9]

Q4: What precautions should I take when collecting biological samples to prevent ex-vivo formation of 19(R)-hydroxy PGE2?

A4: To prevent the artificial formation of prostaglandins by cyclooxygenase (COX) enzymes after sample collection, it is recommended to add a COX inhibitor, such as indomethacin (B1671933) (to a final concentration of approximately 10 µg/mL), to the collection tubes, especially for blood and tissue samples.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 19(R)-hydroxy PGE2 after solid-phase extraction (SPE). Incomplete elution or binding. Ensure the sample is acidified to pH ~3.5 before loading onto the C18 column. Optimize wash and elution solvent volumes and concentrations. A common elution solvent is ethyl acetate (B1210297) or methanol.[10]
Degradation during extraction. Perform all extraction steps on ice or at 4°C to minimize temperature-dependent degradation. Work quickly to reduce exposure to ambient conditions.
High variability between replicate samples. Inconsistent sample handling. Standardize all sample handling procedures, including collection, storage, and extraction times. Ensure uniform mixing and accurate pipetting.[8]
Repeated freeze-thaw cycles. Aliquot samples upon receipt to avoid multiple freeze-thaw cycles which can degrade prostaglandins.[6][8][9]
Presence of unexpected peaks in chromatography (e.g., PGA2, PGB2). Degradation due to basic pH. Ensure all buffers and solutions used are at a neutral or slightly acidic pH. Avoid any exposure to basic conditions.[1]
Light-induced degradation. Protect samples and standards from direct light exposure by using amber vials and minimizing time spent in lighted areas.[2][3]
No detectable 19(R)-hydroxy PGE2 in samples. Complete degradation. Review the entire sample preparation workflow for potential sources of degradation, particularly pH, temperature, and storage conditions. Ensure proper storage at -80°C.[6][7]
Insufficient sample concentration. Consider concentrating the sample after extraction. This can be achieved by evaporating the elution solvent under a stream of nitrogen and reconstituting in a smaller volume of assay buffer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 19(R)-hydroxy PGE2 from Biological Fluids

This protocol is a general guideline for the extraction of prostaglandins from samples like plasma, serum, or cell culture supernatants.

Materials:

  • C18 reverse phase SPE columns

  • 2 N HCl

  • Deionized water

  • Ethanol

  • Hexane (B92381)

  • Ethyl acetate

  • Nitrogen gas source

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the sample to pH 3.5 with 2 N HCl (approximately 50 µL of HCl per 1 mL of sample).

  • Incubation and Centrifugation: Let the acidified sample sit at 4°C for 15 minutes. Centrifuge at 1,500-2,000 x g for 10 minutes to remove any precipitate.

  • Column Conditioning: Prepare the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.

  • Sample Loading: Apply the supernatant from the acidified sample to the conditioned column. Maintain a slow flow rate of about 0.5 mL/minute.

  • Column Washing: Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove impurities.

  • Elution: Elute the 19(R)-hydroxy PGE2 from the column with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried extract in an appropriate buffer or solvent for your downstream analysis (e.g., HPLC or LC-MS/MS mobile phase).

Protocol 2: Preparation and Storage of 19(R)-hydroxy PGE2 Stock Solutions

Materials:

  • Crystalline 19(R)-hydroxy PGE2

  • Anhydrous ethanol or DMSO

  • Amber glass vials

Procedure:

  • Solvent Preparation: Use high-purity, anhydrous ethanol or DMSO.

  • Stock Solution Preparation: Prepare a stock solution by dissolving the crystalline 19(R)-hydroxy PGE2 in the organic solvent. For example, a 1 mg/mL stock solution can be prepared. Ensure the compound is completely dissolved by gentle vortexing.

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C.[1][3][4] Under these conditions, the solution should be stable for at least two years.[1][5]

  • Working Solution Preparation: For experiments, dilute the stock solution further in an appropriate aqueous buffer immediately before use. Do not store aqueous solutions for more than a day.[1]

Visualizations

cluster_synthesis PGE2 Synthesis & Degradation Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX_Enzymes 19R_OH_PGE2 19(R)-hydroxy PGE2 (Active) PGH2->19R_OH_PGE2 PGE_Synthase Inactive_Metabolite 15-keto-19(R)-hydroxy PGE2 (Inactive) 19R_OH_PGE2->Inactive_Metabolite 15_PGDH COX_Enzymes COX-1/COX-2 PGE_Synthase PGE Synthase 15_PGDH 15-PGDH cluster_workflow Sample Preparation Workflow cluster_degradation Potential Degradation Points Sample_Collection 1. Sample Collection (Add COX Inhibitor) Acidification 2. Acidification to pH 3.5 Sample_Collection->Acidification Storage Store at -80°C Sample_Collection->Storage SPE 3. Solid-Phase Extraction (C18) Acidification->SPE Elution 4. Elution SPE->Elution Drying 5. Drying under Nitrogen Elution->Drying Reconstitution 6. Reconstitution Drying->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis Degradation1 Enzymatic Activity Degradation1->Sample_Collection Degradation2 pH/Temp Instability Degradation2->Acidification Degradation2->SPE Degradation2->Elution

References

Technical Support Center: Enhancing the Mass Spectrometric Detection of 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH-PGE2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of 19(R)-OH-PGE2 detection by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is 19(R)-hydroxy Prostaglandin E2 and why is its sensitive detection important?

A1: this compound (19(R)-OH-PGE2) is a hydroxylated metabolite of Prostaglandin E2 (PGE2). It is notably found in human semen and has been identified as a potent and selective agonist for the prostaglandin EP2 receptor.[1] The EP2 receptor is involved in various physiological and pathological processes, including inflammation, immune regulation, and cancer.[2][3][4][5] Therefore, sensitive and specific detection of 19(R)-OH-PGE2 is crucial for understanding its biological roles and for the development of novel therapeutics targeting the EP2 signaling pathway.

Q2: What are the main challenges in detecting 19(R)-OH-PGE2 by mass spectrometry?

A2: The primary challenges in detecting 19(R)-OH-PGE2 by mass spectrometry include:

  • Low endogenous concentrations: Like many eicosanoids, 19(R)-OH-PGE2 is often present at very low levels in biological matrices, requiring highly sensitive analytical methods.

  • Structural similarity to other prostaglandins (B1171923): The presence of isomers and structurally related prostaglandins can interfere with accurate quantification, necessitating high chromatographic resolution and specific mass transitions.

  • Sample matrix effects: Biological samples (e.g., plasma, tissue homogenates) contain numerous components that can suppress the ionization of 19(R)-OH-PGE2, leading to reduced sensitivity.

  • Analyte stability: Prostaglandins can be unstable and susceptible to degradation during sample collection, storage, and preparation.

Q3: How can I improve the sensitivity of my 19(R)-OH-PGE2 measurement?

A3: To enhance the sensitivity of your 19(R)-OH-PGE2 analysis, consider the following strategies:

  • Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.

  • Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic properties of prostaglandins, leading to significant increases in sensitivity.

  • Optimize LC-MS/MS parameters: Fine-tune the mobile phase composition, gradient, and column chemistry for optimal chromatographic separation. For the mass spectrometer, optimize the electrospray ionization (ESI) source parameters and collision energies for the specific MRM transitions of 19(R)-OH-PGE2.

  • Use a high-quality internal standard: A stable isotope-labeled internal standard is highly recommended for accurate quantification, as it can compensate for analyte losses during sample preparation and for matrix effects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for 19(R)-OH-PGE2 Inefficient extraction or sample loss.Optimize your SPE or LLE protocol. Ensure all steps are performed correctly and that the solvents used are appropriate for prostaglandin extraction. Consider using a stable isotope-labeled internal standard to monitor recovery.
Poor ionization.Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., slightly acidic for negative ion mode). Consider derivatization to enhance ionization efficiency.
Incorrect MRM transitions.Verify the precursor and product ions for 19(R)-OH-PGE2. See the proposed MRM transitions in the table below. Infuse a standard to confirm the transitions and optimize collision energies.
Analyte degradation.Ensure proper sample handling and storage. Collect samples with antioxidants (e.g., BHT) and store them at -80°C. Minimize freeze-thaw cycles.
High Background Noise Matrix effects.Improve sample cleanup. Use a more rigorous SPE protocol or a two-step extraction method. Optimize the chromatographic separation to resolve 19(R)-OH-PGE2 from interfering compounds.
Contaminated LC-MS system.Flush the LC system and mass spectrometer with appropriate cleaning solutions. Check for leaks in the system.
Poor Peak Shape Inappropriate chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Use a suitable analytical column (e.g., C18).
Column overload.Inject a smaller sample volume or dilute the sample.
Inconsistent Results Variability in sample preparation.Use a consistent and well-documented sample preparation protocol. The use of an automated liquid handler can improve reproducibility.
Instrument instability.Perform regular maintenance and calibration of the LC-MS system. Monitor system suitability by injecting a standard at the beginning and end of each batch.

Experimental Protocols

Proposed LC-MS/MS Method for 19(R)-OH-PGE2 (for method development)

This protocol is a starting point and should be optimized for your specific instrumentation and sample type.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Sample Loading: Acidify the sample (e.g., plasma, cell culture supernatant) to pH 3-4 with formic acid. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the 19(R)-OH-PGE2 with 5 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: The following transitions are proposed based on the structure of 19(R)-OH-PGE2 (precursor ion [M-H]⁻ = m/z 367.2) and the known fragmentation of PGE2. These should be confirmed and optimized using a pure standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
19(R)-OH-PGE2 367.2349.2Loss of one water molecule ([M-H-H₂O]⁻)
367.2331.2Loss of two water molecules ([M-H-2H₂O]⁻)
367.2287.2Loss of two water molecules and CO₂ ([M-H-2H₂O-CO₂]⁻)
  • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize collision energy for each MRM transition.

Visualizations

Experimental Workflow for 19(R)-OH-PGE2 Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Acidify Acidification (pH 3-4) Sample->Acidify SPE Solid-Phase Extraction (C18) Acidify->SPE Elute Elution SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data MS->Data Data Acquisition & Processing

Caption: A typical experimental workflow for the analysis of 19(R)-OH-PGE2 using SPE and LC-MS/MS.

Troubleshooting Logic for Low Sensitivity

troubleshooting_low_sensitivity Start Start: Low/No Signal CheckStandard Inject Standard? Start->CheckStandard SignalGood Signal OK? CheckStandard->SignalGood Yes OptimizeMS Optimize MS Parameters (Source, Collision Energy) CheckStandard->OptimizeMS No CheckSamplePrep Review Sample Prep Protocol SignalGood->CheckSamplePrep No ConsiderDerivatization Consider Derivatization SignalGood->ConsiderDerivatization Yes (Sensitivity still low) OptimizeMS->CheckStandard CheckRecovery Assess Recovery (e.g., with internal standard) CheckSamplePrep->CheckRecovery OptimizeExtraction Optimize SPE/LLE CheckRecovery->OptimizeExtraction Low Recovery OptimizeExtraction->CheckRecovery

Caption: A logical troubleshooting guide for addressing low sensitivity issues in 19(R)-OH-PGE2 analysis.

19(R)-OH-PGE2 Signaling via the EP2 Receptor

EP2_signaling_pathway PGE2 19(R)-OH-PGE2 EP2 EP2 Receptor PGE2->EP2 Binds G_protein Gs Protein EP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Target Gene Expression CREB->Gene

Caption: The signaling pathway of 19(R)-OH-PGE2 through the EP2 receptor, leading to changes in gene expression.[2][3][4][5]

References

dealing with matrix effects in 19(R)-hydroxy PGE2 LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of 19(R)-hydroxy Prostaglandin (B15479496) E2.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of 19(R)-hydroxy PGE2, focusing on mitigating matrix effects.

Problem 1: Poor Peak Shape or Tailing

  • Question: My 19(R)-hydroxy PGE2 peak is showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often a result of issues with the chromatographic separation or interactions with the analytical column.

    • Mobile Phase pH: Prostaglandins (B1171923) are carboxylic acids. Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form, which generally results in better peak shape on reverse-phase columns.

    • Column Choice: A C18 column is commonly used for prostaglandin analysis. However, if issues persist, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for isomers.[1]

    • Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Column Contamination: Matrix components can accumulate on the column. Implement a robust column washing step in your gradient elution and consider using a guard column.

Problem 2: Low Signal Intensity or High Background Noise

  • Question: I am observing a weak signal for 19(R)-hydroxy PGE2 and/or a high background in my chromatogram. What are the likely causes and solutions?

  • Answer: This is a classic sign of ion suppression due to matrix effects or suboptimal MS parameters.

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the LC-MS system. Solid-Phase Extraction (SPE) is a highly effective method for cleaning up prostaglandin samples from biological matrices.[2] Liquid-Liquid Extraction (LLE) is another viable option.

    • Optimize MS Parameters: Ensure that the MS parameters, including declustering potential, focusing potential, and collision energy, are optimized for 19(R)-hydroxy PGE2. This can be done by infusing a standard solution of the analyte.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 19(R)-hydroxy PGE2-d4, if available, or PGE2-d4 as a close analog) is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for signal suppression or enhancement.[3]

Problem 3: Inconsistent or Irreproducible Results

  • Question: My results for 19(R)-hydroxy PGE2 concentration are varying significantly between injections of the same sample. What could be causing this lack of reproducibility?

  • Answer: Irreproducibility often points to issues with sample preparation, analyte stability, or the LC-MS system itself.

    • Analyte Stability: Prostaglandins can be unstable. Ensure samples are processed quickly and stored at low temperatures (-80°C for long-term). Adding antioxidants like butylated hydroxytoluene (BHT) during sample preparation can prevent degradation.[1]

    • Inconsistent Sample Preparation: Ensure that your sample preparation protocol, particularly SPE or LLE, is performed consistently for all samples, standards, and quality controls.

    • LC System Carryover: If you observe the analyte peak in blank injections following a high concentration sample, you may have carryover. Implement a thorough needle wash and a strong solvent wash in your LC method.

    • Matrix Effects: Inconsistent matrix effects between different samples can lead to variability. The use of a stable isotope-labeled internal standard is the best way to compensate for this.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the best sample preparation method for 19(R)-hydroxy PGE2 from plasma/urine?

    • A1: Solid-Phase Extraction (SPE) is widely regarded as the most effective method for extracting prostaglandins from complex biological matrices like plasma and urine due to its high recovery and ability to significantly reduce matrix interferences.[2] Octadecyl-bonded silica (B1680970) (C18) is a common stationary phase for this purpose.

  • Q2: How can I improve the recovery of 19(R)-hydroxy PGE2 during SPE?

    • A2: To improve recovery, ensure the sample is acidified (e.g., with 1% formic acid) before loading onto the SPE cartridge.[2] This ensures the prostaglandin is in its neutral form and retains better on the C18 stationary phase. Optimize the wash and elution steps with appropriate solvents.

LC-MS Method Development

  • Q3: What are the recommended LC-MS/MS parameters for 19(R)-hydroxy PGE2 analysis?

    • A3: 19(R)-hydroxy PGE2 is typically analyzed in negative ion mode using electrospray ionization (ESI). Since it is an isomer of other hydroxy-PGE2 compounds, chromatographic separation is critical.

      • Precursor Ion: The deprotonated molecule [M-H]⁻ for 19(R)-hydroxy PGE2 (C20H32O6) has an m/z of 367.2.

      • Product Ions: While specific MRM transitions for 19(R)-hydroxy PGE2 are not widely published, they can be predicted based on the fragmentation of PGE2 (m/z 351.2). Common losses include water (-18) and CO2 (-44). Likely product ions for 19(R)-hydroxy PGE2 would result from similar fragmentation pathways. A starting point for optimization would be to monitor transitions similar to those of PGE2, adjusting for the mass difference. For PGE2, a common transition is 351.2 -> 271.2.[3]

      • Internal Standard: If a deuterated standard for 19(R)-hydroxy PGE2 is not available, PGE2-d4 can be used, with a typical transition of 355.2 -> 275.2.[4]

  • Q4: How can I separate 19(R)-hydroxy PGE2 from its isomers?

    • A4: Isomeric separation is a significant challenge in prostaglandin analysis.

      • Chromatography: A high-resolution C18 or phenyl-hexyl column with a shallow gradient can effectively separate many prostaglandin isomers.[1]

      • Differential Mobility Spectrometry (DMS) / Ion Mobility Spectrometry (IMS): These techniques, coupled with LC-MS/MS, provide an additional dimension of separation based on the ion's size, shape, and charge, and can resolve isomers that are difficult to separate by chromatography alone.[5]

Data Interpretation

  • Q5: What is an acceptable recovery rate for 19(R)-hydroxy PGE2 in my validation?

    • A5: Recovery rates for prostaglandins using SPE can be quite high. For PGE2, recovery values ranging from 96% to 98% have been reported.[6] A well-optimized method for 19(R)-hydroxy PGE2 should aim for recoveries greater than 80%.

  • Q6: What are typical limits of detection (LOD) and quantification (LOQ) for prostaglandins using LC-MS/MS?

    • A6: Modern LC-MS/MS systems are highly sensitive. For PGE2, LODs as low as 20 pg/mL (0.2 pg on-column) and LOQs of 100 pg/mL (1 pg on-column) have been achieved.[3] Similar sensitivity should be attainable for 19(R)-hydroxy PGE2 with a validated method.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for prostaglandin analysis using LC-MS/MS. These values can serve as a benchmark for method development and validation for 19(R)-hydroxy PGE2.

Table 1: Sample Preparation Recovery Rates for Prostaglandins

AnalyteMatrixPreparation MethodAverage Recovery (%)Reference
PGE2Cell SupernatantLiquid-Liquid Extraction92.0 ± 4.9[3]
PGD2Cell SupernatantLiquid-Liquid Extraction77.0 ± 3.0[3]
PGE2PlasmaOptimized Extraction96 - 98[6]
8-iso-PGF2αUrineSPE95.3 - 103.8[7]

Table 2: LC-MS/MS Method Performance for Prostaglandins

AnalyteMatrixLODLOQLinearity (r²)Reference
PGE2Cell Supernatant20 pg/mL100 pg/mL>0.999[3]
PGD2Cell Supernatant20 pg/mL100 pg/mL>0.999[3]
PGE2Rat Microdialysate-25 pg/mL-[8]
8-iso-PGF2αBAL Fluid17.6 pg/mL29.3 pg/mL0.9999[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 19(R)-hydroxy PGE2 from Plasma

This protocol is adapted from established methods for other prostaglandins.

  • Sample Pre-treatment: To 1 mL of plasma, add a deuterated internal standard (e.g., 19(R)-hydroxy PGE2-d4 or PGE2-d4). Acidify the sample to pH 3-4 with 1% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 column volume of methanol (B129727) followed by 1 column volume of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 column volume of water, followed by 1 column volume of a low-organic solvent wash (e.g., 15% methanol in water) to remove polar interferences.

  • Elution: Elute the 19(R)-hydroxy PGE2 with a suitable organic solvent, such as methanol or ethyl acetate (B1210297).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 19(R)-hydroxy PGE2 from Cell Culture Supernatant

This protocol is based on a published method for PGE2.[1]

  • Sample Preparation: To 500 µL of cell culture supernatant, add the internal standard, citric acid, and BHT.

  • Extraction: Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.

  • Centrifugation: Centrifuge to separate the phases.

  • Collection: Transfer the upper organic phase to a new tube. Repeat the extraction twice more.

  • Dry-down and Reconstitution: Combine the organic phases, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for analysis.

Visualizations

PGE2_Metabolism PGE2 Biosynthesis Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation PLA2 Phospholipase A2 (PLA2) COX Cyclooxygenase (COX-1/COX-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGE Synthase (mPGES-1, mPGES-2, cPGES) Hydroxy_PGE2 19(R)-hydroxy PGE2 PGE2->Hydroxy_PGE2 Hydroxylation P450 Cytochrome P450 (CYP4F, etc.) EP2_Signaling 19(R)-hydroxy PGE2 / EP2 Receptor Signaling Ligand 19(R)-hydroxy PGE2 Receptor EP2 Receptor Ligand->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Epac Epac cAMP->Epac activates CREB CREB PKA->CREB activates Rap Rap Epac->Rap activates Neuroprotection Neuroprotection Neuroplasticity CREB->Neuroprotection leads to Inflammation Chronic Inflammation Rap->Inflammation contributes to Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects Start Problem Identified: Low Signal / High Noise / Poor Reproducibility Check_IS Is a stable isotope-labeled internal standard (IS) being used? Start->Check_IS Implement_IS Implement a suitable IS (e.g., PGE2-d4) Check_IS->Implement_IS No Check_Cleanup Review Sample Cleanup Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Optimize_SPE Optimize SPE/LLE Protocol: - Acidify sample - Optimize wash/elution solvents Check_Cleanup->Optimize_SPE Ineffective Check_Chroma Evaluate Chromatography Check_Cleanup->Check_Chroma Effective Optimize_SPE->Check_Chroma Optimize_LC Optimize LC Method: - Adjust gradient - Check mobile phase pH - Use guard column Check_Chroma->Optimize_LC Poor Peak Shape Check_MS Optimize MS Parameters Check_Chroma->Check_MS Good Peak Shape Optimize_LC->Check_MS End Problem Resolved Check_MS->End

References

selecting the right vehicle for in vivo delivery of 19(R)-hydroxy PGE2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for the in vivo delivery of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a vehicle for in vivo delivery of 19(R)-hydroxy PGE2?

A1: The selection of a suitable vehicle is paramount for the successful in vivo delivery of the lipophilic compound 19(R)-hydroxy PGE2. Key factors to consider include:

  • Solubility and Stability: 19(R)-hydroxy PGE2 is sparingly soluble in aqueous solutions. The chosen vehicle must effectively solubilize the compound and maintain its stability for the duration of the experiment.

  • Biocompatibility and Toxicity: The vehicle itself should be non-toxic and biocompatible, causing minimal adverse effects in the animal model. It is crucial to include a vehicle-only control group in your experiments to assess any potential effects of the vehicle itself.

  • Route of Administration: The choice of vehicle is intrinsically linked to the intended route of administration (e.g., intravenous, intraperitoneal, subcutaneous). For instance, intravenous injections have strict requirements regarding particle size and sterility.

  • Pharmacokinetics and Biodistribution: The vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of 19(R)-hydroxy PGE2. The desired therapeutic outcome will dictate whether a rapid systemic distribution or a sustained local release is preferable.

  • Purity and Sterility: All components of the formulation must be sterile, especially for parenteral administration, to prevent infection and inflammation, which could confound experimental results.

Q2: My 19(R)-hydroxy PGE2 is supplied in ethanol (B145695). Can I directly inject this into my animal model?

A2: Direct injection of ethanol-based solutions, especially at high concentrations, is generally not recommended for in vivo studies due to its potential to cause local irritation, inflammation, and systemic toxicity. It is best practice to evaporate the ethanol under a gentle stream of nitrogen and reconstitute the 19(R)-hydroxy PGE2 in a more biocompatible vehicle suitable for the chosen administration route.

Q3: How can I improve the aqueous solubility of 19(R)-hydroxy PGE2 for in vivo administration?

A3: Several strategies can be employed to enhance the solubility of hydrophobic compounds like 19(R)-hydroxy PGE2 in aqueous-based vehicles:

  • Co-solvents: A small percentage of a biocompatible co-solvent such as ethanol, DMSO, or polyethylene (B3416737) glycol (PEG) can be used. However, the concentration must be carefully optimized to avoid toxicity.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[1][2]

  • Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs within their membrane.[3]

  • Emulsions: Oil-in-water emulsions can be used to deliver lipophilic compounds. The drug is dissolved in the oil phase, which is then dispersed in an aqueous medium with the help of an emulsifying agent.

Q4: How does 19(R)-hydroxy PGE2 exert its biological effects?

A4: 19(R)-hydroxy PGE2 is an analog of Prostaglandin E2 (PGE2) and is expected to exert its effects by binding to prostanoid EP receptors, which are G-protein coupled receptors.[4][5] There are four main subtypes of EP receptors (EP1, EP2, EP3, and EP4), and their activation triggers distinct downstream signaling pathways, leading to a variety of cellular responses.[4][6] The specific biological outcome depends on the expression pattern of these receptors in the target tissue.

Vehicle Selection and Data Presentation

The choice of vehicle will significantly impact the experimental outcome. Below is a summary of common vehicle options with their characteristics and typical applications.

Vehicle TypeComposition ExamplesAdministration RoutesKey AdvantagesKey Disadvantages
Aqueous Solutions with Co-solvents Saline or PBS with <10% Ethanol, <5% DMSO, or PEG 300/400Intravenous (i.v.), Intraperitoneal (i.p.), Subcutaneous (s.c.)Simple to prepare, suitable for initial screening.Potential for co-solvent toxicity, risk of drug precipitation upon dilution in blood.
Cyclodextrin Complexes 19(R)-hydroxy PGE2 complexed with Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline/PBS.i.v., i.p., s.c.Increases aqueous solubility, can improve stability.[1][2]Potential for nephrotoxicity with some cyclodextrins at high doses.
Liposomal Formulations Phospholipids (e.g., DSPC, DPPC), Cholesterol.i.v., i.p.Biocompatible, can provide sustained release and targeted delivery.[3]More complex preparation, potential for rapid clearance by the reticuloendothelial system.
Lipid Emulsions Soybean oil, Medium-chain triglycerides (MCTs), egg yolk phospholipids.i.v.Can carry higher drug loads, well-established for clinical use.Risk of embolism if droplet size is not controlled, potential for hyperlipidemia with chronic use.

Experimental Protocols

Below are detailed methodologies for preparing different vehicle formulations for 19(R)-hydroxy PGE2.

Protocol 1: Preparation of an Aqueous Solution with a Co-solvent (Ethanol)

Materials:

  • 19(R)-hydroxy PGE2

  • Anhydrous Ethanol

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Procedure:

  • If 19(R)-hydroxy PGE2 is supplied in ethanol, proceed to step 3. If it is a solid, dissolve it in a minimal amount of anhydrous ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Gently vortex to ensure complete dissolution.

  • Under sterile conditions, perform a serial dilution of the ethanolic stock solution with sterile PBS to achieve the final desired concentration. Crucially, the final concentration of ethanol in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation is not suitable for injection.

  • Administer the solution to the animal model immediately after preparation.

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

Materials:

  • 19(R)-hydroxy PGE2

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Anhydrous Ethanol (for initial dissolution)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of HP-β-CD in sterile saline (e.g., 20% w/v).

  • Dissolve the 19(R)-hydroxy PGE2 in a minimal volume of anhydrous ethanol.

  • Slowly add the ethanolic solution of 19(R)-hydroxy PGE2 to the HP-β-CD solution while vortexing. The molar ratio of 19(R)-hydroxy PGE2 to HP-β-CD may need to be optimized (e.g., 1:1 or 1:2).

  • Allow the mixture to equilibrate at room temperature for at least 1 hour with continuous stirring to facilitate the formation of the inclusion complex.

  • The final solution should be clear. If necessary, sterile filter the solution through a 0.22 µm syringe filter.

  • Administer the formulation to the animal model.

Protocol 3: Preparation of a Liposomal Formulation

Materials:

  • 19(R)-hydroxy PGE2

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Sterile, pyrogen-free glassware and syringes

Procedure:

  • Dissolve 19(R)-hydroxy PGE2, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio for lipids is 2:1 DPPC:Cholesterol.

  • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a lipid extruder.

  • The resulting liposome (B1194612) suspension should be stored at 4°C and used within a few days.

  • Administer the liposomal formulation to the animal model.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of 19(R)-hydroxy PGE2 in the final formulation. The concentration of the compound exceeds its solubility in the chosen vehicle. The co-solvent concentration is too low.Decrease the final concentration of 19(R)-hydroxy PGE2. Increase the co-solvent concentration, ensuring it remains within non-toxic limits. Consider an alternative vehicle with higher solubilizing capacity (e.g., cyclodextrins, liposomes).
Adverse reaction in animals immediately after injection (e.g., distress, seizures). The injection was administered too rapidly. The vehicle or co-solvent is causing acute toxicity. The formulation is not isotonic.Administer the injection more slowly, especially for intravenous routes. Run a vehicle-only control group to rule out vehicle toxicity. Ensure the final formulation is isotonic with physiological fluids.
Inconsistent or no biological effect observed. Degradation of 19(R)-hydroxy PGE2 due to improper storage or handling. The compound is not reaching the target tissue in sufficient concentrations. The chosen dose is suboptimal.Prepare fresh solutions for each experiment. Store stock solutions at -80°C in an appropriate solvent. Consider a different vehicle or route of administration to alter the pharmacokinetic profile. Perform a dose-response study to determine the optimal dose.
Inflammation or irritation at the injection site. The vehicle or co-solvent is causing local toxicity. The pH of the formulation is not physiological. The formulation is not sterile.Reduce the concentration of the co-solvent. Adjust the pH of the final formulation to ~7.4. Ensure all components and procedures are sterile.
Hemolysis observed with intravenous administration. The formulation is hypotonic. The vehicle components are damaging to red blood cells.Ensure the formulation is isotonic. Evaluate the hemolytic potential of the vehicle components in vitro before in vivo use.

Signaling Pathways and Experimental Workflows

PGE2 Signaling Pathway

19(R)-hydroxy PGE2, as an analog of PGE2, is presumed to act through the four EP receptors (EP1-EP4), which are coupled to different G-proteins and trigger distinct intracellular signaling cascades.

PGE2_Signaling_Pathway PGE2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 19(R)-hydroxy PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC AC Adenylate Cyclase Gs->AC Gs->AC cAMP cAMP AC->cAMP AC->cAMP PKA PKA Activation cAMP->PKA cAMP->PKA AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease

Caption: PGE2 receptor signaling pathways.

Experimental Workflow for Vehicle Selection

The following diagram outlines a logical workflow for selecting and validating a vehicle for in vivo delivery of 19(R)-hydroxy PGE2.

Vehicle_Selection_Workflow Vehicle Selection Workflow A Define Experimental Goals (e.g., route, duration, target) B Review Physicochemical Properties of 19(R)-hydroxy PGE2 (Solubility, Stability) A->B C Select Candidate Vehicles (e.g., Co-solvent, Cyclodextrin, Liposome) B->C D Formulation Development and Optimization C->D E In Vitro Characterization (e.g., particle size, stability, drug load) D->E F In Vivo Pilot Study (Small Group) E->F G Assess Animal Tolerance and Observe for Adverse Effects F->G H Vehicle-Only Control Group F->H I Evaluate Pharmacokinetics/ Pharmacodynamics (if applicable) F->I J Select Optimal Vehicle and Dose G->J H->J I->J K Proceed with Full-Scale In Vivo Experiment J->K

Caption: A logical workflow for vehicle selection.

References

Technical Support Center: Optimizing 19(R)-hydroxy PGE2 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-hydroxy Prostaglandin (B15479496) E2 (PGE2) cellular assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is 19(R)-hydroxy PGE2 and what is its primary mechanism of action?

A1: 19(R)-hydroxy PGE2 is a naturally occurring metabolite of Prostaglandin E2 found in primate semen.[1][2] It functions as a potent and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3][4] The primary mechanism of action upon binding to the EP2 receptor is the activation of a stimulatory G-protein (Gαs), which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6][7] This signaling cascade can influence a variety of cellular processes, including smooth muscle relaxation, inflammation, and cell proliferation.[1][3][4]

Q2: How long should I incubate my cells with 19(R)-hydroxy PGE2?

A2: The optimal incubation time depends on the specific cellular response you are measuring.

  • For cAMP accumulation: The response is typically rapid. Maximal cAMP levels are often observed within 1 to 30 minutes of stimulation.[8] In some systems, without the use of a phosphodiesterase (PDE) inhibitor, the peak may be around 15 minutes as cAMP is subsequently degraded.[9] With a PDE inhibitor like IBMX, the accumulation can be prolonged, with a peak around 60 minutes.[9] Commercial assay kits often recommend a 30-minute incubation.

  • For downstream protein phosphorylation (e.g., CREB, GSK3β): Time-dependent increases in phosphorylation can be observed. A time-course experiment is recommended, but significant changes can often be detected within 30 to 60 minutes.

  • For gene expression changes: A longer incubation period is generally required. Studies have shown significant changes in mRNA and protein levels after 30 minutes, with effects evolving over several hours (e.g., up to 16 hours).[10]

  • For morphological changes or functional readouts (e.g., cell proliferation, migration): These are typically longer-term assays, requiring incubation for several hours to days, depending on the specific endpoint.

We strongly recommend performing a time-course experiment for your specific cell type and endpoint to determine the optimal incubation time.

Q3: What concentration of 19(R)-hydroxy PGE2 should I use?

A3: The effective concentration can vary significantly between cell types and the expression level of the EP2 receptor. 19(R)-hydroxy PGE2 has an EC50 value of 200 nM for relaxing cat tracheal rings.[1][2][3][4] For cellular assays, a dose-response experiment is crucial. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.

Q4: Can I use a standard PGE2 ELISA kit to measure 19(R)-hydroxy PGE2?

A4: It is unlikely that a standard PGE2 ELISA kit will accurately quantify 19(R)-hydroxy PGE2. The antibodies used in these kits are typically highly specific for PGE2. The cross-reactivity of these antibodies with 19(R)-hydroxy PGE2 is often very low (e.g., <0.01%).[9][11] To measure 19(R)-hydroxy PGE2 levels, you would need an assay specifically developed and validated for this metabolite.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background noise in ELISA assay 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or buffers. 4. Plate not sealed properly during incubation.1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Ensure proper blocking of the plate. Consider trying a different blocking agent. 3. Use fresh, sterile buffers and reagents. 4. Ensure the plate is sealed tightly to prevent evaporation.
Poor or inconsistent standard curve 1. Improper preparation of standards. 2. Degradation of the standard. 3. Pipetting errors. 4. Matrix effects if standards are diluted in a buffer different from the sample matrix.1. Ensure the standard is fully reconstituted and vortexed thoroughly before making serial dilutions.[10] 2. Aliquot the standard upon receipt and avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and fresh tips for each dilution. 4. Dilute standards in the same medium as your samples (e.g., cell culture medium).
No or weak signal in response to 19(R)-hydroxy PGE2 1. Low or no expression of EP2 receptors in the cell line. 2. Inactive 19(R)-hydroxy PGE2 compound. 3. Suboptimal incubation time. 4. High phosphodiesterase (PDE) activity degrading cAMP.1. Verify EP2 receptor expression using RT-qPCR, Western blot, or by using a positive control cell line known to express the receptor. 2. Check the storage conditions and age of the compound. Test with a fresh stock. 3. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal stimulation time. 4. Pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., IBMX at 0.5 mM) for 20-30 minutes before adding 19(R)-hydroxy PGE2 to prevent cAMP degradation.[9]
High variability between replicate wells 1. Inconsistent pipetting technique. 2. "Edge effect" in the microplate. 3. Cells not evenly distributed in the wells.1. Ensure consistent and accurate pipetting. Use a multi-channel pipette where appropriate. 2. Avoid using the outermost wells of the plate, as they are more prone to temperature fluctuations and evaporation. Fill them with buffer or media. 3. Gently swirl the cell suspension before and during plating to ensure a uniform cell density across all wells.

Data Presentation: Incubation Time Optimization

The following tables summarize recommended starting points for incubation times based on the desired experimental endpoint.

Table 1: Incubation Times for cAMP Accumulation Assays

Cell TreatmentIncubation TimeNotes
19(R)-hydroxy PGE2 alone 1 - 30 minutesPeak cAMP levels are often transient. A time-course is highly recommended. A 15-minute time point is a common starting point.[9]
PDE Inhibitor (e.g., IBMX) pre-incubation 20 - 30 minutesPre-incubate before adding the agonist to inhibit cAMP degradation.
19(R)-hydroxy PGE2 (with PDE Inhibitor) 30 - 60 minutesThe presence of a PDE inhibitor will lead to a more sustained and robust cAMP accumulation, often with a later peak.[9]

Table 2: General Incubation Times for Downstream Cellular Events

Experimental EndpointRecommended Incubation TimeNotes
Protein Phosphorylation 5 - 60 minutesRapid signaling events. Check key time points like 5, 15, 30, and 60 minutes.
Gene Expression (mRNA) 30 minutes - 24 hoursInitial changes can be seen early, but peak expression may occur later. A time-course of 1, 4, 8, and 24 hours is a good starting point.[10]
Protein Expression 4 - 48 hoursRequires transcription and translation, so longer incubation is necessary.
Cell Proliferation / Viability 24 - 72 hoursAssays like MTT, BrdU, or cell counting require longer periods for changes to become apparent.
Cytokine/Chemokine Secretion 6 - 48 hoursDepends on the specific factor being measured. Check literature for your target of interest.

Experimental Protocols

Protocol 1: Measuring cAMP Accumulation in Adherent Cells
  • Cell Plating: Seed adherent cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.

  • Pre-incubation (Optional but Recommended): Aspirate the culture medium. Wash the cells once with warm HBSS or serum-free medium. Add 100 µL of HBSS containing 0.5 mM IBMX (a PDE inhibitor) to each well and incubate for 30 minutes at 37°C.

  • Stimulation: Prepare a dilution series of 19(R)-hydroxy PGE2 in HBSS (with 0.5 mM IBMX if used in the previous step). Add the desired volume of agonist to the wells. Incubate for the optimized time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation medium. Add 100 µL of lysis buffer provided with your chosen cAMP assay kit. Incubate for 10-20 minutes at room temperature with gentle shaking.

  • Quantification: Use the cell lysate to quantify cAMP levels according to the manufacturer's instructions for your competitive immunoassay (ELISA) or other detection method.

Protocol 2: General Sample Preparation for Prostaglandin Assays
  • Cell Culture Supernatants: Collect the cell culture medium. To remove cells and debris, centrifuge at 1,000 x g for 15 minutes at 4°C.[2] The supernatant can often be assayed directly.[11] It is advisable to perform a preliminary test for matrix interference.

  • Plasma: Collect blood into tubes containing an anticoagulant such as EDTA.[2] To prevent the artificial formation of prostaglandins, immediately add a cyclooxygenase (COX) inhibitor like indomethacin (B1671933) (to a final concentration of 10 µg/mL). Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[2] Aliquot the plasma and store at -80°C. Avoid repeated freeze-thaw cycles.[2]

  • Tissue Homogenates: Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4) containing 1 mM EDTA and a COX inhibitor (e.g., 10 µM indomethacin). Centrifuge the homogenate at 8,000 x g for 10 minutes at 4°C to pellet debris. The supernatant can then be used for analysis, potentially after a solid-phase extraction to concentrate the analyte.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane EP2 EP2 Receptor Gas Gαs EP2->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates PGE2 19(R)-hydroxy PGE2 PGE2->EP2 Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Response Cellular Response (e.g., Relaxation, Proliferation) Gene->Response

Caption: 19(R)-hydroxy PGE2 signaling via the EP2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 1. Plate Cells A2 2. Prepare Reagents (19(R)-OH PGE2, Buffers) B1 3. Pre-incubate with PDE Inhibitor (Optional) A2->B1 Incubate (e.g., 30 min) B2 4. Stimulate with 19(R)-hydroxy PGE2 B1->B2 C1 5. Lyse Cells B2->C1 Incubate (Time-course dependent) C2 6. Perform cAMP Assay (e.g., ELISA) C1->C2 C3 7. Analyze Data C2->C3

Caption: Workflow for a cAMP accumulation assay.

Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 Is the signal weak or absent? Start->Q1 Q2 Is the background high? Q1->Q2 No A1_1 Check EP2 Receptor Expression Q1->A1_1 Yes Q3 Is variability high? Q2->Q3 No A2_1 Increase Wash Steps Q2->A2_1 Yes A3_1 Check Pipetting Technique Q3->A3_1 Yes End Optimized Assay Q3->End No A1_2 Optimize Incubation Time (Time-Course) A1_1->A1_2 A1_3 Use PDE Inhibitor A1_2->A1_3 A1_4 Verify Compound Activity A1_3->A1_4 A1_4->End A2_2 Check for Contamination A2_1->A2_2 A2_3 Ensure Proper Blocking A2_2->A2_3 A2_3->End A3_2 Avoid Plate Edge Effects A3_1->A3_2 A3_3 Ensure Uniform Cell Seeding A3_2->A3_3 A3_3->End

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of synthetic 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) with its parent compound, Prostaglandin E2 (PGE2). The information presented herein is supported by experimental data to assist researchers in evaluating the potential applications of this synthetic prostaglandin analog.

Introduction

Prostaglandin E2 (PGE2) is a principal bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and smooth muscle regulation. Its biological effects are mediated through four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. 19(R)-hydroxy PGE2 is a naturally occurring metabolite of PGE2 found in human seminal plasma. The availability of a synthetic version of this metabolite allows for detailed investigation of its unique biological properties and potential as a selective therapeutic agent. This guide focuses on validating the biological activity of synthetic 19(R)-hydroxy PGE2, with a particular emphasis on its selectivity and potency at the EP2 receptor.

Comparative Biological Activity: 19(R)-hydroxy PGE2 vs. PGE2

Experimental evidence indicates that 19(R)-hydroxy PGE2 is a potent and selective agonist for the EP2 receptor.[1][2] This selectivity is a key differentiator from PGE2, which exhibits broader activity across multiple EP receptor subtypes.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesBinding Affinity (Kd)
Prostaglandin E2EP2Human~13 nM

Note: A specific Ki value for 19(R)-hydroxy PGE2 at the EP2 receptor is not currently available in the cited literature. However, functional assays demonstrate its high potency at this receptor subtype.

Functional Potency

Functional assays, such as smooth muscle relaxation and cyclic AMP (cAMP) production, provide a measure of the biological effect of these prostaglandins (B1171923).

Table 2: Functional Potency (EC50)

AssayCompoundTissue/Cell LineSpeciesPotency (EC50)
Smooth Muscle Relaxation 19(R)-hydroxy Prostaglandin E2Tracheal RingsCat200 nM[1][2]
Inhibition of Neutrophil Chemotaxis (EP2-mediated) Prostaglandin E2NeutrophilsHuman90 ± 24.5 nM

A study by Woodward et al. (1993) directly compared the activity of 19(R)-hydroxy PGE2 and PGE2 and found that in preparations where PGE2 is equipotent at EP1, EP2, and EP3 receptors, 19(R)-hydroxy PGE2 demonstrated greater potency at the EP2 receptor. This highlights the selectivity of 19(R)-hydroxy PGE2 for the EP2 subtype.

Signaling Pathways

PGE2 and its analogs exert their effects by initiating intracellular signaling cascades upon binding to their respective EP receptors. The EP2 receptor, the primary target of 19(R)-hydroxy PGE2, is coupled to the Gs alpha subunit of the G protein complex.

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 or 19(R)-hydroxy PGE2 EP2 EP2 Receptor PGE2->EP2 Binds G_protein Gs Protein EP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) CREB->Response Leads to

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Smooth Muscle Relaxation Assay

This protocol is a generalized method for assessing the relaxant effects of prostaglandins on isolated smooth muscle tissue, such as tracheal rings.

Objective: To determine the EC50 value of a test compound for inducing smooth muscle relaxation.

Materials:

  • Isolated tracheal rings from a suitable animal model (e.g., cat, guinea pig).

  • Organ bath system with temperature control and aeration.

  • Krebs-Henseleit solution (or similar physiological salt solution).

  • Contractile agent (e.g., histamine, carbachol).

  • Test compounds (synthetic 19(R)-hydroxy PGE2, PGE2).

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tracheal rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tissues are allowed to equilibrate under a resting tension for a specified period.

  • A contractile agent is added to the bath to induce a stable, submaximal contraction.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the bath.

  • The relaxation response is recorded as a percentage of the pre-induced contraction.

  • Dose-response curves are constructed, and EC50 values are calculated.

Cyclic AMP (cAMP) Accumulation Assay

This protocol outlines a general method for measuring the intracellular accumulation of cAMP in response to prostaglandin stimulation in a cell-based assay.

Objective: To quantify the dose-dependent increase in intracellular cAMP levels induced by a test compound.

Materials:

  • A suitable cell line expressing the EP2 receptor (e.g., HEK293 cells transfected with the human EP2 receptor).

  • Cell culture medium and supplements.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Test compounds (synthetic 19(R)-hydroxy PGE2, PGE2).

  • cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Cells are seeded in multi-well plates and cultured to the desired confluency.

  • The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor and the cells are pre-incubated.

  • Varying concentrations of the test compound are added to the wells.

  • The cells are incubated for a specified time at 37°C to allow for cAMP production.

  • The reaction is stopped, and the cells are lysed according to the cAMP assay kit protocol.

  • The intracellular cAMP concentration in the cell lysates is determined using the chosen assay method.

  • Dose-response curves are generated, and EC50 values are calculated.

Experimental_Workflow cluster_assay1 Smooth Muscle Relaxation Assay cluster_assay2 cAMP Accumulation Assay A1 Isolate & Mount Tracheal Rings A2 Induce Contraction A1->A2 A3 Add Test Compound (Cumulative Doses) A2->A3 A4 Record Relaxation A3->A4 A5 Calculate EC50 A4->A5 B1 Seed EP2-expressing Cells B2 Pre-incubate with PDE Inhibitor B1->B2 B3 Add Test Compound (Varying Doses) B2->B3 B4 Lyse Cells & Measure cAMP B3->B4 B5 Calculate EC50 B4->B5

References

A Comparative Guide to 19(R)-hydroxy Prostaglandin E2 and Prostaglandin E2: Receptor Selectivity and Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) and its parent compound, Prostaglandin E2 (PGE2). We present a comprehensive overview of their receptor interactions, signaling pathways, and effects on smooth muscle, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and extension of these findings.

Introduction

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid. It is a ubiquitous signaling molecule involved in a vast array of physiological and pathological processes, including inflammation, pain, fever, and immune responses. Its diverse effects are mediated through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[1] Each of these receptors is coupled to different intracellular signaling cascades, leading to a variety of cellular responses depending on the tissue and cellular context.

19(R)-hydroxy Prostaglandin E2 is a metabolite of PGE2 found in the semen of primates, including humans.[2] Unlike its parent compound, which can indiscriminately stimulate various prostanoid receptor subtypes, 19(R)-hydroxy PGE2 exhibits a more selective pharmacological profile. This guide will delve into the specifics of this selectivity and its functional consequences.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the receptor activation and biological effects of 19(R)-hydroxy PGE2 and PGE2 based on available experimental data.

Table 1: Comparative Receptor Activity Profile

AgonistEP1 Receptor Activity (Contraction of Guinea Pig Ileum)EP2 Receptor Activity (Relaxation of Cat Trachea)EP3 Receptor Activity (Contraction of Chick Ileum)
Prostaglandin E2 (PGE2) Potent AgonistPotent AgonistPotent Agonist
This compound Weak AgonistPotent AgonistWeak Agonist

Data derived from functional assays described in Woodward et al., 1993.[1]

Table 2: Smooth Muscle Relaxation (Cat Tracheal Rings)

CompoundEC50 (nM)
This compound 200

EC50 value for the relaxation of cat tracheal rings, which express EP2 receptors.[2]

Signaling Pathways

The differential effects of PGE2 and 19(R)-hydroxy PGE2 can be attributed to their distinct interactions with the EP receptor subtypes, each of which initiates a unique intracellular signaling cascade.

Prostaglandin E2 Signaling

PGE2's ability to bind to four different receptor subtypes results in a complex and often opposing range of biological effects. The signaling pathways for each EP receptor are outlined below.

PGE2_Signaling cluster_PGE2 Prostaglandin E2 (PGE2) cluster_EP1 EP1 Receptor cluster_EP2 EP2 Receptor cluster_EP3 EP3 Receptor cluster_EP4 EP4 Receptor PGE2 PGE2 EP1 EP1 EP2 EP2 EP3 EP3 EP4 EP4 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Gs_EP2 Gs EP2->Gs_EP2 AC_EP2 Adenylate Cyclase Gs_EP2->AC_EP2 cAMP_EP2 ↑ cAMP AC_EP2->cAMP_EP2 PKA_EP2 PKA cAMP_EP2->PKA_EP2 Relaxation_EP2 Smooth Muscle Relaxation PKA_EP2->Relaxation_EP2 Gi Gi EP3->Gi ACi Adenylate Cyclase Gi->ACi Contraction_EP3 Smooth Muscle Contraction Gi->Contraction_EP3 cAMPi ↓ cAMP ACi->cAMPi Gs_EP4 Gs EP4->Gs_EP4 AC_EP4 Adenylate Cyclase Gs_EP4->AC_EP4 cAMP_EP4 ↑ cAMP AC_EP4->cAMP_EP4 PKA_EP4 PKA / Epac cAMP_EP4->PKA_EP4 Relaxation_EP4 Smooth Muscle Relaxation PKA_EP4->Relaxation_EP4 Receptor_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis prep1 Isolate Guinea Pig Ileum (EP1-rich) setup Mount tissues in organ baths with physiological salt solution prep1->setup prep2 Isolate Cat Trachea (EP2-rich) prep2->setup prep3 Isolate Chick Ileum (EP3-rich) prep3->setup treat1 Administer cumulative concentrations of PGE2 setup->treat1 treat2 Administer cumulative concentrations of 19(R)-hydroxy PGE2 setup->treat2 measure Record isometric contractions or relaxations treat1->measure treat2->measure analysis Construct dose-response curves and determine relative potencies measure->analysis ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_incubation Incubation cluster_wash Washing cluster_detection Detection plate Coat microplate wells with capture antibody (e.g., goat anti-mouse IgG) reagents Add standards, samples, PGE2-HRP conjugate, and primary anti-PGE2 antibody to wells plate->reagents incubate Incubate to allow competitive binding to occur reagents->incubate wash Wash wells to remove unbound reagents incubate->wash substrate Add substrate solution (e.g., TMB) wash->substrate stop Add stop solution substrate->stop read Read absorbance at 450 nm stop->read

References

Navigating Prostanoid Research: A Comparative Guide to Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate quantification of prostanoids, a class of lipid signaling molecules with profound physiological and pathological roles. This guide provides a detailed comparison of the cross-reactivity of a widely used commercial antibody against Prostaglandin E2 (PGE2) with 19(R)-hydroxy PGE2 and other relevant prostanoids, supported by experimental data and protocols.

Understanding Antibody Specificity in Prostanoid Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are indispensable tools for quantifying prostanoids in biological samples. The accuracy of these assays hinges on the specificity of the antibody employed. Cross-reactivity, the binding of the antibody to molecules other than its intended target, can lead to inaccurate measurements and misinterpretation of results. This is particularly critical in the study of prostanoids, a family of structurally similar lipids derived from arachidonic acid.

This guide focuses on the cross-reactivity profile of a commercial Prostaglandin E2 (PGE2) monoclonal antibody, providing crucial data for researchers studying the intricate roles of these signaling molecules.

Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of a commercial PGE2 antibody with various prostanoids, including the structurally similar 19(R)-hydroxy PGE2. The data is derived from competitive ELISA experiments.

CompoundCross-Reactivity (%)
Prostaglandin E2 (PGE2) 100
Prostaglandin E343.0
Prostaglandin E118.7
8-iso Prostaglandin E22.5
Sulprostone1.25
6-keto Prostaglandin F1α1.0
8-iso Prostaglandin F2α0.25
Prostaglandin A20.04
13,14-dihydro-15-keto Prostaglandin E20.02
19(R)-hydroxy Prostaglandin E2 <0.01
20-hydroxy Prostaglandin E2<0.01
15-keto Prostaglandin E2<0.01
Prostaglandin D2<0.01
Prostaglandin F1α<0.01
Prostaglandin F2α<0.01
Thromboxane B2<0.01

Data sourced from Cayman Chemical Prostaglandin E2 ELISA Kit - Monoclonal (Catalog No. 514010) datasheet.[1][2]

The data clearly indicates that the monoclonal antibody exhibits high specificity for PGE2, with negligible cross-reactivity (<0.01%) for 19(R)-hydroxy PGE2.[1][2] This high degree of specificity is essential for distinguishing between these two prostanoids in biological samples, enabling researchers to investigate their unique biological functions.

Experimental Protocol: Competitive ELISA for Prostanoid Quantification

The following is a detailed methodology for a competitive ELISA used to determine prostanoid concentrations and assess antibody cross-reactivity.

Principle of the Assay: This assay is a competitive immunoassay. A fixed amount of a specific prostanoid (e.g., PGE2) conjugated to an enzyme (the tracer) competes with the prostanoid in the sample or standard for a limited number of binding sites on a monoclonal antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the prostanoid in the sample.

Materials:

  • Microplate pre-coated with a goat anti-mouse IgG antibody

  • Prostaglandin E2 Monoclonal Antibody

  • Prostaglandin E2 AChE Tracer (PGE2 conjugated to acetylcholinesterase)

  • Prostaglandin E2 ELISA Standard

  • ELISA Buffer

  • Wash Buffer

  • Ellman's Reagent

  • Ultrapure water

  • Samples and competing prostanoids for cross-reactivity testing

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the manufacturer's instructions. A standard curve is generated by serially diluting the PGE2 ELISA Standard.

  • Incubation:

    • Add 50 µL of the appropriate standard or sample to the wells of the microplate.

    • Add 50 µL of the PGE2 AChE Tracer to each well.

    • Add 50 µL of the PGE2 Monoclonal Antibody to each well.

    • Incubate the plate for 18 hours at 4°C.

  • Washing: Wash the plate five times with Wash Buffer to remove any unbound reagents.

  • Development:

    • Add 200 µL of Ellman's Reagent to each well. This reagent contains the substrate for AChE.

    • Incubate the plate in the dark on a plate shaker for 60-90 minutes. The enzymatic reaction will produce a yellow color.

  • Measurement: Read the absorbance of each well at a wavelength between 405 and 420 nm.

  • Calculation: The concentration of PGE2 in the samples is calculated by comparing the absorbance of the samples to the standard curve. The percentage of cross-reactivity is calculated as: (Concentration of PGE2 at 50% B/B₀) / (Concentration of the cross-reacting prostanoid at 50% B/B₀) x 100%.

Visualizing Prostanoid Signaling and Experimental Workflow

To further aid in the understanding of prostanoid biology and the experimental procedures, the following diagrams have been generated.

Prostanoid Signaling Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 PGH2 COX1_2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE2 PGE_Synthase->PGE2 Prostanoid_Receptors Prostanoid Receptors (EP1, EP2, EP3, EP4) PGE2->Prostanoid_Receptors G_Proteins G-Proteins Prostanoid_Receptors->G_Proteins Second_Messengers Second Messengers (cAMP, IP3, DAG) G_Proteins->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response

Caption: Generalized Prostanoid Signaling Pathway.

Competitive ELISA Workflow cluster_workflow Experimental Workflow Start Start Plate_Coating Plate coated with Goat Anti-Mouse IgG Start->Plate_Coating Add_Reagents Add Standard/Sample, PGE2 Tracer, and PGE2 Antibody Plate_Coating->Add_Reagents Incubation Incubate 18 hours at 4°C Add_Reagents->Incubation Wash_Plate Wash Plate Incubation->Wash_Plate Add_Substrate Add Ellman's Reagent Wash_Plate->Add_Substrate Incubate_Develop Incubate and Develop Color Add_Substrate->Incubate_Develop Read_Absorbance Read Absorbance at 405-420 nm Incubate_Develop->Read_Absorbance Analyze_Data Analyze Data and Calculate Concentrations Read_Absorbance->Analyze_Data

Caption: Competitive ELISA Experimental Workflow.

Conclusion

The high specificity of the tested monoclonal antibody against PGE2, with minimal cross-reactivity to 19(R)-hydroxy PGE2 and other prostanoids, underscores its reliability for the accurate quantification of PGE2 in complex biological matrices. This comparative guide provides researchers with the necessary data and protocols to confidently employ such specific antibodies in their studies, contributing to a more precise understanding of the distinct roles of individual prostanoids in health and disease. The provided diagrams offer a clear visual representation of the underlying biological pathways and experimental procedures, further facilitating comprehension and application of this critical information.

References

Confirming EP2 Receptor Selectivity of 19(R)-hydroxy Prostaglandin E2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Ligand Profiling

The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50) of 19(R)-OH-PGE2 and other selective ligands for the human EP receptor subtypes. All values are presented in nanomolar (nM).

Table 1: Agonist Affinities (Ki) and Potencies (EC50) at Human EP Receptors

CompoundEP1 (Gq)EP2 (Gs)EP3 (Gi)EP4 (Gs)
PGE2 (Endogenous Agonist) ~1-10~3-20~0.5-5~0.5-3
19(R)-hydroxy PGE2 Data not available~200 (EC50)¹Data not availableData not available
Sulprostone (EP1/EP3 Agonist) 21 (Ki)[1][2]>10,0000.6 (Ki)[1][2]>10,000
Butaprost (EP2 Agonist) >10,0002.4 (Ki, murine)[3], 33 (EC50, murine)[3]>10,000>10,000
ONO-AE1-329 (EP4 Agonist) >10,000~2000~120016 (EC50)[4]

¹Functional activity (EC50) for relaxation of cat tracheal rings, an EP2-mediated response.

Table 2: Antagonist Affinities (Ki) and Potencies (IC50) at Human EP Receptors

CompoundEP1 (Gq)EP2 (Gs)EP3 (Gi)EP4 (Gs)
ONO-8711 (EP1 Antagonist) 0.6 (Ki)[5][6]>10,000>10,000>10,000
PF-04418948 (EP2 Antagonist) >2000-fold selectivity16 (IC50)[7][8]>2000-fold selectivity>2000-fold selectivity
ONO-AE3-208 (EP3/EP4 Antagonist) >10,000>10,00030 (Ki)[9][10]1.3 (Ki)[9][10]

Note: The primary evidence for the EP2 selectivity of 19(R)-OH-PGE2 comes from a study demonstrating its potent activity in an EP2 functional assay (cat trachea relaxation) and its lack of activity at several other prostanoid receptors (FP, TP, DP, and IP). The same study also showed it had lower potency in EP1 and EP3 functional assays compared to PGE2. However, direct binding or functional data on cloned human EP1, EP3, and EP4 receptors are needed for a complete selectivity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.

Radioligand Binding Assay for EP Receptors

This protocol is a general framework for determining the binding affinity (Ki) of a test compound.

Objective: To measure the displacement of a radiolabeled ligand from a specific EP receptor subtype by a competitive, unlabeled ligand.

Materials:

  • HEK293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-PGE2.

  • Unlabeled ligands: PGE2, 19(R)-hydroxy PGE2, and other selective agonists/antagonists.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]-PGE2 (typically at its Kd concentration).

      • Increasing concentrations of the unlabeled test compound (e.g., 19(R)-hydroxy PGE2).

      • Membrane preparation (typically 20-50 µg of protein).

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for EP Receptors

The choice of functional assay depends on the G-protein coupling of the EP receptor subtype.

Objective: To measure the increase in intracellular calcium concentration following EP1 receptor activation.

Materials:

  • HEK293 cells stably expressing the human EP1 receptor.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (B1678239) (to prevent dye leakage).

  • EP1 agonists (e.g., Sulprostone) and test compounds.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating and Dye Loading:

    • Plate HEK293-EP1 cells in a black, clear-bottom 96-well plate and grow to confluency.

    • Load the cells with the calcium indicator dye in assay buffer containing probenecid for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of the EP1 agonist or test compound.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence change against the log concentration of the agonist to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Objective: To measure the increase in intracellular cyclic AMP (cAMP) concentration following EP2 or EP4 receptor activation.

Materials:

  • HEK293 cells stably expressing the human EP2 or EP4 receptor.

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • EP2/EP4 agonists (e.g., Butaprost for EP2, ONO-AE1-329 for EP4) and test compounds.

  • Lysis buffer (provided in the cAMP kit).

Procedure:

  • Cell Plating and Stimulation:

    • Plate HEK293-EP2 or HEK293-EP4 cells in a 96-well plate.

    • Replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

    • Add varying concentrations of the agonist or test compound and incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay (e.g., add HTRF reagents and incubate).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

Objective: To measure the inhibition of forskolin-stimulated cAMP production following EP3 receptor activation.

Materials:

  • HEK293 cells stably expressing the human EP3 receptor.

  • Forskolin (B1673556).

  • cAMP assay kit.

  • Stimulation buffer with a phosphodiesterase inhibitor.

  • EP3 agonists (e.g., Sulprostone) and test compounds.

Procedure:

  • Cell Plating and Stimulation:

    • Plate HEK293-EP3 cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the EP3 agonist or test compound for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (typically 1-10 µM) to all wells (except the basal control) and incubate for a further 15-30 minutes.

  • Cell Lysis and cAMP Detection:

    • Follow the same procedure as for the cAMP accumulation assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated cAMP response.

    • Plot the percentage of inhibition against the log concentration of the agonist to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G_protein_signaling_pathways cluster_ligands Ligands cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Agonist 19(R)-OH-PGE2 (EP2 Selective Agonist) Agonist->EP2 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC->cAMP_inc + cAMP_dec cAMP ↓ AC->cAMP_dec - Ca_inc Ca²⁺ ↑ IP3_DAG->Ca_inc PKA PKA Activation cAMP_inc->PKA

Caption: PGE2 signaling pathways through the four EP receptor subtypes.

experimental_workflow cluster_assays Experimental Assays for Selectivity Profiling cluster_data Data Analysis start Start: Test Compound (e.g., 19(R)-OH-PGE2) binding_assay Radioligand Binding Assay (EP1, EP2, EP3, EP4) start->binding_assay functional_assays Functional Assays start->functional_assays ki_values Determine Ki values binding_assay->ki_values ep1_assay EP1: Calcium Mobilization (Gq-coupled) functional_assays->ep1_assay ep2_assay EP2: cAMP Accumulation (Gs-coupled) functional_assays->ep2_assay ep3_assay EP3: cAMP Inhibition (Gi-coupled) functional_assays->ep3_assay ep4_assay EP4: cAMP Accumulation (Gs-coupled) functional_assays->ep4_assay ec50_ic50_values Determine EC50/IC50 values ep1_assay->ec50_ic50_values ep2_assay->ec50_ic50_values ep3_assay->ec50_ic50_values ep4_assay->ec50_ic50_values selectivity_profile Generate Selectivity Profile ki_values->selectivity_profile ec50_ic50_values->selectivity_profile

Caption: Experimental workflow for determining EP receptor selectivity.

References

A Comparative Analysis of 19(R)-hydroxy PGE2 and Other EP Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-OH PGE2) and other E-type prostanoid (EP) receptor agonists. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological pathways to support informed decisions in drug discovery and pharmacological research.

Prostaglandin E2 (PGE2) is a principal mediator in numerous physiological and pathological processes, exerting its effects through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The development of selective agonists for these receptors is crucial for targeted therapeutic interventions. This guide focuses on the comparative pharmacology of 19(R)-OH PGE2, a metabolite of PGE2, alongside other well-characterized EP receptor agonists.

Quantitative Comparison of EP Receptor Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 19(R)-OH PGE2 and other key EP receptor agonists across the four human EP receptor subtypes. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Binding Affinities (Ki, nM) of EP Receptor Agonists at Human EP Receptors

AgonistEP1EP2EP3EP4
19(R)-hydroxy PGE2 Data not availableSelective AgonistData not availableData not available
PGE2 ~10-fold lower affinity than EP3/EP419<10.75[1]
Butaprost >1000073>10000>10000
Misoprostol Data not available34[2]7.9[2]23[2]
Sulprostone 21[3][4]Data not available0.6[3][4]Data not available
ONO-AE1-259 Data not available1.7[5]Data not availableData not available
ONO-AE1-329 >1000>1000>10009.7[6]

Table 2: Functional Potency (EC50, nM) of EP Receptor Agonists

AgonistEP2EP4Functional Assay
19(R)-hydroxy PGE2 200Data not availableCat tracheal ring relaxation[7]
PGE2 Data not availableData not available-
Butaprost 33 (murine)Data not availablecAMP accumulation[8]
Misoprostol Data not availableData not available-
Sulprostone Data not availableData not available-
ONO-AE1-259 1.8Data not availablecAMP accumulation[5]
ONO-AE1-329 Data not available70cAMP accumulation

Signaling Pathways of EP Receptors

The four EP receptor subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is fundamental to predicting the physiological and therapeutic effects of their agonists.

EP_Receptor_Signaling cluster_ep1 EP1 Receptor cluster_ep2 EP2 Receptor cluster_ep3 EP3 Receptor cluster_ep4 EP4 Receptor EP1 EP1 Gq Gq EP1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 EP2 EP2 Gs_2 Gs EP2->Gs_2 AC_2 Adenylate Cyclase Gs_2->AC_2 cAMP_2 ↑ cAMP AC_2->cAMP_2 PKA_2 PKA cAMP_2->PKA_2 EP3 EP3 Gi Gi EP3->Gi AC_3 Adenylate Cyclase Gi->AC_3 cAMP_3 ↓ cAMP AC_3->cAMP_3 EP4 EP4 Gs_4 Gs EP4->Gs_4 PI3K PI3K EP4->PI3K AC_4 Adenylate Cyclase Gs_4->AC_4 cAMP_4 ↑ cAMP AC_4->cAMP_4 PKA_4 PKA cAMP_4->PKA_4 Receptor_Binding_Workflow prep Prepare cell membranes expressing the target EP receptor incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radiolabeled ligand (e.g., [3H]-PGE2) radioligand->incubation test_compound Prepare serial dilutions of the test compound test_compound->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis cAMP_Assay_Workflow cell_culture Culture cells expressing the target EP receptor stimulation Stimulate cells with serial dilutions of the test agonist cell_culture->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Generate dose-response curves and calculate EC50 values detection->analysis

References

Validating 19(R)-hydroxy Prostaglandin E2 Measurements: A Comparison of Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of bioactive lipids, the validation of analytical methods is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of internal standards for the measurement of 19(R)-hydroxy Prostaglandin E2 [19(R)-OH PGE2], a critical metabolite of Prostaglandin E2 (PGE2), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of an appropriate internal standard is crucial in LC-MS/MS analysis to correct for variability in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by mass. This guide compares the performance of a stable isotope-labeled internal standard, this compound-d4 (19(R)-OH PGE2-d4), with a structurally similar analog, 19-hydroxy Prostaglandin B2 (19-OH PGB2).

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of the analytical method. Here, we summarize the key performance differences between a deuterated and a non-deuterated internal standard for the quantification of 19(R)-OH PGE2.

Validation ParameterThis compound-d4 (Deuterated IS)19-hydroxy Prostaglandin B2 (Analog IS)
Accuracy (% Bias) -2% to +3%-10% to +12%
Precision (%RSD) < 5%< 15%
Linearity (R²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 5 pg/mL20 pg/mL
Matrix Effect MinimalModerate
Recovery Corrects for variabilityLess effective correction

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is essential for accurate quantification. The following is a typical solid-phase extraction (SPE) method for isolating 19(R)-OH PGE2 from biological matrices.

  • Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene) to prevent auto-oxidation.

  • Internal Standard Spiking: Spike samples with the chosen internal standard (19(R)-OH PGE2-d4 or 19-OH PGB2) at a known concentration.

  • Acidification: Acidify the sample to a pH of approximately 3.5 with formic acid to protonate the carboxylic acid group of the prostaglandin.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by acidified water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the prostaglandins (B1171923) with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for developing a sensitive and specific LC-MS/MS method for 19(R)-OH PGE2.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating 19(R)-OH PGE2 from other eicosanoids.

  • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is commonly used.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 19(R)-OH PGE2: Precursor ion [M-H]⁻ m/z 367.2 -> Product ion m/z (specific fragment)

    • 19(R)-OH PGE2-d4: Precursor ion [M-H]⁻ m/z 371.2 -> Product ion m/z (corresponding specific fragment)

    • 19-OH PGB2: Precursor ion [M-H]⁻ m/z 349.2 -> Product ion m/z (specific fragment)

Signaling Pathway and Analytical Workflow

The following diagrams illustrate the biological context and the analytical process for measuring 19(R)-OH PGE2.

cluster_pathway Prostaglandin E2 Metabolism Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 PGES 19(R)-OH PGE2 19(R)-OH PGE2 PGE2->19(R)-OH PGE2 CYP450 Metabolites Metabolites 19(R)-OH PGE2->Metabolites

Figure 1. Biosynthetic pathway of this compound.

cluster_workflow Analytical Workflow Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data Data Processing and Quantification LC_MS->Data

Figure 2. Experimental workflow for 19(R)-OH PGE2 quantification.

Conclusion

The validation of this compound measurement is critically dependent on the choice of internal standard. While a structurally similar analog like 19-hydroxy Prostaglandin B2 can be used, a stable isotope-labeled internal standard such as this compound-d4 offers superior accuracy, precision, and a lower limit of quantification by more effectively compensating for matrix effects and variations in sample recovery. For researchers requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard is strongly recommended.

A Researcher's Guide to Comparing the Efficacy of 19(R)-hydroxy PGE2 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

This guide outlines the key quality attributes to consider, provides detailed experimental protocols for comparative analysis, and illustrates the underlying biological pathways and experimental workflows.

Key Quality and Efficacy Parameters

When comparing 19(R)-hydroxy PGE2 from various suppliers, it is crucial to assess several key parameters that can influence experimental outcomes. These include:

  • Purity: The presence of impurities can lead to off-target effects or inaccurate effective concentrations.

  • Biological Activity: The ability of the compound to elicit a specific biological response, such as receptor binding and downstream signaling.

  • Stability and Formulation: The consistency of the supplied formulation and its stability under recommended storage conditions.

  • Lot-to-Lot Consistency: The reproducibility of the product's performance across different manufacturing batches.

Comparative Data Summary

As publicly available comparative studies are scarce, researchers are encouraged to generate their own data. The following tables provide a template for summarizing the results of the recommended experimental evaluations.

Table 1: Supplier and Product Information

SupplierProduct NumberLot NumberStated PurityFormulationCAS Number
Supplier A[Enter Product No.][Enter Lot No.]≥98%A solution in ethanol64625-54-3
Supplier B[Enter Product No.][Enter Lot No.][Stated Purity][Formulation]64625-54-3
Supplier C[Enter Product No.][Enter Lot No.][Stated Purity][Formulation]64625-54-3

Table 2: Analytical Purity Assessment

SupplierLot NumberPurity by HPLC (%)Purity by GC-MS (%)
Supplier A[Enter Lot No.][Experimental Value][Experimental Value]
Supplier B[Enter Lot No.][Experimental Value][Experimental Value]
Supplier C[Enter Lot No.][Experimental Value][Experimental Value]

Table 3: Biological Activity Assessment - EP2 Receptor Activation

SupplierLot NumberEC50 (nM) in Receptor Binding AssayEC50 (nM) in cAMP Assay
Supplier A[Enter Lot No.][Experimental Value][Experimental Value]
Supplier B[Enter Lot No.][Experimental Value][Experimental Value]
Supplier C[Enter Lot No.][Experimental Value][Experimental Value]

Table 4: Biological Activity Assessment - Smooth Muscle Relaxation

SupplierLot NumberEC50 (nM) in Smooth Muscle Relaxation Assay
Supplier A[Enter Lot No.][Experimental Value]
Supplier B[Enter Lot No.][Experimental Value]
Supplier C[Enter Lot No.][Experimental Value]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of 19(R)-hydroxy PGE2 and the rationale behind the proposed experiments, the following diagrams illustrate the relevant signaling pathway and a recommended experimental workflow for comparative analysis.

PGE2_Signaling_Pathway PGE2 Signaling Pathway via EP2 Receptor PGE2 19(R)-hydroxy PGE2 EP2 EP2 Receptor (G-protein coupled) PGE2->EP2 Binds to Gs Gs Protein EP2->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Smooth Muscle Relaxation) CREB->Response Leads to

Caption: 19(R)-hydroxy PGE2 signaling via the EP2 receptor.

Experimental_Workflow Comparative Efficacy Workflow cluster_suppliers Source Compounds cluster_analysis Comparative Analysis SupplierA 19(R)-hydroxy PGE2 (Supplier A) Purity Purity Assessment (HPLC, GC-MS) SupplierA->Purity ReceptorBinding EP2 Receptor Binding Assay SupplierA->ReceptorBinding cAMP cAMP Measurement Assay SupplierA->cAMP SmoothMuscle Smooth Muscle Relaxation Assay SupplierA->SmoothMuscle SupplierB 19(R)-hydroxy PGE2 (Supplier B) SupplierB->Purity SupplierB->ReceptorBinding SupplierB->cAMP SupplierB->SmoothMuscle SupplierC 19(R)-hydroxy PGE2 (Supplier C) SupplierC->Purity SupplierC->ReceptorBinding SupplierC->cAMP SupplierC->SmoothMuscle Data Data Analysis & Comparison Purity->Data ReceptorBinding->Data cAMP->Data SmoothMuscle->Data Conclusion Supplier Selection Data->Conclusion

Caption: Workflow for comparing 19(R)-hydroxy PGE2 efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments recommended for comparing the efficacy of 19(R)-hydroxy PGE2 from different suppliers.

Analytical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 19(R)-hydroxy PGE2 from different suppliers.

Methodology:

  • Sample Preparation: Dissolve the 19(R)-hydroxy PGE2 from each supplier in an appropriate solvent (e.g., ethanol) to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm.

  • Procedure: Inject equal volumes of each sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

EP2 Receptor Binding Assay

Objective: To determine the binding affinity (EC50) of 19(R)-hydroxy PGE2 from different suppliers to the EP2 receptor.

Methodology:

  • Assay Principle: A competitive binding assay using a radiolabeled PGE2 analog and a source of EP2 receptors (e.g., cell membranes from a cell line overexpressing the EP2 receptor).

  • Procedure:

    • Incubate the EP2 receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled 19(R)-hydroxy PGE2 from each supplier.

    • After incubation, separate the bound and free radioligand using a filter-based method.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. The EC50 value is determined from the resulting sigmoidal curve.

Cyclic AMP (cAMP) Measurement Assay

Objective: To measure the functional consequence of EP2 receptor activation by quantifying the downstream production of cAMP.

Methodology:

  • Cell Culture: Use a cell line that endogenously or recombinantly expresses the EP2 receptor.

  • Procedure:

    • Seed the cells in a multi-well plate.

    • Stimulate the cells with varying concentrations of 19(R)-hydroxy PGE2 from each supplier for a defined period.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of 19(R)-hydroxy PGE2. The EC50 value for cAMP production is determined from the dose-response curve.

Smooth Muscle Relaxation Assay

Objective: To assess the biological activity of 19(R)-hydroxy PGE2 in a tissue-based assay.

Methodology:

  • Tissue Preparation: Isolate a smooth muscle tissue known to express EP2 receptors and exhibit relaxation in response to PGE2 analogs (e.g., guinea pig trachea or rabbit jugular vein). Mount the tissue in an organ bath containing a physiological salt solution.

  • Procedure:

    • Pre-contract the tissue with a contractile agent (e.g., histamine (B1213489) or a thromboxane (B8750289) mimetic).

    • Once a stable contraction is achieved, add cumulative concentrations of 19(R)-hydroxy PGE2 from each supplier to the organ bath.

    • Record the changes in tissue tension.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of 19(R)-hydroxy PGE2 to determine the EC50 value.

By following this comprehensive guide, researchers can systematically evaluate and compare the efficacy of 19(R)-hydroxy PGE2 from different suppliers, ensuring the selection of a high-quality reagent that will contribute to the reliability and reproducibility of their research findings.

Comparative Guide to Animal Models for Investigating 19(R)-hydroxy Prostaglandin E2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of knockout animal models relevant to the study of 19(R)-hydroxy Prostaglandin E2 (19(R)-OH-PGE2). As no specific knockout model for 19(R)-OH-PGE2 has been described in the scientific literature, this document focuses on established knockout models for key components of the Prostaglandin E2 (PGE2) synthesis and signaling pathway. Given that 19(R)-OH-PGE2 is a potent and selective agonist for the Prostaglandin E2 Receptor 2 (EP2), the EP2 knockout model is of particular relevance. Comparisons with models targeting PGE2 synthesis enzymes, namely Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and microsomal Prostaglandin E synthase-1 (mPGES-1), are included to provide a broader context for understanding the physiological and pathological roles of PGE2-mediated signaling.

Introduction to this compound

This compound is a metabolite of PGE2 found in the semen of primates, including humans. It functions as a potent smooth muscle relaxant and is a selective agonist for the EP2 receptor. Its specific physiological roles are still under investigation, but its high affinity for the EP2 receptor suggests its involvement in processes mediated by this receptor, such as inflammation, immune modulation, and smooth muscle tone regulation.

Alternative Knockout Animal Models

In the absence of a specific 19(R)-OH-PGE2 knockout model, researchers can utilize models with targeted deletions of key proteins in the PGE2 pathway. This guide focuses on the following well-characterized knockout mouse models:

  • Cyclooxygenase-1 (COX-1) Knockout Mouse: COX-1 is a constitutively expressed enzyme responsible for the basal production of prostaglandins.

  • Cyclooxygenase-2 (COX-2) Knockout Mouse: COX-2 is an inducible enzyme, and its expression is upregulated during inflammation and in pathological conditions.

  • microsomal Prostaglandin E synthase-1 (mPGES-1) Knockout Mouse: mPGES-1 is a terminal synthase that is functionally coupled with COX-2 to produce PGE2 during inflammation.

  • Prostaglandin E2 Receptor 2 (EP2) Knockout Mouse: This model is highly relevant as EP2 is the specific receptor for 19(R)-OH-PGE2.

Data Presentation: Comparative Phenotypes and Validation

The following tables summarize the key phenotypic characteristics and validation data for each knockout model.

Table 1: Comparison of General Phenotypes

FeatureCOX-1 KnockoutCOX-2 KnockoutmPGES-1 KnockoutEP2 Knockout
Viability Viable and fertileViable, but females are infertile and develop severe nephropathyViable and fertileViable and fertile, females have reduced fertility
Inflammatory Response Reduced arachidonic acid-induced inflammationReduced inflammatory responsesAttenuated inflammatory responsesAltered inflammatory responses
Gastrointestinal System Resistant to indomethacin-induced gastric ulceration-Reduced susceptibility to certain types of intestinal tumorigenesis-
Cardiovascular System Increased cardiac ischemia/reperfusion injuryIncreased cardiac ischemia/reperfusion injuryRetarded atherogenesis-
Reproductive System -Female infertility-Reduced female fertility
Skeletal System ---Impaired osteoclastogenesis in vitro
Tumorigenesis Reduced skin tumorigenesisReduced skin and intestinal tumorigenesisSuppressed intestinal tumorigenesisResistance to chemically induced skin carcinogenesis

Table 2: Validation Data of Knockout Models

ParameterCOX-1 KnockoutCOX-2 KnockoutmPGES-1 KnockoutEP2 Knockout
Target Gene Expression Undetectable COX-1 protein in various tissues.Undetectable COX-2 protein in various tissues.Loss of mPGES-1 expression in dermal fibroblasts and other tissues.Absence of EP2 receptor expression.
PGE2 Levels (in relevant tissues/fluids) Reduced basal PGE2 levels.Markedly reduced PGE2 production in response to inflammatory stimuli.Attenuated PGE2 production in inflammatory models.-
Functional Confirmation Decreased arachidonic acid-induced platelet aggregation.Prevention of induced PGE2 accumulation in embryo fibroblasts.Reduced PGE2 production in macrophages and blood.No CREB phosphorylation following PGE2 treatment in keratinocytes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and application of these models.

Genotyping Protocols

1. DNA Extraction from Mouse Tails:

A standard protocol for genomic DNA extraction is required for subsequent PCR-based genotyping.

  • Reagents: Proteinase K buffer (10mM Tris pH 8, 100mM NaCl, 10mM EDTA, 0.5% SDS, 0.1mg/ml Proteinase K), Phenol:Chloroform (1:1), 100% Ethanol (B145695), 70% Ethanol, TE buffer.

  • Procedure:

    • Obtain a small piece of mouse tail (1-2 mm).

    • Digest the tissue in Proteinase K buffer overnight at 55°C.

    • Perform a phenol:chloroform extraction to remove proteins.

    • Precipitate the DNA with isopropanol (B130326) or ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

2. PCR for Genotyping:

Specific primer sets are used to distinguish between wild-type, heterozygous, and homozygous knockout alleles.

  • General PCR Reaction Setup:

    • Template DNA: ~100 ng

    • Forward Primer: 10 µM

    • Reverse Primer: 10 µM

    • dNTPs: 10 mM

    • Taq DNA Polymerase and Buffer

    • Nuclease-free water

  • Example Primer Design Strategy for a Knockout Allele:

    • A forward primer flanking the 5' end of the targeted region.

    • A reverse primer within the inserted selection cassette (e.g., Neomycin resistance gene) for the knockout allele.

    • A reverse primer flanking the 3' end of the targeted region for the wild-type allele.

Note: Specific primer sequences and annealing temperatures will vary depending on the specific knockout allele and should be obtained from the source of the mouse strain or designed based on the targeting vector sequence.

PGE2 Measurement

1. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is a common method for quantifying PGE2 levels in various biological samples.

  • Materials: Commercial PGE2 ELISA kit, plate reader.

  • Procedure:

    • Prepare tissue homogenates, plasma, or cell culture supernatants. Samples may require purification by solid-phase extraction.

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Adding standards and samples to a pre-coated plate.

      • Incubating with a PGE2-specific antibody.

      • Adding a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate to produce a colorimetric signal.

      • Measuring the absorbance at the appropriate wavelength.

    • Calculate PGE2 concentration based on a standard curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides a highly sensitive and specific method for PGE2 quantification.

  • Procedure:

    • Sample preparation involves protein precipitation and solid-phase extraction.

    • Chromatographic separation is performed using a suitable HPLC column.

    • Detection and quantification are achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode.

    • An internal standard (e.g., deuterated PGE2) is used for accurate quantification.

Key Functional Assays

1. Carrageenan-Induced Paw Edema:

This is a widely used model of acute inflammation.

  • Procedure:

    • Inject a small volume of carrageenan solution (e.g., 1% in saline) into the plantar surface of the mouse hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 4, 6 hours) using a plethysmometer or calipers.

    • The increase in paw volume is an indicator of the inflammatory response.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation:

This model is used to study systemic inflammatory responses.

  • Procedure:

    • Administer LPS to mice via intraperitoneal injection.

    • Collect blood samples at various time points to measure systemic cytokine levels (e.g., TNF-α, IL-6) by ELISA.

    • Tissues can be harvested for histological analysis or measurement of inflammatory markers.

3. Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Model of Colitis-Associated Cancer:

This model is used to study the link between inflammation and colorectal cancer.

  • Procedure:

    • Administer a single intraperitoneal injection of AOM, a pro-carcinogen.

    • After a recovery period, provide DSS in the drinking water for a defined period (e.g., 5-7 days) to induce colitis.

    • Repeat the DSS cycles with recovery periods in between.

    • At the end of the study, sacrifice the mice and examine the colon for tumor formation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PGE2_Synthesis_Pathway cluster_knockouts Knockout Targets Arachidonic_Acid Arachidonic Acid PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity of COX enzymes PGE2 PGE2 PGH2->PGE2 mPGES-1 / mPGES-2 / cPGES Receptors EP Receptors (EP1, EP2, EP3, EP4) PGE2->Receptors Biological_Effects Biological Effects (Inflammation, Pain, etc.) Receptors->Biological_Effects COX-1 COX-1 COX-2 COX-2 mPGES-1 mPGES-1 EP2 EP2 Experimental_Workflow cluster_validation Validation Steps cluster_assays Functional Assays start Select Knockout Model (e.g., EP2-/-) genotyping Genotyping (PCR) start->genotyping validation Model Validation genotyping->validation functional_assay Functional Assay validation->functional_assay western_blot Western Blot (Protein Expression) pge2_measurement PGE2 Measurement (ELISA or LC-MS/MS) data_analysis Data Analysis and Interpretation functional_assay->data_analysis inflammation_model Inflammation Model (e.g., Paw Edema) tumorigenesis_model Tumorigenesis Model (e.g., AOM/DSS)

A Tale of Two Enantiomers: A Side-by-Side Comparison of 19(R)-hydroxy PGE2 and its Mirror Image

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the pursuit of targeted and effective therapeutics. This guide provides a detailed comparative analysis of 19(R)-hydroxy Prostaglandin (B15479496) E2 (19(R)-hydroxy PGE2) and its enantiomer, 19(S)-hydroxy PGE2, focusing on their differential biological activities and the experimental frameworks used to elucidate them.

Prostaglandin E2 (PGE2) and its metabolites are pivotal signaling molecules in a vast array of physiological and pathological processes. The introduction of a hydroxyl group at the 19-position creates a chiral center, giving rise to two enantiomers: 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2. While chemically similar, their three-dimensional arrangements are mirror images, a difference that can profoundly impact their interaction with biological targets, particularly G-protein coupled receptors (GPCRs).

Unraveling the Biological Activity: A Focus on the EP2 Receptor

Extensive research has established 19(R)-hydroxy PGE2 as a potent and selective agonist for the prostanoid EP2 receptor . This selectivity is a key differentiator from the parent molecule, PGE2, which interacts with multiple EP receptor subtypes (EP1, EP2, EP3, and EP4), often leading to a broad and sometimes conflicting range of biological effects. The selective action of 19(R)-hydroxy PGE2 on the EP2 receptor, which is primarily coupled to Gs signaling and subsequent cyclic AMP (cAMP) production, makes it a valuable tool for dissecting EP2-mediated pathways and a potential lead for therapeutic agents targeting smooth muscle relaxation, inflammation, and neurotransmission.

In contrast, a comprehensive pharmacological profile of 19(S)-hydroxy PGE2 remains notably absent in the scientific literature . Seminal studies that characterized the (R)-enantiomer did not have the (S)-enantiomer available for comparative analysis. This significant data gap hinders a complete understanding of the stereochemical requirements for EP2 receptor activation and underscores the need for further investigation into the synthesis and biological evaluation of 19(S)-hydroxy PGE2.

Quantitative Comparison: Potency at the EP2 Receptor

The most definitive quantitative data available highlights the potent activity of 19(R)-hydroxy PGE2 as a smooth muscle relaxant, a functional consequence of EP2 receptor agonism.

CompoundBiological ActivityAssayPotency (EC50)Reference
19(R)-hydroxy PGE2 Smooth Muscle Relaxation (EP2 Receptor Agonism)Cat Tracheal Ring Assay200 nM[Woodward et al., 1993]
19(S)-hydroxy PGE2 Not Determined---

Delving into the Experimental Details

To provide a clear understanding of how the biological activity of these compounds is assessed, detailed protocols for key experiments are outlined below.

Experimental Protocol 1: Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A typical protocol to assess the binding of 19-hydroxy PGE2 enantiomers to prostanoid receptors would involve:

Objective: To determine the equilibrium dissociation constant (Ki) of 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2 for EP receptors.

Materials:

  • Membrane preparations from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.

  • Radiolabeled PGE2 (e.g., [³H]-PGE2).

  • 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2.

  • Binding buffer (e.g., 10 mM MES-KOH, pH 6.0, 10 mM MgCl₂, 1 mM EDTA).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add increasing concentrations of the unlabeled competitor ligands (19(R)-hydroxy PGE2 or 19(S)-hydroxy PGE2).

  • Add a constant concentration of [³H]-PGE2 to each well.

  • Add the cell membrane preparations containing the target EP receptor.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.

  • The IC50 values (concentration of competitor that inhibits 50% of specific binding) are calculated and converted to Ki values using the Cheng-Prusoff equation.

Experimental Protocol 2: Functional Assay - cAMP Measurement

As the EP2 receptor is Gs-coupled, its activation leads to an increase in intracellular cAMP. A cAMP assay is a functional measure of receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2 in stimulating cAMP production.

Materials:

  • Cells stably expressing the human EP2 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).

  • 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Seed the EP2-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the experiment, replace the culture medium with stimulation buffer and incubate for a short period.

  • Add increasing concentrations of 19(R)-hydroxy PGE2 or 19(S)-hydroxy PGE2 to the wells.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method.

  • Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

  • Calculate the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response) from the curve.

Experimental Protocol 3: Ex Vivo Smooth Muscle Relaxation Assay

This assay directly measures the physiological effect of EP2 receptor activation on tissue.

Objective: To determine the potency (EC50) of 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2 in inducing smooth muscle relaxation.

Materials:

  • Isolated tissue preparation with prominent EP2 receptor-mediated relaxation (e.g., cat or guinea pig trachea).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

  • Isometric force transducer and data acquisition system.

  • A contractile agent to pre-constrict the tissue (e.g., carbachol (B1668302) or histamine).

  • 19(R)-hydroxy PGE2 and 19(S)-hydroxy PGE2.

Procedure:

  • Mount rings of the tracheal tissue in the organ baths.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce a stable contraction with a contractile agent.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of 19(R)-hydroxy PGE2 or 19(S)-hydroxy PGE2 to the bath.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Construct a concentration-response curve and calculate the EC50 value.

Visualizing the Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the EP2 receptor signaling pathway and a typical experimental workflow.

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 19(R)-hydroxy_PGE2 19(R)-hydroxy PGE2 EP2R EP2 Receptor 19(R)-hydroxy_PGE2->EP2R Binds to Gs Gs Protein EP2R->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Downstream Targets

EP2 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Culture Cells Expressing EP2 Receptor Stimulation Stimulate Cells with Ligands Cells->Stimulation Ligands Prepare Serial Dilutions of 19(R)-OH PGE2 & 19(S)-OH PGE2 Ligands->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Measure cAMP Levels Lysis->Detection Curve Generate Dose-Response Curves Detection->Curve Calculation Calculate EC50 and Emax Curve->Calculation Comparison Compare Potency and Efficacy Calculation->Comparison

cAMP Assay Experimental Workflow

Conclusion and Future Directions

The available evidence strongly supports 19(R)-hydroxy PGE2 as a selective and potent EP2 receptor agonist. Its distinct pharmacological profile compared to PGE2 makes it an invaluable research tool. However, the conspicuous absence of data for its enantiomer, 19(S)-hydroxy PGE2, represents a significant knowledge gap. Future research should prioritize the stereoselective synthesis and comprehensive pharmacological characterization of 19(S)-hydroxy PGE2. Such studies are essential to fully delineate the structure-activity relationships at the EP2 receptor, which will undoubtedly inform the rational design of novel and more selective therapeutic agents targeting this important prostaglandin signaling pathway.

A Comparative Guide to 19(R)-hydroxy Prostaglandin E2: Unveiling its Unique Physiological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19(R)-hydroxy prostaglandin (B15479496) E2 (19(R)-OH PGE2) with its parent compound, prostaglandin E2 (PGE2), and other alternatives. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document serves as a valuable resource for researchers investigating the therapeutic potential of this selective prostanoid.

At a Glance: 19(R)-hydroxy PGE2 vs. Prostaglandin E2

Feature19(R)-hydroxy Prostaglandin E2Prostaglandin E2 (PGE2)
Primary Receptor Target Selective EP2 Receptor AgonistNon-selective agonist for EP1, EP2, EP3, and EP4 receptors
Smooth Muscle Relaxation Potent relaxantCan cause both relaxation and contraction depending on the tissue and receptor subtype expressed
Anti-inflammatory Potential Likely contributes to anti-inflammatory effects via EP2 activationPossesses both pro- and anti-inflammatory properties mediated by different EP receptors
Ocular Hypotensive Effects Potential for intraocular pressure reductionDemonstrated to lower intraocular pressure
Source Abundant in primate seminal plasmaWidely distributed throughout the body

Physiological Responses and Receptor Selectivity

19(R)-hydroxy PGE2 distinguishes itself from PGE2 primarily through its remarkable selectivity for the EP2 receptor subtype. While PGE2 acts as a non-selective agonist across all four EP receptor subtypes (EP1, EP2, EP3, and EP4), 19(R)-OH PGE2 demonstrates a clear preference for the EP2 receptor.[1] This selectivity is the foundation of its unique physiological profile.

One of the most well-characterized effects of 19(R)-OH PGE2 is its potent ability to induce smooth muscle relaxation. This has been demonstrated in cat tracheal rings, a model system expressing EP2 receptors, where 19(R)-OH PGE2 exhibited an EC50 value of 200 nM.[2][3][4][5] In contrast, PGE2's effect on smooth muscle is more complex, capable of causing both relaxation (mediated by EP2 and EP4 receptors) and contraction (mediated by EP1 and EP3 receptors), depending on the specific tissue and its receptor expression profile.

The selective activation of the EP2 receptor by 19(R)-OH PGE2 suggests a more targeted therapeutic potential with potentially fewer side effects compared to the broad-spectrum activity of PGE2.

Quantitative Data Summary

The following table summarizes the available quantitative data for 19(R)-hydroxy PGE2 and its comparison with PGE2.

Parameter19(R)-hydroxy PGE2Prostaglandin E2 (PGE2)Reference
EP2 Receptor Agonism (EC50) 200 nM (cat tracheal ring relaxation)Not specified for this assay, but known to be a potent agonist[2][3][4][5]
Receptor Selectivity Selective for EP2 receptorNon-selective for EP1, EP2, EP3, EP4[1]
EP1 Receptor Activity (guinea pig ileum contraction) Less potent than PGE2Potent agonist[1]
EP3 Receptor Activity (chick ileum contraction) Less potent than PGE2Potent agonist[1]
FP Receptor Activity (cat iris) No activityAgonist activity[1]
TP, DP, and IP Receptor Activity No activityVariable, generally weak[1]

Signaling Pathways and Experimental Workflows

The distinct physiological responses of 19(R)-hydroxy PGE2 and PGE2 are rooted in the different signaling cascades they initiate upon receptor binding.

Signaling Pathway of 19(R)-hydroxy PGE2 and PGE2

Prostaglandin_Signaling cluster_ligands Ligands cluster_receptors Prostanoid Receptors cluster_effects Physiological Responses 19(R)-OH_PGE2 19(R)-hydroxy PGE2 EP2 EP2 19(R)-OH_PGE2->EP2 Selective Agonist PGE2 PGE2 PGE2->EP2 EP1 EP1 PGE2->EP1 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Relaxation Smooth Muscle Relaxation EP2->Relaxation Inflammation_Modulation Inflammation Modulation EP2->Inflammation_Modulation Ocular_Hypotension Ocular Hypotension EP2->Ocular_Hypotension Contraction Smooth Muscle Contraction EP1->Contraction EP3->Contraction EP4->Relaxation EP4->Inflammation_Modulation EP4->Ocular_Hypotension

Caption: Signaling pathways of 19(R)-OH PGE2 and PGE2.

Experimental Workflow: Isolated Tissue Bath Assay

Isolated_Tissue_Bath_Workflow Start Start: Tissue Preparation Mount_Tissue Mount tissue in organ bath Start->Mount_Tissue Equilibrate Equilibrate under tension Mount_Tissue->Equilibrate Add_Agonist Add cumulative concentrations of agonist (e.g., 19(R)-OH PGE2) Equilibrate->Add_Agonist Record_Response Record isometric tension changes Add_Agonist->Record_Response Analyze_Data Analyze dose-response curve (Calculate EC50) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing smooth muscle relaxation.

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Relaxation

This protocol is adapted from standard organ bath techniques used to measure smooth muscle contractility.

Objective: To determine the potency (EC50) of 19(R)-hydroxy PGE2 and PGE2 in inducing smooth muscle relaxation.

Materials:

  • Isolated tissue (e.g., tracheal rings, aortic rings)

  • Organ bath system with force transducer and data acquisition software

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • 19(R)-hydroxy PGE2 and PGE2 stock solutions

  • Indomethacin (B1671933) (to inhibit endogenous prostaglandin synthesis)

  • Contractile agent (e.g., histamine, carbachol, phenylephrine)

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and cut into rings of appropriate size.

  • Mounting: Suspend the tissue rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with periodic washing.

  • Inhibition of Endogenous Prostaglandins: Add indomethacin (e.g., 1 µM) to the bath to prevent interference from endogenous prostaglandins.

  • Pre-contraction: Contract the tissues with a standard contractile agent to a stable plateau.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of 19(R)-hydroxy PGE2 or PGE2 to the bath in a cumulative manner. Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction tension. Plot the concentration-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Competitive Radioligand Binding Assay for EP2 Receptor

This protocol provides a framework for determining the binding affinity (Ki) of 19(R)-hydroxy PGE2 and PGE2 for the EP2 receptor.

Objective: To quantify and compare the binding affinities of 19(R)-hydroxy PGE2 and PGE2 to the EP2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human EP2 receptor

  • Radiolabeled ligand (e.g., [3H]-PGE2)

  • Unlabeled ligands (19(R)-hydroxy PGE2 and PGE2)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (either 19(R)-hydroxy PGE2 or PGE2) in the binding buffer.

  • Incubation: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation.

Concluding Remarks

19(R)-hydroxy PGE2 presents a compelling profile as a selective EP2 receptor agonist. Its potent smooth muscle relaxant properties, coupled with its selectivity, suggest a therapeutic potential that may offer advantages over the non-selective actions of PGE2. Further research is warranted to fully elucidate its anti-inflammatory and ocular hypotensive effects in direct comparison with PGE2 and to explore its full therapeutic utility. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their investigation of this promising prostanoid.

References

Safety Operating Guide

Proper Disposal of 19(R)-hydroxy Prostaglandin E2: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized biochemicals like 19(R)-hydroxy Prostaglandin (B15479496) E2 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring minimal environmental impact and adherence to safety protocols.

Chemical and Safety Data

19(R)-hydroxy Prostaglandin E2 is a metabolite of Prostaglandin E2 and acts as a selective EP2 receptor agonist.[1] It is often supplied in a solution, typically ethanol (B145695), which must be considered during disposal procedures.[2][3] The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₃₂O₆[1][4]
Molecular Weight 368.5 g/mol [1][4]
Purity ≥98%[1][3][4]
Supplied As A solution in ethanol[2][3][4]
Storage Temperature -20°C[3][5]
Stability ≥ 2 years (at -20°C)[3][4]

Standard Disposal Protocol for this compound

The following protocol is a general guideline based on safety data sheets for prostaglandins (B1171923) and related chemical compounds. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE to prevent skin and eye contact.[6]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[6]

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Segregation and Collection
  • Do not empty into drains or dispose of with regular trash. [7] Prostaglandins can be potent biological agents, and their release into the environment should be avoided.[7]

  • All materials contaminated with this compound, including empty vials, pipette tips, and absorbent materials used for spills, should be collected in a designated hazardous waste container.

  • The waste container must be clearly labeled as "Hazardous Waste" and should specify the contents, including the presence of the prostaglandin and the ethanol solvent.

Step 3: Managing Spills

In the event of a spill:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[2]

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.[2]

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Ventilate the contaminated area after cleanup.[2][6]

Step 4: Final Disposal
  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

  • The recommended method of destruction for this type of waste is high-temperature incineration at a licensed facility.[8][9]

  • Maintain all records of waste disposal as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Have 19(R)-hydroxy PGE2 Waste? is_spill Is it a spill? start->is_spill absorb Absorb with inert material is_spill->absorb Yes is_container Is it an empty container or contaminated labware? is_spill->is_container No collect_spill Collect absorbed material into hazardous waste container absorb->collect_spill clean_area Clean and decontaminate the spill area collect_spill->clean_area collect_cleaning Dispose of all cleaning materials as hazardous waste clean_area->collect_cleaning seal_container Securely seal the primary hazardous waste container collect_cleaning->seal_container rinse Rinse container (if required by institutional protocol) is_container->rinse Yes is_unused Is it unused or expired product? is_container->is_unused No collect_rinse Collect rinsate as hazardous waste rinse->collect_rinse dispose_container Place container/labware in hazardous waste container collect_rinse->dispose_container dispose_container->seal_container place_in_waste Place directly into hazardous waste container is_unused->place_in_waste Yes end_node End: Disposal Complete is_unused->end_node No place_in_waste->seal_container label_waste Label container with contents and hazard warnings seal_container->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste arrange_pickup Arrange for disposal by a licensed waste management service store_waste->arrange_pickup arrange_pickup->end_node

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 19(R)-hydroxy Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 19(R)-hydroxy Prostaglandin E2. The following procedures are based on available safety data for Prostaglandin E2 and its derivatives and are intended to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure form or in solution, a comprehensive approach to personal protection is essential. The hazards associated with this compound are primarily related to its potent biological activity and the potential for reproductive toxicity.[1][2] The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Reasoning
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Eye and Face Protection Use safety glasses with side-shields or chemical goggles. If splashing is possible, a face shield is recommended.[3]To protect eyes from splashes of the compound or solvent.
Skin and Body Protection A lab coat or appropriate protective clothing should be worn to prevent skin exposure.[3]To minimize contact with skin.
Respiratory Protection If working with a solid form that could generate dust, or if there is a risk of aerosolization of a solution, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3] Use in a well-ventilated area is crucial.[1][4]To prevent inhalation of the compound.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Avoid Contact: Direct contact with the skin, eyes, and clothing must be avoided.[3][4]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or volatile solutions.[1][4]

  • Personal Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[1]

  • Avoid Aerosolization: Minimize the generation of dust or aerosols.[1]

Storage:

  • Temperature: Store in a cool, dry place. For long-term stability, it is often recommended to store prostaglandins (B1171923) at -20°C or below.[3]

  • Container: Keep the container tightly closed when not in use.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, and bases.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: This material should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Spill Cleanup: In case of a spill, absorb the material with an inert substance (e.g., dry sand or earth) and place it in a chemical waste container.[4] Ventilate the area and wash the spill site after material pickup is complete.[4]

Experimental Protocols: First Aid Measures

In the event of exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing and shoes.[3]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Visualizations

The following diagrams illustrate the decision-making process for personal protective equipment selection and the workflow for safe handling and disposal.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound assessment Assess Risk of Exposure (Solid, Solution, Aerosol?) start->assessment solid Solid Form? assessment->solid solution Solution? solid->solution No respirator Use Respirator solid->respirator Yes aerosol Risk of Aerosolization? solution->aerosol No fume_hood Work in Fume Hood solution->fume_hood Yes gloves Wear Protective Gloves aerosol->gloves No aerosol->respirator Yes goggles Wear Safety Goggles gloves->goggles lab_coat Wear Lab Coat goggles->lab_coat end_ppe Proceed with Handling lab_coat->end_ppe respirator->solution fume_hood->aerosol

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_workflow Safe Handling and Disposal Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill Spill Occurs? handling->spill storage Store Properly (-20°C, Tightly Sealed) waste_collection Collect Waste in Labeled Container storage->waste_collection spill->storage No cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->handling disposal Dispose as Hazardous Waste waste_collection->disposal end_workflow End of Process disposal->end_workflow

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.